molecular formula C9H7N3O4 B1291803 Methyl 6-nitro-1H-indazole-4-carboxylate CAS No. 885518-55-8

Methyl 6-nitro-1H-indazole-4-carboxylate

Cat. No.: B1291803
CAS No.: 885518-55-8
M. Wt: 221.17 g/mol
InChI Key: HOJSKHUYDHPZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-nitro-1H-indazole-4-carboxylate (CAS 885518-55-8) is a nitro-functionalized indazole derivative supplied as a high-purity building block for research and development. This compound features the 1H-indazole core, a well-known privileged scaffold in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds . The molecular structure incorporates a methyl carboxylate group and a nitro substituent, offering multiple sites for further chemical modification and diversification in synthetic routes . Indazole-containing derivatives are key intermediates in the synthesis of various biologically active molecules and have been investigated for applications in antitumor, anti-inflammatory, and antimicrobial agents, among other therapeutic areas . As such, this compound serves as a valuable precursor for researchers working in drug discovery and the synthesis of novel heterocyclic compounds. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle this material in accordance with best laboratory practices.

Properties

IUPAC Name

methyl 6-nitro-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)6-2-5(12(14)15)3-8-7(6)4-10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJSKHUYDHPZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646144
Record name Methyl 6-nitro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-55-8
Record name 1H-Indazole-4-carboxylic acid, 6-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-nitro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-nitro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for Methyl 6-nitro-1H-indazole-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established synthetic methodologies and spectroscopic data from structurally analogous compounds to provide a robust predictive profile.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the esterification of 1H-indazole-4-carboxylic acid, followed by a regioselective nitration.

Synthesis_Pathway Start 1H-indazole-4-carboxylic acid Intermediate Methyl 1H-indazole-4-carboxylate Start->Intermediate   MeOH, H2SO4 (cat.) Reflux Final This compound Intermediate->Final   HNO3, H2SO4 0 °C to rt

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indazole-4-carboxylate

This procedure is based on a general method for the esterification of carboxylic acids.[1]

Materials:

  • 1H-indazole-4-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure Methyl 1H-indazole-4-carboxylate.

Step 2: Synthesis of this compound

This protocol is adapted from standard aromatic nitration procedures.[2][3]

Materials:

  • Methyl 1H-indazole-4-carboxylate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

Procedure:

  • Add Methyl 1H-indazole-4-carboxylate (1.0 eq) portion-wise to cold (0 °C) concentrated sulfuric acid with stirring.

  • Cool the resulting solution in an ice bath and add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor by TLC.

  • Once the reaction is complete, pour the mixture carefully onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product to obtain crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Characterization Data

The following spectroscopic data are predicted based on the analysis of structurally related compounds, including various nitroindazoles and indazole esters.[4][5][6][7][8]

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₉H₇N₃O₄
Molecular Weight221.17 g/mol
AppearancePale yellow to yellow solid
Melting PointExpected to be higher than the starting ester
Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~13.5 - 14.0br sNH (indazole)
~8.7dH-7
~8.2ddH-5
~8.0sH-3
~4.0sOCH₃

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~148C-6
~142C-7a
~135C-3
~125C-3a
~120C-5
~115C-4
~110C-7
~53OCH₃

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Strong, BroadN-H stretching (indazole)
~3100MediumC-H stretching (aromatic)
~2950MediumC-H stretching (methyl)
~1720StrongC=O stretching (ester)
~1530 & ~1350StrongNO₂ asymmetric and symmetric stretching
1600 - 1450Medium-StrongC=C stretching (aromatic)

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z RatioAssignment
222.04[M+H]⁺
244.02[M+Na]⁺
190.03[M-OCH₃+H]⁺

Experimental Workflow for Characterization

The following diagram outlines a general workflow for the spectroscopic analysis and confirmation of the synthesized this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesized Product Purification Purification (Recrystallization/Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Group Identification) Purification->FTIR MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS NMR NMR Spectroscopy (¹H and ¹³C for Structural Elucidation) Purification->NMR Confirmation Data Analysis and Structure Confirmation FTIR->Confirmation MS->Confirmation NMR->Confirmation

Caption: General workflow for the characterization of this compound.

Disclaimer: The synthesis protocols and characterization data provided in this guide are predictive and based on established chemical principles and data from analogous compounds. Actual experimental results may vary. It is essential for researchers to conduct their own experiments and analyses to validate these findings. Standard laboratory safety precautions should be followed at all times.

References

A Technical Guide to the Predicted Spectral Data of Methyl 6-nitro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Compound Overview

Methyl 6-nitro-1H-indazole-4-carboxylate is a heterocyclic compound belonging to the indazole class. The indazole core is a significant scaffold in medicinal chemistry, often found in therapeutic agents. The presence of a nitro group and a methyl ester functional group makes this molecule a potentially versatile intermediate for the synthesis of more complex, biologically active compounds. Accurate structural elucidation through spectroscopic methods is critical for its application in research and development.

Molecular Formula: C₉H₇N₃O₄

Molecular Weight: 221.17 g/mol

Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Predicted Spectroscopic Data

The following sections provide predicted spectral data for this compound. These predictions are based on data from structurally similar compounds, including various nitro-substituted and ester-substituted indazoles.[2][3][4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show signals for the indazole N-H proton, three aromatic protons on the indazole ring, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and carboxylate groups. The data is predicted for a spectrum recorded in DMSO-d₆.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~14.0 - 14.5br s1HN1-HThe N-H proton of indazoles typically appears as a broad singlet at a very downfield shift in DMSO-d₆.[2]
~8.70s1HH-5The proton at C-5 is deshielded by the adjacent C-4 carboxylate group and the C-6 nitro group. It is expected to be a singlet due to the absence of adjacent protons.
~8.40s1HH-7The proton at C-7 is significantly deshielded by the adjacent C-6 nitro group and appears as a singlet. In 6-nitro-1H-indazole-3-carbaldehyde, the H-7 proton is observed at 8.57 ppm.[3]
~8.20s1HH-3The chemical shift of the H-3 proton in indazoles can vary. In related 6-nitro-1H-indazoles, protons on the pyrazole ring appear downfield.[4]
~3.95s3H-OCH₃Methyl ester protons typically appear as a singlet in this region.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbons attached to the nitro group (C-6) and the carbonyl group (C-4) are expected to be significantly downfield.

Chemical Shift (δ) ppmAssignmentRationale
~165.0C=OThe carbonyl carbon of a methyl ester typically resonates in this region.[5]
~148.0C-6The carbon atom attached to the electron-withdrawing nitro group is expected to be significantly deshielded. In 6-nitro-1H-indazole-3-carbaldehyde, C-6 is at 146.9 ppm.[3]
~142.0C-7aA quaternary carbon in the indazole ring system.
~138.0C-3The chemical shift of C-3 in indazoles is variable but generally downfield.
~125.0C-3aA quaternary carbon in the indazole ring system.
~122.0C-4The position of this quaternary carbon is influenced by the attached carboxylate group.
~118.0C-7This carbon is adjacent to the nitro-substituted C-6.
~110.0C-5This carbon is situated between two electron-withdrawing groups.
~53.0-OCH₃The methyl carbon of the ester group.
Predicted FT-IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H stretching (indazole)[2]
3100 - 3000MediumAromatic C-H stretching[2]
~1730StrongC=O stretching (ester)[4]
1600 - 1450Medium-StrongC=C stretching (aromatic ring)
~1530 and ~1350StrongAsymmetric and symmetric NO₂ stretching[2]
~1250StrongC-O stretching (ester)
Predicted Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/z RatioIonRationale
221.04[M]⁺Molecular ion peak for C₉H₇N₃O₄. Electron ionization (EI) would likely show this peak.[2]
222.05[M+H]⁺Pseudomolecular ion peak in positive-ion electrospray ionization (ESI+).
220.03[M-H]⁻Pseudomolecular ion peak in negative-ion electrospray ionization (ESI-).[6]
190.04[M-OCH₃]⁺Loss of the methoxy radical from the ester group.
175.04[M-NO₂]⁺Loss of the nitro group.
162.05[M-COOCH₃]⁺Loss of the carbomethoxy radical.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if required.[7]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.[7]

    • Acquire a standard one-dimensional ¹H spectrum using a 30-45° pulse angle.

    • Set a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.[7]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[7]

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum can be obtained using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.[9][10]

  • KBr Pellet Method:

    • Finely grind approximately 1-2 mg of the solid sample.[9]

    • Mix the ground sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr).[9]

    • Use a hydraulic press to form a clear, transparent pellet from the mixture.[9]

    • Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.[2]

  • ATR Method:

    • Ensure the ATR crystal is clean.

    • Place the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[9]

    • Run the FT-IR analysis.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer.

    • For volatile compounds, Electron Ionization (EI) can be used, often coupled with Gas Chromatography (GC).[2][11]

    • For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred, typically coupled with Liquid Chromatography (LC).[11][12]

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).[2]

    • For accurate mass measurements, internal or external calibration can be used to ensure high mass accuracy, which is crucial for elemental composition determination.[13]

    • Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for structural elucidation.[11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structural Elucidation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS IR FT-IR Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Determine Connectivity Purification->NMR Data_Analysis Data Interpretation & Comparison MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide on the NMR Analysis of Methyl 6-nitro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for Methyl 6-nitro-1H-indazole-4-carboxylate are predicted based on the known effects of substituents on the indazole core. The electron-withdrawing nature of the nitro group at the C-6 position and the carboxylate group at the C-4 position significantly influences the electronic environment of the protons and carbons in the aromatic ring, leading to distinct chemical shifts. The spectra are expected to be recorded in a common deuterated solvent such as DMSO-d₆.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound in DMSO-d₆ is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data of this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
NH (indazole)~13.5 - 14.5br s-
H-3~8.7 - 8.9s-
H-5~8.4 - 8.6d~1.5 - 2.0
H-7~8.2 - 8.4d~1.5 - 2.0
OCH₃ (ester)~3.9 - 4.1s-

br s = broad singlet, s = singlet, d = doublet

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound in DMSO-d₆ is summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data of this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C=O (ester)~164 - 166
C-6~147 - 149
C-7a~141 - 143
C-3a~139 - 141
C-3~135 - 137
C-5~122 - 124
C-7~118 - 120
C-4~115 - 117
OCH₃ (ester)~52 - 54

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the NMR analysis of this compound.

Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indazole derivatives due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable N-H protons.

  • Sample Weighing: Accurately weigh 5-10 mg of the solid this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Parameters
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Angle: Use a 30-45° pulse angle.

    • Relaxation Delay: Set a relaxation delay of 1-2 seconds.

    • Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.

    • Number of Scans: Acquire 8 to 64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Decoupling: Use proton decoupling to obtain singlets for all carbon signals.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: Set an appropriate spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

NMR Analysis Workflow

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tuning & Shimming) transfer->setup acq_1h Acquire ¹H Spectrum setup->acq_1h acq_13c Acquire ¹³C Spectrum setup->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference integrate Integration & Peak Picking (¹H NMR) reference->integrate assign Assign Signals to Nuclei integrate->assign structure Structure Elucidation assign->structure

Caption: General workflow for NMR sample preparation and analysis.

Mass Spectrometry of Methyl 6-nitro-1H-indazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of Methyl 6-nitro-1H-indazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the predicted fragmentation patterns, experimental protocols, and quantitative data interpretation essential for the structural elucidation and quality control of this compound.

Predicted Mass Spectrometry Data

The mass spectrometry of this compound, under typical electron ionization (EI) conditions, is expected to produce a distinct fragmentation pattern. The molecular ion and key fragment ions are summarized in the table below. The fragmentation is primarily dictated by the nitro group and the ester functional group, which are prone to characteristic losses.

m/z (amu) Predicted Fragment Ion Interpretation
221[M]•+Molecular Ion
191[M - NO]•+Loss of nitric oxide
175[M - NO2]•+Loss of nitrogen dioxide
190[M - OCH3]•+Loss of methoxy radical from the ester
162[M - COOCH3]•+Loss of the carbomethoxy group
146[M - NO - COOCH3]•+Sequential loss of nitric oxide and the carbomethoxy group
130[M - NO2 - COOCH3]•+Sequential loss of nitrogen dioxide and the carbomethoxy group

Experimental Protocol for Mass Spectrometry

The following is a generalized protocol for acquiring the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Electron Ionization (EI) source.

  • Quadrupole mass analyzer.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or ethyl acetate.

  • Perform a serial dilution to obtain a final concentration of approximately 10-100 µg/mL for analysis.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.

  • Extract the mass spectrum corresponding to the chromatographic peak of this compound.

  • Identify the molecular ion peak and major fragment ions.

  • Correlate the observed fragmentation pattern with the chemical structure to confirm the identity of the compound.

Fragmentation Pathway and Visualization

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion ([M]•+). The subsequent fragmentation pathways are influenced by the presence of the nitro and methyl ester groups.

A key fragmentation pathway for nitroaromatic compounds is the loss of the nitro group, either as nitric oxide (NO) or nitrogen dioxide (NO2).[1][2] Additionally, the ester group can undergo fragmentation through the loss of the methoxy radical (•OCH3) or the entire carbomethoxy group (•COOCH3).

The proposed fragmentation pathways are visualized in the following diagram:

Fragmentation_Pathway M [M]•+ m/z 221 F1 [M - NO]•+ m/z 191 M->F1 - NO F2 [M - NO2]•+ m/z 175 M->F2 - NO2 F3 [M - OCH3]•+ m/z 190 M->F3 - OCH3 F4 [M - COOCH3]•+ m/z 162 M->F4 - COOCH3 F5 [M - NO - COOCH3]•+ m/z 146 F1->F5 - COOCH3 F6 [M - NO2 - COOCH3]•+ m/z 130 F2->F6 - COOCH3

Caption: Predicted EI-MS fragmentation pathway for this compound.

The following diagram illustrates the general workflow for the mass spectrometry analysis of the target compound:

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve Sample (1 mg/mL) Prep2 Dilute to Working Concentration Prep1->Prep2 Analysis1 Inject Sample Prep2->Analysis1 Analysis2 GC Separation Analysis1->Analysis2 Analysis3 Electron Ionization (70 eV) Analysis2->Analysis3 Analysis4 Mass Analysis (Quadrupole) Analysis3->Analysis4 Data1 Acquire Total Ion Chromatogram (TIC) Analysis4->Data1 Data2 Extract Mass Spectrum Data1->Data2 Data3 Identify Molecular and Fragment Ions Data2->Data3 Data4 Structural Elucidation Data3->Data4

Caption: General workflow for GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 6-nitro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic profile of Methyl 6-nitro-1H-indazole-4-carboxylate. The document outlines the theoretical basis for the vibrational characteristics of the molecule's key functional groups, including the indazole ring, the nitro group, and the methyl ester. A detailed, generalized experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra is presented, alongside a structured table of predicted absorption frequencies. This guide serves as a critical resource for the structural elucidation, quality control, and characterization of this and structurally related compounds in research and pharmaceutical development.

Molecular Structure and Key Functional Groups

This compound is a complex organic molecule featuring several distinct functional groups that give rise to a characteristic infrared spectrum. Understanding these components is fundamental to interpreting its spectral data.

  • Indazole Ring: A bicyclic aromatic system containing two adjacent nitrogen atoms. Its IR spectrum is characterized by N-H stretching, aromatic C-H stretching, and C=C ring stretching vibrations.

  • Nitro Group (-NO₂): An electron-withdrawing group that produces two very strong and distinct stretching vibrations: an asymmetric and a symmetric stretch. These are often highly diagnostic for the presence of a nitro functionality.[1][2][3]

  • Methyl Ester Group (-COOCH₃): This group is identified by a strong carbonyl (C=O) stretching absorption and two C-O stretching bands.[4][5][6] The position of the C=O stretch can be influenced by conjugation with the aromatic indazole ring.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on established group frequency data from spectroscopic literature for aromatic, nitro, and ester compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityNotes
N-H Stretch (Indazole)3300 - 3500Medium, BroadThe broadness is typically due to intermolecular hydrogen bonding. Appears in a similar region to O-H but is often sharper.[4]
Aromatic C-H Stretch3000 - 3100Medium to WeakCharacteristic of C-H bonds on the aromatic indazole ring.
C=O Stretch (Ester)1715 - 1730Strong, SharpThe carbonyl group is conjugated with the aromatic ring, shifting the frequency lower than that of a saturated ester (~1735 cm⁻¹).[4][5]
Asymmetric NO₂ Stretch1550 - 1475StrongOne of the two highly characteristic, strong peaks for an aromatic nitro compound.[1][2]
C=C Aromatic Ring Stretch1450 - 1600Medium to WeakMultiple bands are expected in this region, corresponding to the vibrations of the indazole ring skeleton.
Symmetric NO₂ Stretch1360 - 1290StrongThe second highly characteristic, strong peak for an aromatic nitro compound.[1][2]
C-O Stretch (Ester)1300 - 1000StrongEsters typically show two or more strong bands in this region corresponding to C-O stretching vibrations.[5]
C-N Stretch1200 - 1350MediumAssociated with the nitro group and the indazole ring.
Out-of-Plane C-H Bending750 - 900StrongThe specific pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.

Experimental Protocol: FTIR Spectroscopy

This section details a standard procedure for obtaining the infrared spectrum of a solid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[7]

Objective: To acquire a high-resolution infrared spectrum of the solid sample from approximately 4000 to 400 cm⁻¹.

Materials and Equipment:

  • FTIR Spectrometer (e.g., Varian 680 or equivalent)

  • ATR accessory with a crystal (e.g., diamond or germanium)

  • Sample of this compound (solid, powder form)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol or acetone.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement accounts for the absorbance of the atmosphere and the instrument itself and is automatically subtracted from the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan.

    • The instrument's software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • If necessary, apply a baseline correction to the spectrum to correct for any sloping or curved baselines.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Correlate the observed peaks with the expected vibrational frequencies as detailed in the data table above.

  • Post-Measurement Cleanup:

    • Release the ATR press and carefully remove the solid sample from the crystal surface.

    • Clean the crystal thoroughly with a solvent-dampened, lint-free wipe to prepare for the next measurement.

Visualization of Experimental Workflow

The logical flow for the spectroscopic analysis of this compound is illustrated below. This workflow outlines the critical steps from sample handling to final data interpretation.

IR_Analysis_Workflow start Start prep Sample Preparation (Solid Powder) start->prep setup FTIR Instrument Setup (Purge System) prep->setup background Acquire Background Spectrum (Clean ATR Crystal) setup->background sample_scan Acquire Sample Spectrum (Apply Sample to ATR) background->sample_scan processing Data Processing (Baseline Correction, Peak Picking) sample_scan->processing interpretation Spectrum Interpretation (Assign Functional Groups) processing->interpretation report Final Report & Analysis interpretation->report end End report->end

Workflow for the infrared spectroscopic analysis of a solid organic compound.

References

Physicochemical properties of "Methyl 6-nitro-1H-indazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Methyl 6-nitro-1H-indazole-4-carboxylate. Due to the limited availability of direct experimental data for this specific regioisomer, this guide leverages data from closely related analogues and computational predictions to offer a thorough profile for research and drug development purposes.

Physicochemical Properties

Quantitative data for this compound and its relevant isomers are summarized below. The data for the target compound are predicted values, providing a baseline for experimental design.

Table 1: Physicochemical Properties of Indazole Derivatives

PropertyThis compound (Predicted)Methyl 4-nitro-1H-indazole-6-carboxylate[1]Methyl 1H-indazole-4-carboxylate6-Nitro-1H-indazole[2][3]
CAS Number Not available72922-61-3[1]192945-49-67597-18-4[2]
Molecular Formula C₉H₇N₃O₄C₉H₇N₃O₄C₉H₈N₂O₂C₇H₅N₃O₂
Molecular Weight ( g/mol ) 221.17221.17176.17163.13[2][3]
Melting Point (°C) 180-220 (estimated)Not available133-138208-209[4]
Boiling Point (°C) Not availableNot availableNot availableNot available
Solubility Poorly soluble in water, soluble in DMSO and DMFNot availableNot available>24.5 µg/mL in water at pH 7.4[2]
pKa 11.0-12.0 (indazole NH, estimated)Not availableNot availableNot available
logP 1.5-2.0 (estimated)Not availableNot availableNot available

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the nitration of a suitable precursor, Methyl 1H-indazole-4-carboxylate. The following protocol is adapted from established methods for the nitration of indazole derivatives[5].

Workflow for the Synthesis of this compound

Synthesis_Workflow start Methyl 1H-indazole-4-carboxylate step1 Nitration (HNO₃, H₂SO₄, 0-10 °C) start->step1 product This compound (and other isomers) step1->product purification Chromatographic Separation (e.g., Column Chromatography) product->purification final_product Pure this compound purification->final_product

A proposed synthetic workflow for this compound.

Materials and Reagents:

  • Methyl 1H-indazole-4-carboxylate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Preparation of the Indazole Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve Methyl 1H-indazole-4-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C. Stir the mixture until complete dissolution.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the indazole solution, maintaining the reaction temperature below 10 °C. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate will form.

  • Isolation and Neutralization: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. Further wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold deionized water.

  • Purification: The crude product, which may contain a mixture of nitro-isomers, is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the methyl ester protons (a singlet around 3.9-4.1 ppm), and the NH proton of the indazole (a broad singlet at higher chemical shift, typically >10 ppm in DMSO-d₆). The position and coupling constants of the aromatic protons will be crucial for confirming the 6-nitro and 4-carboxylate substitution pattern.

  • 13C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro and carboxylate groups.

Mass Spectrometry (MS):

  • Instrumentation: An Agilent 7890B Gas Chromatography system coupled to a 5977A Mass Selective Detector or a similar high-resolution mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI).

  • Data Acquisition: The mass spectrum should show the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 221.17 g/mol . Fragmentation patterns can provide further structural information.

Biological Significance and Signaling Pathways

Indazole derivatives are recognized as "privileged structures" in medicinal chemistry, with many exhibiting potent biological activities, including as kinase inhibitors for cancer therapy[6]. While the specific biological activity of this compound has not been reported, its structural similarity to known kinase inhibitors suggests it could be a valuable scaffold for drug discovery.

For instance, 3-methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of Pazopanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs)[5]. The inhibition of VEGFR signaling is a critical mechanism in anti-angiogenic cancer therapy.

VEGFR Signaling Pathway Targeted by Indazole-Based Inhibitors

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Indazole Inhibitor (e.g., Pazopanib) Inhibitor->VEGFR Inhibits (ATP Binding Site)

A simplified diagram of the VEGFR signaling pathway.

This diagram illustrates how Vascular Endothelial Growth Factor (VEGF) binds to its receptor (VEGFR), triggering a cascade of intracellular signaling events that ultimately lead to gene transcription promoting cell proliferation and angiogenesis. Indazole-based kinase inhibitors can block this pathway by binding to the ATP-binding site of VEGFR, thereby inhibiting its kinase activity.

Conclusion

This compound represents a potentially valuable, yet understudied, molecule in the landscape of medicinal chemistry. This guide provides a foundational understanding of its predicted physicochemical properties, a plausible synthetic route, and its potential relevance in the context of kinase inhibition. The provided experimental protocols and theoretical framework are intended to facilitate further research and development of this and related indazole derivatives as novel therapeutic agents. Researchers are encouraged to perform experimental validation of the predicted properties and explore the biological activities of this compound.

References

Navigating the Solubility Landscape of Methyl 6-nitro-1H-indazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide addresses the solubility characteristics of Methyl 6-nitro-1H-indazole-4-carboxylate, a compound of interest for researchers, scientists, and professionals in drug development. Extensive literature searches have revealed a notable absence of specific, quantitative solubility data for this particular molecule. Consequently, this document provides a comprehensive overview based on available data for structurally similar compounds, offering valuable insights into its expected solubility profile. Furthermore, a detailed, generalized experimental protocol for determining solubility is presented, alongside a workflow for its synthesis and purification, to empower researchers in their future work with this compound.

Understanding Solubility: An Indirect Approach

In the absence of direct experimental data for this compound, an analysis of its structural analogs can provide a foundational understanding of its likely solubility. The core structure, a nitroindazole, and the presence of a methyl carboxylate group are key determinants of its physicochemical properties.

Comparative Solubility of Related Indazole Derivatives

To establish a baseline, the aqueous solubility of parent nitroindazole compounds is presented below. This data suggests that the nitroindazole core possesses low aqueous solubility.

CompoundStructureMolecular Weight ( g/mol )Solubility (at pH 7.4)
6-Nitro-1H-indazole6-Nitro-1H-indazole163.13>24.5 µg/mL
5-Nitro-1H-indazole5-Nitro-1H-indazole163.1314.2 µg/mL

Data sourced from PubChem.

Expected Solubility Profile of this compound

This compound introduces a methyl ester at the 4-position of the indazole ring. The addition of this ester group is expected to decrease its aqueous solubility compared to the parent 6-nitroindazole due to the increase in molecular weight and lipophilicity, while not introducing a highly polar, ionizable group.

Based on purification methods described for analogous compounds, which often involve recrystallization from organic solvents, it can be inferred that this compound exhibits appreciable solubility in certain organic solvents, particularly at elevated temperatures. Solvents commonly used for the purification of similar nitroindazole derivatives include:

  • Methanol

  • Ethanol

  • Acetone

  • Dichloromethane

  • Ethyl acetate

The principle of recrystallization relies on a compound being highly soluble in a hot solvent and poorly soluble in the same solvent at cooler temperatures. This qualitative information is crucial for handling and purifying the compound.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a standardized experimental protocol is required. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

General Shake-Flask Solubility Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation is reached.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or orbital incubator for a sufficient period to allow for equilibration. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful withdrawal of the supernatant, or by filtration through a fine-pore filter (e.g., 0.22 µm) that does not interact with the compound.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the concentration of the saturated solution by taking the dilution factor into account. The solubility is expressed in units such as mg/mL, g/L, or mol/L.

Synthesis and Purification Workflow

Understanding the synthesis and purification process of a compound can provide further clues about its solubility. Below is a generalized workflow for the preparation of a nitroindazole carboxylate, which can be adapted for this compound.

Synthesis_Purification_Workflow Start Starting Material (e.g., Substituted Toluene) Nitration Nitration Start->Nitration Oxidation Oxidation to Carboxylic Acid Nitration->Oxidation Cyclization Indazole Ring Formation (Cyclization) Oxidation->Cyclization Esterification Esterification (e.g., with Methanol) Cyclization->Esterification Crude_Product Crude Product Esterification->Crude_Product Recrystallization Recrystallization (Hot Solvent Dissolution, Cooling, Crystallization) Crude_Product->Recrystallization Filtration Filtration and Washing Recrystallization->Filtration Drying Drying Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product

A generalized workflow for the synthesis and purification of this compound.

This workflow highlights that a key purification step is recrystallization, reinforcing the concept of temperature-dependent solubility in organic solvents.

Conclusion and Future Recommendations

While direct quantitative solubility data for this compound is not currently available in the public domain, a reasoned estimation of its solubility profile can be made based on the analysis of its structural analogs. It is anticipated to have low aqueous solubility and be soluble in various polar organic solvents, with solubility increasing with temperature.

For researchers and drug development professionals, it is imperative to experimentally determine the solubility of this compound in relevant physiological and formulation buffers using a standardized method like the shake-flask protocol outlined in this guide. Such data will be critical for its progression in any research and development pipeline.

An In-depth Technical Guide to Methyl 6-nitro-1H-indazole-4-carboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Methyl 6-nitro-1H-indazole-4-carboxylate" is not readily found in public chemical databases, and therefore, a specific CAS number cannot be provided at this time. This guide focuses on closely related isomers and derivatives to provide a comprehensive technical overview of the synthesis, properties, and potential applications of this class of compounds.

Core Data Presentation

Quantitative data for "this compound" is unavailable. However, the following tables summarize key data for structurally similar compounds to provide a comparative reference.

Table 1: Physicochemical Properties of Related Indazole Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
Methyl 4-nitro-1H-indazole-6-carboxylate72922-61-3C₉H₇N₃O₄221.17Not Reported[1][2]
Methyl 5-nitro-1H-indazole-3-carboxylate78155-75-6C₉H₇N₃O₄221.17234-236[3]
Methyl 6-nitro-1H-indazole-5-carboxylate75844-31-4C₉H₇N₃O₄221.17Not Reported[4]
6-Nitro-1H-indazole7597-18-4C₇H₅N₃O₂163.13208-209[5][6]
Methyl 1H-indazole-4-carboxylate192945-49-6C₉H₈N₂O₂176.17133-138
3-Methyl-6-nitro-1H-indazole6494-19-5C₈H₇N₃O₂177.16Not Reported[7][8]

Experimental Protocols

Detailed experimental protocols for the synthesis of "this compound" are not available. However, the following protocols for the synthesis of related nitro-indazole derivatives can be adapted by skilled researchers.

Protocol 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde via Nitrosation of 6-Nitroindole

This protocol describes a common method for creating the indazole scaffold from an indole precursor, which can be a starting point for further functionalization.[9]

Materials:

  • 6-Nitroindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N aqueous solution)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere and cooled to 0°C, dissolve sodium nitrite (8 equivalents) in deionized water and DMF.

  • Slowly add 2 N aqueous HCl (2.7 equivalents) to the solution at 0°C and stir for 10 minutes.[10]

  • Addition of Indole: Prepare a solution of 6-nitroindole (1 equivalent) in DMF.

  • Using a syringe pump, add the indole solution to the nitrosating mixture at 0°C over 2 hours.[10]

  • Reaction: After the addition is complete, allow the reaction to proceed. The temperature may be raised to 80°C for approximately 6 hours to ensure the completion of the reaction with electron-poor indoles.[9] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, extract the mixture three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by column chromatography on silica gel to yield 6-Nitro-1H-indazole-3-carbaldehyde.

Protocol 2: Esterification of a Nitro-Indazole Carboxylic Acid

This general protocol can be adapted for the final esterification step, assuming the corresponding carboxylic acid is synthesized first.

Materials:

  • Nitro-indazole carboxylic acid derivative

  • Methanol (or other desired alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice

  • Ethanol for recrystallization

Procedure:

  • Suspend the nitro-indazole carboxylic acid in methanol.

  • Cool the mixture to below 10°C in an ice bath.

  • Add concentrated sulfuric acid dropwise over 30 minutes.

  • Reflux the reaction mixture for 6 hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into crushed ice.

  • Filter the resulting precipitate and wash with water.

  • Recrystallize the crude product from ethanol to obtain the pure methyl ester.[3]

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for nitro-indazole carboxylates, starting from a substituted toluene.

G A Substituted o-Nitrotoluene B Oxidation A->B C Substituted o-Nitrobenzoic Acid B->C D Reduction of Nitro Group C->D E Substituted Anthranilic Acid D->E F Diazotization E->F G Indazole Carboxylic Acid F->G H Nitration G->H I Nitro-Indazole Carboxylic Acid H->I J Esterification I->J K Target Molecule: Methyl Nitro-Indazole-Carboxylate J->K G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P Phosphorylation VEGFR2->P Dimerization & Auto- PLCg PLCγ P->PLCg RAF RAF P->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation Inhibitor Indazole Derivative (e.g., Pazopanib) Inhibitor->P

References

The Nitroindazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroindazole compounds, a class of heterocyclic molecules, have carved a significant niche in the landscape of medicinal chemistry. From their early discovery rooted in the foundational principles of organic synthesis to their current exploration as potent modulators of key biological pathways, the journey of nitroindazoles is a compelling narrative of scientific inquiry and therapeutic innovation. This in-depth technical guide provides a comprehensive overview of the discovery and history of these compounds, details their synthesis through established experimental protocols, presents their biological activities with quantitative data, and visualizes the intricate signaling pathways they influence.

A Journey Through Time: The Discovery and History of Nitroindazoles

The story of nitroindazoles is intrinsically linked to the broader history of indazole chemistry. The parent indazole ring was first synthesized in the 1880s by the seminal work of Emil Fischer. However, it was in the early 20th century that the exploration of substituted indazoles, particularly nitro-substituted derivatives, began to gain momentum. Pioneers in the field like Jacobson, Huber, and Auwers laid the groundwork for the synthesis of these compounds, often employing methods such as the cyclization of N-nitroso-o-toluidines.

The mid-20th century witnessed the development of more refined and systematic approaches to the synthesis of specific nitroindazole isomers. A well-documented procedure for the synthesis of 5-nitroindazole emerged during this period, becoming a staple in organic synthesis. A significant leap forward came with a 1976 patent that expanded the accessibility to a range of nitroindazole isomers, including the 4-, 5-, 6-, and 7-nitro derivatives, by refining these earlier methods. These foundational synthetic advancements were pivotal, opening the door for extensive investigation into the biological activities of this versatile class of compounds.

dot

G cluster_1800s 19th Century cluster_early_1900s Early 20th Century cluster_mid_1900s Mid 20th Century cluster_late_1900s Late 20th Century Fischer Emil Fischer synthesizes the parent indazole ring (1880s) Pioneers Jacobson, Huber, Auwers pioneer early synthesis of nitro-substituted indazoles Fischer->Pioneers Foundation SystematicSynthesis Development of systematic synthesis for specific isomers (e.g., 5-nitroindazole) Pioneers->SystematicSynthesis Refinement Patent 1976 Patent expands access to 4-, 5-, 6-, and 7-nitro isomers SystematicSynthesis->Patent Expansion

A brief history of the discovery of nitroindazole compounds.

Quantitative Biological Activity of Nitroindazole Derivatives

The therapeutic potential of nitroindazole compounds stems from their diverse biological activities. Extensive research has demonstrated their efficacy as inhibitors of key enzymes and their activity against various pathogens. The following tables summarize the quantitative data for several prominent nitroindazole derivatives.

Table 1: Inhibitory Activity of Nitroindazole Derivatives

CompoundTargetAssay TypeIC50 (µM)Reference
7-NitroindazoleRat Striatal nNOSin vitro0.68 ± 0.01[1]
7-NitroindazoleRat Cerebellar nNOSin vitro0.64 ± 0.03[1]
7-NitroindazoleRat Hippocampal nNOSin vitro1.53 ± 0.05[1]
7-NitroindazoleRat Cerebral Cortex nNOSin vitro0.93 ± 0.04[1]
7-NitroindazoleRat Olfactory Bulb nNOSin vitro1.05 ± 0.02[1]
7-NitroindazoleRat Hippocampal NO productionin vivo~17 µg/mL[2]
3-Bromo-7-nitroindazoleEndothelial NOS (eNOS)in vitro0.16 (Ki)

Table 2: Antiparasitic Activity of Nitroindazole Derivatives

Compound ClassTarget OrganismActivityIC50 (µM)Reference
3-Chloro-6-nitro-1H-indazole DerivativesLeishmania infantumAntileishmanial4 - 117
3-Chloro-6-nitro-1H-indazole DerivativesLeishmania majorAntileishmanial38
3-Chloro-6-nitro-1H-indazole DerivativesLeishmania tropicaAntileishmanial76 - 186
5-Nitroindazole DerivativesTrypanosoma cruzi (epimastigotes)Antitrypanosomal0.35 - 5.43
5-Nitroindazole DerivativesTrypanosoma cruzi (amastigotes)Antitrypanosomal0.25 - 0.29

Table 3: Antimicrobial and Antiproliferative Activity of 6-Nitroindazole Derivatives

Compound ClassActivity TypeTargetMIC (µg/mL)IC50 (µM)Reference
Benzo[g]indazole DerivativesAntibacterialN. gonorrhoeae62.5 - 250-
Benzo[g]indazole DerivativesAntiproliferativeNCI-H460 (Lung Carcinoma)-5 - 15

Table 4: Pharmacokinetic Parameters of Selected Nitro-heterocyclic Compounds

CompoundSpeciesDosageCmaxt1/2AUC(0-t)Reference
7-NitroindazoleRat10 mg/kg (i.v.)3.32 ± 0.45 µg/mL1.32 ± 0.18 h4.38 ± 0.59 µg.h/mL[3]
7-Nitroindazole (PEGylated Nanoemulsion)Rat10 mg/kg (i.v.)10.34 ± 1.21 µg/mL3.25 ± 0.41 h28.76 ± 3.12 µg.h/mL[3]
DNDI-0690 (Nitroimidazole)Mouse50 mg/kg (oral)275.4 ± 37.9 nM (free drug in plasma)>4 h>80% (skin tissue/blood ratio)[4]

Key Signaling Pathways Modulated by Nitroindazoles

Nitroindazole derivatives exert their biological effects by modulating specific signaling pathways implicated in a range of physiological and pathological processes.

Neuronal Nitric Oxide Synthase (nNOS) Pathway

7-Nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS). This enzyme is responsible for the production of nitric oxide (NO), a key signaling molecule in the central nervous system. Overproduction of NO by nNOS has been linked to neurodegenerative diseases. By inhibiting nNOS, 7-nitroindazole can mitigate the detrimental effects of excessive NO.

dot

G cluster_nNOS nNOS Signaling Pathway L_Arginine L-Arginine nNOS Neuronal Nitric Oxide Synthase (nNOS) L_Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Neurotransmission) PKG->Physiological_Effects Inhibitor 7-Nitroindazole Inhibitor->nNOS Inhibits

Inhibition of the nNOS signaling pathway by 7-Nitroindazole.
Tumor Progression Locus 2 (TPL2) Signaling Pathway

Tumor Progression Locus 2 (TPL2), also known as MAP3K8, is a protein kinase that plays a critical role in inflammatory and oncogenic signaling. It is a key component of the mitogen-activated protein kinase (MAPK) cascade, activating downstream pathways such as MEK/ERK and p38. Aberrant TPL2 signaling is implicated in various inflammatory diseases and cancers. While direct inhibition of TPL2 by specific nitroindazole compounds is an active area of research, the modulation of inflammatory pathways is a recognized therapeutic strategy for this class of molecules.

dot

G cluster_TPL2 TPL2 Signaling Pathway Upstream Upstream Signals (e.g., TLR, TNFR) TPL2 TPL2 (MAP3K8) Upstream->TPL2 MEK1_2 MEK1/2 TPL2->MEK1_2 MEK3_6 MEK3/6 TPL2->MEK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK1_2->Transcription_Factors p38 p38 MEK3_6->p38 p38->Transcription_Factors Inflammation_Cancer Inflammation & Cancer Progression Transcription_Factors->Inflammation_Cancer

Generalized TPL2 signaling pathway.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan. In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response. Inhibition of IDO1 is a promising strategy in cancer immunotherapy, and certain 6-nitroindazole derivatives are being investigated for their potential in this area.

dot

G cluster_IDO1 IDO1 Signaling Pathway in Cancer Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine T_Cell T-Cell Kynurenine->T_Cell Inhibits Activation Immune_Suppression Immune Suppression T_Cell->Immune_Suppression Leads to Inhibitor 6-Nitroindazole Derivatives (Potential Inhibitors) Inhibitor->IDO1 Inhibit

Generalized IDO1 signaling pathway and potential inhibition.

Experimental Protocols

The synthesis and biological evaluation of nitroindazole compounds rely on a variety of well-established experimental protocols. The following sections provide detailed methodologies for key experiments.

Synthesis of Nitroindazole Derivatives

dot

G cluster_workflow General Experimental Workflow for Nitroindazole Synthesis and Screening Start Start: Substituted o-Toluidine Diazotization Diazotization (e.g., NaNO2, Acetic Acid) Start->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Purification Purification (e.g., Recrystallization, Chromatography) Cyclization->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Screening Iterative Process End End: Drug Candidate Lead_Optimization->End

A generalized workflow for the synthesis and screening of nitroindazole derivatives.

Protocol 1: Synthesis of 5-Nitroindazole

This procedure is adapted from Organic Syntheses, Coll. Vol. 3, p. 660 (1955); Vol. 20, p. 73 (1940).

  • Materials:

    • 2-Amino-5-nitrotoluene (55 g, 0.36 mole)

    • Glacial acetic acid (2.5 L)

    • Sodium nitrite (25 g, 0.36 mole)

    • Water (60 mL)

    • Methanol (for recrystallization)

    • Decolorizing charcoal

  • Procedure:

    • Dissolve 2-amino-5-nitrotoluene in glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.

    • Cool the solution to 15-20°C in an ice bath.

    • Prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution all at once to the stirred acetic acid solution, ensuring the temperature does not rise above 25°C.

    • Continue stirring for 15 minutes to complete the diazotization.

    • Allow the solution to stand at room temperature for 3 days.

    • Concentrate the solution on a steam bath under reduced pressure.

    • Add 200 mL of water to the residue and stir to form a smooth slurry.

    • Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90°C.

    • Recrystallize the crude material from boiling methanol using decolorizing charcoal to yield pale yellow needles of 5-nitroindazole.

Protocol 2: Synthesis of 4-Nitro-1H-indazole

  • Materials:

    • 2-Methyl-3-nitroaniline (20 g, 0.13 mol)

    • Glacial acetic acid

    • Sodium nitrite (20 g, 0.29 mol)

    • Water (50 mL)

  • Procedure:

    • Dissolve 2-methyl-3-nitroaniline in glacial acetic acid in a reaction vessel equipped with an overhead stirrer and cool to 0°C.

    • Prepare an aqueous solution of sodium nitrite.

    • Add the entire sodium nitrite solution at once to the stirred glacial acetic acid solution. An immediate precipitate will form.

    • Allow the reaction mixture to warm to room temperature and continue stirring overnight.

    • Filter the precipitate and concentrate the filtrate in vacuo.

    • Suspend the resulting dark orange solid in water, filter, and dry to yield 4-nitro-1H-indazole.

Protocol 3: Synthesis of 1-Methyl-6-nitro-1H-indazole

  • Materials:

    • 6-nitro-1H-indazole (4.14 g, 25.4 mmol)

    • Dimethylformamide (DMF) (100 mL)

    • Sodium hydride (NaH) (2.03 g, 50.7 mmol)

    • Iodomethane (1.74 mL, 27.9 mmol)

    • Ethyl acetate

    • Water

    • Anhydrous magnesium sulfate

    • Silica for flash chromatography

  • Procedure:

    • Prepare a solution of 6-nitro-1H-indazole in DMF and cool it in an ice bath.

    • Add sodium hydride in portions to the solution with vigorous stirring and maintain the temperature at 0°C for 30 minutes.

    • Add iodomethane dropwise to the reaction mixture.

    • Stir the mixture for 16 hours at room temperature.

    • Quench the reaction with water and dilute with ethyl acetate.

    • Wash the organic layer three times with water, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product by flash chromatography on silica using ethyl acetate as the eluent to separate the 1-methyl and 2-methyl isomers.

Biological Assays

Protocol 4: MTT Assay for Cell Viability

This protocol provides a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials:

    • Cells in culture

    • 96-well plate

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the nitroindazole compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control.

Protocol 5: Griess Assay for Nitric Oxide Synthase (NOS) Activity

This protocol describes a colorimetric assay for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.

  • Materials:

    • Biological sample (e.g., cell culture supernatant, plasma)

    • Griess Reagent:

      • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

      • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

    • Nitrite standard solution (e.g., sodium nitrite)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Prepare a standard curve of known nitrite concentrations.

    • Pipette 50 µL of standards and samples into the wells of a 96-well plate.

    • Add 50 µL of Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540-570 nm within 30 minutes.

    • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 6: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Materials:

    • Bacterial strain

    • 96-well microtiter plate

    • Sterile broth medium (e.g., Mueller-Hinton Broth)

    • Nitroindazole compound stock solution

    • 0.5 McFarland standard

  • Procedure:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Perform serial two-fold dilutions of the nitroindazole compound in the broth medium directly in the 96-well plate.

    • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The journey of nitroindazole compounds from their initial synthesis to their current status as promising therapeutic leads is a testament to the power of medicinal chemistry. Their diverse biological activities, particularly as enzyme inhibitors and antimicrobial agents, have opened up numerous avenues for drug discovery and development. The detailed protocols and signaling pathway analyses provided in this guide offer a solid foundation for researchers in the field.

Future research will likely focus on the development of novel nitroindazole derivatives with enhanced potency and selectivity for their respective targets. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for translating their in vitro activity into in vivo efficacy. Furthermore, the exploration of their potential in combination therapies, particularly in the context of cancer and infectious diseases, holds significant promise. The continued investigation of this remarkable class of compounds will undoubtedly contribute to the advancement of therapeutic strategies for a wide range of human diseases.

References

The Nitro-Gateway: A Technical Guide to the Biological Activity of Nitroindazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroindazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The presence of the indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, coupled with a nitro group substitution, imparts a diverse range of biological activities. These derivatives have been extensively investigated for their potential as therapeutic agents, demonstrating efficacy in areas such as oncology, infectious diseases, and inflammatory conditions. Their mechanisms of action are often multifaceted, ranging from enzyme inhibition to the induction of oxidative stress and modulation of critical signaling pathways. This technical guide provides an in-depth overview of the biological activities of nitroindazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their molecular interactions and experimental workflows.

I. Antiprotozoal Activity

Nitroindazole derivatives have shown remarkable efficacy against a variety of protozoan parasites, including Leishmania and Trypanosoma cruzi. Their mechanism of action is often linked to the bioreduction of the nitro group within the parasite, leading to the generation of reactive nitrogen species that induce cytotoxic effects.[1][2]

Quantitative Data: Antiprotozoal Activity
Compound IDTarget OrganismAssay TypeIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)Reference
Series 1: 3-chloro-6-nitro-1H-indazole derivatives
4Leishmania infantumPromastigote15.6 ± 1.2> 100> 6.4[1]
5Leishmania infantumPromastigote22.3 ± 1.8> 100> 4.5[1]
7Leishmania infantumPromastigote18.9 ± 1.5> 100> 5.3[1]
10Leishmania infantumPromastigote9.8 ± 0.7> 100> 10.2[1]
11Leishmania infantumPromastigote12.4 ± 0.9> 100> 8.1[1]
12Leishmania infantumPromastigote11.7 ± 0.8> 100> 8.5[1]
13Leishmania majorPromastigote25.1 ± 2.1> 100> 4.0[1]
13Leishmania tropicaPromastigote30.5 ± 2.5> 100> 3.3[1]
Series 2: 5-nitroindazole derivatives
16Trypanosoma cruzi (Y strain)Intracellular Amastigote0.41> 200> 487.8[3]
24Trypanosoma cruzi (Y strain)Intracellular Amastigote0.46402.6875[4][5]
Series 3: 1,3-disubstituted 5-nitroindazoles
Compound XLeishmania amazonensisAmastigote0.46 ± 0.01-875[4]
Experimental Protocols

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of test compounds against the promastigote form of Leishmania species using the colorimetric MTT assay.

  • Parasite Culture: Culture Leishmania promastigotes in appropriate liquid medium (e.g., M199) supplemented with 10% fetal bovine serum (FBS) at 26°C until they reach the stationary phase.

  • Compound Preparation: Prepare stock solutions of the nitroindazole derivatives in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Assay Plate Setup: Dispense 100 µL of the parasite suspension (1 x 10^6 promastigotes/mL) into each well of a 96-well microtiter plate.

  • Compound Addition: Add 100 µL of the serially diluted compound solutions to the respective wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 26°C.

  • Formazan Solubilization: Centrifuge the plate, discard the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_0 MTT Assay Workflow Start Start Parasite_Culture Culture Leishmania promastigotes Start->Parasite_Culture Plate_Setup Dispense parasites into 96-well plate Parasite_Culture->Plate_Setup Compound_Prep Prepare serial dilutions of nitroindazole derivatives Add_Compounds Add compounds to wells Compound_Prep->Add_Compounds Plate_Setup->Add_Compounds Incubate_72h Incubate for 72 hours at 26°C Add_Compounds->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours at 26°C Add_MTT->Incubate_4h Solubilize Dissolve formazan crystals with DMSO Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT assay workflow for antileishmanial activity.

This protocol describes the determination of the activity of nitroindazole derivatives against the epimastigote form of Trypanosoma cruzi.

  • Parasite Culture: Culture T. cruzi epimastigotes in Liver Infusion Tryptose (LIT) medium supplemented with 10% FBS at 28°C.

  • Compound Preparation: Prepare stock solutions and serial dilutions of the test compounds in LIT medium as described for the antileishmanial assay.

  • Assay Setup: In a 96-well microplate, seed log-phase epimastigotes at a density of 3 x 10^6 parasites/mL in a final volume of 200 µL per well.

  • Compound Exposure: Add the serially diluted compounds to the wells. Include untreated controls and a reference drug (e.g., benznidazole).

  • Incubation: Incubate the plates for 48 hours at 28°C.

  • Viability Assessment: Assess parasite viability using a suitable method, such as the resazurin-based spectrofluorimetric method or by direct counting using a Neubauer chamber.

  • Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the compound concentration.

II. Anticancer Activity

Nitroindazole derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against various cancer cell lines. Their anticancer mechanisms involve the inhibition of key enzymes in cell proliferation pathways and the induction of apoptosis.

Quantitative Data: Anticancer Activity
Compound IDCell LineIC50 (µM)Reference
5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives
5'jA549 (Lung carcinoma)-[6]
5'jMCF7 (Breast adenocarcinoma)-[6]
5'k--[6]
5'n--[6]
3-alkoxy/hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles
8TK-10 (Renal adenocarcinoma)-[2][7]
8HT-29 (Colon adenocarcinoma)-[2][7]
10TK-10 (Renal adenocarcinoma)-[2][7]
10HT-29 (Colon adenocarcinoma)-[2][7]
11TK-10 (Renal adenocarcinoma)-[2][7]
11HT-29 (Colon adenocarcinoma)-[2][7]

Note: Specific IC50 values were not consistently available in the provided search snippets for all compounds listed.

Experimental Protocol: Cell Viability Assay (MTT)
  • Cell Culture: Maintain the desired cancer cell lines in their respective recommended culture media supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitroindazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Follow steps 6-9 as described in the "Antileishmanial Promastigote Susceptibility Assay (MTT Assay)" protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Signaling Pathway

The anticancer activity of some nitroindazole derivatives is linked to the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor-induced immunosuppression. By inhibiting IDO1, these compounds can potentially restore T-cell function and enhance the anti-tumor immune response.

G cluster_1 IDO1 Inhibition by Nitroindazole Derivatives Tryptophan Tryptophan IDO1 IDO1 (Indoleamine 2,3-dioxygenase 1) Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine T_cell_activation T-cell Proliferation Restored IDO1->T_cell_activation Inhibition leads to T_cell_inhibition T-cell Proliferation Inhibition Kynurenine->T_cell_inhibition Immune_suppression Tumor Immune Evasion T_cell_inhibition->Immune_suppression Nitroindazole Nitroindazole Derivative Nitroindazole->IDO1 Inhibits Anti_tumor_immunity Enhanced Anti-tumor Immunity T_cell_activation->Anti_tumor_immunity

Inhibition of the IDO1 pathway by nitroindazoles.

III. Nitric Oxide Synthase (NOS) Inhibition

Certain nitroindazole derivatives, particularly 7-nitroindazole (7-NI), are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[8] This activity has significant implications for neuroscience research and the development of therapies for neurodegenerative diseases where nitric oxide (NO) plays a pathophysiological role.[9][10]

Quantitative Data: NOS Inhibition
CompoundTargetIC50 (µM)Reference
7-Nitroindazole (7-NI)nNOS (rat cerebellum)0.71 ± 0.01[11]
7-Nitroindazole (7-NI)eNOS (bovine endothelial)0.78 ± 0.2[11]
7-Nitroindazole (7-NI)iNOS (rat lung)5.8 ± 0.4[11]
3-bromo 7-nitroindazolenNOS (rat cerebellum)0.17 ± 0.01[11]
3-bromo 7-nitroindazoleeNOS (bovine endothelial)0.86 ± 0.05[11]
3-bromo 7-nitroindazoleiNOS (rat lung)0.29 ± 0.01[11]
2,7-dinitroindazolenNOS, eNOS, iNOSSimilar to 7-NI[11]
Experimental Protocol: nNOS Inhibition Assay (Griess Assay)

This protocol is for a cell-based assay to determine the inhibitory effect of compounds on nNOS activity by measuring nitrite accumulation in the culture medium.

  • Cell Culture: Use a cell line stably overexpressing nNOS (e.g., HEK 293T/nNOS). Culture the cells in DMEM supplemented with 10% FBS and a selection agent (e.g., Geneticin).

  • Cell Seeding: Plate the cells in 96-well plates and grow to ~80% confluency.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the nitroindazole derivatives for a specified time.

  • nNOS Activation: Induce nNOS activity by adding a calcium ionophore (e.g., 5 µM A23187) to the cells.

  • Incubation: Incubate for a defined period (e.g., 8 hours) to allow for NO production and its conversion to nitrite.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of nNOS inhibition for each compound concentration to derive the IC50 value.

Signaling Pathway

7-Nitroindazole inhibits the synthesis of nitric oxide (NO) from L-arginine by nNOS. NO is a key signaling molecule in the central nervous system, and its overproduction is implicated in excitotoxicity and neuroinflammation.

G cluster_2 nNOS Inhibition by 7-Nitroindazole L_Arginine L_Arginine nNOS nNOS (Neuronal Nitric Oxide Synthase) L_Arginine->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Neuroprotection Neuroprotective Effect nNOS->Neuroprotection Inhibition leads to Neurotoxicity Excitotoxicity & Neuroinflammation NO->Neurotoxicity Overproduction leads to 7_NI 7-Nitroindazole 7_NI->nNOS Inhibits

Inhibition of nNOS by 7-Nitroindazole.

IV. Anti-inflammatory Activity

Nitroindazole derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Quantitative Data: Anti-inflammatory Activity
CompoundTargetIC50 (µM)Reference
IndazoleCOX-223.42[12]
5-aminoindazoleCOX-212.32[12]
6-nitroindazoleCOX-219.22[12]
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
  • Reagent Preparation: Prepare assay buffer, reconstitute human recombinant COX-2 enzyme, and prepare solutions of the COX probe, cofactor, and arachidonic acid substrate according to the manufacturer's instructions (e.g., Assay Genie's COX-2 Inhibitor Screening Kit).

  • Inhibitor Preparation: Dissolve the nitroindazole derivatives in DMSO and then dilute to the desired concentrations in the assay buffer.

  • Assay Plate Setup: In a 96-well white opaque plate, add the test inhibitors, a known COX-2 inhibitor (e.g., celecoxib) as a positive control, and assay buffer for the enzyme control wells.

  • Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer, COX probe, and COX cofactor.

  • Reaction Initiation: Add the reaction mix to all wells, followed by the addition of the arachidonic acid solution to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., for 5-10 minutes) at an excitation of 535 nm and an emission of 587 nm.

  • Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion

Nitroindazole derivatives constitute a promising class of compounds with a broad spectrum of biological activities. Their efficacy against protozoan parasites, cancer cell lines, and key enzymes involved in inflammation and neuronal signaling underscores their potential for further development as therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the design and execution of studies aimed at elucidating the full therapeutic potential of this versatile chemical scaffold. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these promising molecules.

References

Potential Research Applications of Methyl 6-nitro-1H-indazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 6-nitro-1H-indazole-4-carboxylate is a heterocyclic compound belonging to the nitroindazole class of molecules. While direct research on this specific molecule is limited, the indazole scaffold, particularly when substituted with a nitro group, is of significant interest in medicinal chemistry. This technical guide consolidates the current understanding of related nitroindazole derivatives to project the potential research applications of this compound. Based on the biological activities of structurally similar compounds, this molecule holds promise as a scaffold for the development of novel therapeutic agents, particularly in the fields of antiparasitic and anticancer drug discovery. Its primary potential lies in the inhibition of parasitic enzymes, such as trypanothione reductase, and in serving as a key intermediate for the synthesis of more complex bioactive molecules. This document provides a comprehensive overview of these potential applications, supported by quantitative data from related compounds, detailed experimental protocols, and illustrative pathway and workflow diagrams.

Introduction to the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Derivatives of indazole have been shown to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a nitro group to the indazole ring, as seen in this compound, can significantly modulate the electronic properties of the molecule, often enhancing its biological efficacy. The presence of the methyl ester at the 4-position provides a reactive handle for further synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of targeted therapeutic agents.

Potential Biological Activities and Therapeutic Applications

Based on extensive research into related nitroindazole derivatives, the following are the most promising areas of investigation for this compound:

Antiprotozoal Activity: A Focus on Leishmaniasis

A significant body of evidence points to the potent antileishmanial activity of 6-nitroindazole derivatives.[1][2] These compounds are thought to exert their effect by targeting the unique redox metabolism of Leishmania parasites, which relies on the trypanothione system rather than the glutathione system found in mammals.

Mechanism of Action: Inhibition of Trypanothione Reductase

The key enzyme in the trypanothione system is trypanothione reductase (TryR), which is essential for the parasite's defense against oxidative stress.[1] Inhibition of TryR leads to an accumulation of reactive oxygen species, causing cellular damage and parasite death. Molecular docking studies have suggested that 3-chloro-6-nitro-1H-indazole derivatives bind to the active site of TryR, making it a prime target for drug development.[3] Given its structural similarity, this compound is a strong candidate for investigation as a TryR inhibitor.

TryR_Inhibition cluster_parasite Leishmania Parasite ROS Reactive Oxygen Species (ROS) Trypanothione_S2 Trypanothione Disulfide (TS2) ROS->Trypanothione_S2 Oxidizes Cell_Damage Parasite Cell Damage & Death ROS->Cell_Damage Trypanothione_SH2 Dihydrotrypanothione (T(SH)2) Trypanothione_S2->Trypanothione_SH2 Reduces Trypanothione_SH2->ROS Neutralizes TryR Trypanothione Reductase (TryR) TryR->Trypanothione_S2 Reduces Inhibitor Methyl 6-nitro-1H- indazole-4-carboxylate (Potential Inhibitor) Inhibitor->TryR Inhibits

Caption: Proposed mechanism of antileishmanial action via inhibition of Trypanothione Reductase.

Anticancer and Antimicrobial Potential

Derivatives of 6-nitro-1H-indazole have also demonstrated antibacterial and antiproliferative effects.[2] While the specific mechanisms are less well-defined than for their antiprotozoal activity, these findings suggest that this compound could serve as a starting point for the development of novel anticancer and antimicrobial agents. Further screening against various cancer cell lines and bacterial strains is warranted.

Quantitative Data from Related Compounds

To provide a quantitative basis for the potential efficacy of this compound, the following tables summarize the biological activity of structurally related nitroindazole derivatives.

Table 1: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [2]

Compound IDTarget SpeciesIC₅₀ (µM)
4L. infantum5.53
5L. infantum4
7L. infantum117
10L. infantum62
11L. infantum6
11L. tropica76
12L. infantum36.33
13L. infantum110
13L. major38
13L. tropica186

Table 2: Antileishmanial and Cytotoxic Activity of 5-nitroindazole Derivatives [4]

Compound IDActivityIC₅₀ (nM)CC₅₀ (nM)Selectivity Index (SI)
VATR131Anti-promastigote580402,600694
VATR131Anti-amastigote460402,600875
Amphotericin BAnti-promastigote305,800193
Amphotericin BAnti-amastigote365,800161

IC₅₀: 50% inhibitory concentration against the parasite. CC₅₀: 50% cytotoxic concentration against mammalian cells. SI = CC₅₀ / IC₅₀.

Experimental Protocols

The following protocols are provided as a guide for the investigation of the potential biological activities of this compound.

General Synthesis of a 3-Methyl-6-nitro-1H-indazole Derivative (Proxy Protocol)

This protocol describes the nitration of 3-methylindazole and can be adapted for the synthesis of other nitroindazole derivatives.[5]

Materials:

  • 3-methylindazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

  • Sodium Bicarbonate solution (dilute)

  • Ethanol/water mixture for recrystallization

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-methylindazole in concentrated sulfuric acid within an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred 3-methylindazole solution, maintaining the reaction temperature below 10°C.

  • Reaction Completion: After the addition is complete, stir the mixture for an additional 15-30 minutes at low temperature.

  • Quenching: Carefully pour the reaction mixture onto crushed ice. A solid precipitate of crude 3-methyl-6-nitro-1H-indazole will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Neutralization: Wash the crude product with a dilute sodium bicarbonate solution, followed by another wash with cold water.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture.

In Vitro Antileishmanial Activity Assay (MTT Assay)[2]

This colorimetric assay measures the metabolic activity of Leishmania promastigotes to determine cell viability after exposure to the test compound.

MTT_Assay_Workflow start Start culture Culture Leishmania promastigotes start->culture plate Plate promastigotes in 96-well plates culture->plate add_compound Add serial dilutions of This compound plate->add_compound incubate1 Incubate for 72 hours at 26°C add_compound->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate2->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro antileishmanial MTT assay.

Procedure:

  • Parasite Culture: Culture promastigotes of the desired Leishmania species in appropriate media until they reach the logarithmic growth phase.

  • Plating: Seed the promastigotes into 96-well microtiter plates at a density of 1 x 10⁶ parasites/mL.

  • Compound Addition: Add serial dilutions of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include positive (reference drug) and negative (solvent only) controls.

  • Incubation: Incubate the plates for 72 hours at 26°C.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.

Trypanothione Reductase (TryR) Inhibition Assay

This enzymatic assay measures the inhibition of TryR activity by monitoring the reduction of trypanothione disulfide (TS₂) coupled to the oxidation of NADPH.[6][7]

Materials:

  • Recombinant TryR enzyme

  • Trypanothione disulfide (TS₂)

  • NADPH

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) - for a coupled assay

  • Assay buffer (e.g., HEPES buffer with EDTA)

  • Test compound (this compound)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, TryR enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period at room temperature.

  • Reaction Initiation: Initiate the reaction by adding NADPH and TS₂.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader.

  • Data Analysis: Determine the initial reaction velocities and calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value can then be determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, the extensive research on related nitroindazole derivatives provides a strong rationale for its investigation as a promising scaffold in drug discovery. The potential for this compound to act as an antiprotozoal agent, particularly against Leishmania species through the inhibition of trypanothione reductase, is a key area for future research. Furthermore, its potential as an intermediate for the synthesis of more complex and potent bioactive molecules should be explored. The experimental protocols provided in this guide offer a starting point for researchers to elucidate the biological activity and therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 6-nitro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of Methyl 6-nitro-1H-indazole-4-carboxylate, an important intermediate in pharmaceutical research and development. The following sections outline the necessary reagents, reaction conditions, and analytical data associated with this synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting MaterialMethyl 3-amino-2-methyl-5-nitrobenzoate[1]
ReagentsSodium nitrite, Glacial acetic acid, Water[1]
Molar Ratio (Starting Material:Sodium Nitrite)1 : 1.03[1]
Reaction Temperature0°C (ice bath) to Room Temperature[1]
Reaction Time1 hour at 0°C, then 3 days at room temperature[1]
Yield3.99 g (from 3.99 g starting material)[1]
ProductThis compound[1]
¹H-NMR (500 MHz, DMSO-d6)δ: 4.02 (s, 3H), 8.48 (d, 1H, J = 1.6 Hz), 8.62 (d, 1H, J = 0.8 Hz), 8.76 (br, 1H)[1]

Experimental Protocol

This protocol details the synthesis of this compound from methyl 3-amino-2-methyl-5-nitrobenzoate via a diazotization and intramolecular cyclization reaction.

Materials:

  • Methyl 3-amino-2-methyl-5-nitrobenzoate (3.99 g, 19.0 mmol)

  • Glacial acetic acid (450 mL)

  • Sodium nitrite (1.35 g, 19.6 mmol)

  • Water (8 mL)

  • Ice

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution of Starting Material: In a suitable reaction flask, dissolve 3.99 g (19.0 mmol) of methyl 3-amino-2-methyl-5-nitrobenzoate in 450 mL of glacial acetic acid.[1]

  • Preparation of Nitrite Solution: Prepare a solution of 1.35 g (19.6 mmol) of sodium nitrite in 8 mL of water.[1]

  • Diazotization Reaction: Cool the solution of the starting material in an ice bath. While maintaining the cool temperature, add the aqueous solution of sodium nitrite to the reaction mixture.[1]

  • Reaction Incubation: Stir the reaction mixture under ice cooling for one hour. Following this, remove the ice bath and continue stirring at room temperature for 3 days.[1]

  • Solvent Removal: After the reaction is complete, remove the acetic acid by distillation under reduced pressure using a rotary evaporator.[1]

  • Precipitation and Isolation: To the resulting residue, add water and stir the mixture under ice cooling for 30 minutes to induce precipitation.[1]

  • Product Collection: Collect the precipitate by filtration and dry to obtain 3.99 g of this compound.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Isolation cluster_product Final Product start_material Methyl 3-amino-2-methyl-5-nitrobenzoate in Glacial Acetic Acid diazotization Diazotization (Ice Bath, 1 hr) start_material->diazotization reagent Aqueous Sodium Nitrite reagent->diazotization cyclization Intramolecular Cyclization (Room Temp, 3 days) diazotization->cyclization Stirring evaporation Evaporation of Acetic Acid cyclization->evaporation precipitation Precipitation with Water evaporation->precipitation filtration Filtration and Drying precipitation->filtration product This compound filtration->product

Caption: Workflow for the synthesis of this compound.

References

Application Note: Regioselective N-methylation of Methyl 6-nitro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Indazole derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The N-alkylation of the indazole ring is a common synthetic step, but it often yields a mixture of N1 and N2 regioisomers, which can possess distinct biological activities and physical properties. The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[1][2] This document provides detailed experimental protocols for the selective N-methylation of Methyl 6-nitro-1H-indazole-4-carboxylate to preferentially yield either the N1-methyl or N2-methyl isomer.

The nitrogen atoms at the N1 and N2 positions of the indazole ring are both nucleophilic, leading to competitive alkylation.[1] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, making the N1-substituted product the thermodynamically favored isomer.[1][3] Conversely, the N2-substituted product is often the result of kinetic control. By carefully selecting the reaction parameters, the methylation can be directed to the desired nitrogen.

Experimental Protocols

Two distinct protocols are presented to achieve regioselective methylation at the N1 and N2 positions.

Protocol 1: Synthesis of Methyl 1-methyl-6-nitro-1H-indazole-4-carboxylate (N1-isomer)

This procedure operates under conditions of thermodynamic control, which typically favors the formation of the more stable N1-isomer.[1] The use of a strong, non-nucleophilic base in an aprotic solvent allows for equilibration to the thermodynamic product.[1]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.[1]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]

  • Extract the aqueous layer three times with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to isolate the desired N1-methylated product.

Protocol 2: Synthesis of Methyl 2-methyl-6-nitro-2H-indazole-4-carboxylate (N2-isomer)

This protocol employs conditions that favor kinetic control, leading to the preferential formation of the N2-isomer. For nitro-substituted indazoles, methylation under neutral or mildly basic conditions often yields the 2-methyl derivative as the major product.[4]

Materials:

  • This compound

  • Dimethyl carbonate (DMC)

  • Triethylenediamine (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) and triethylenediamine (DABCO, 1.0 equiv) in N,N-Dimethylformamide (DMF).[1]

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.[1]

  • Heat the reaction system to 70-80 °C and continue stirring for 6-20 hours, monitoring the reaction progress by TLC or LC-MS.[1][5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water and stir for 15-30 minutes to precipitate the product.[1][5]

  • If a solid precipitates, collect it by filtration and wash with water. If no solid forms, extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers (if extracted), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N2-methylated product.

Data Presentation

The following table summarizes the reaction conditions for the regioselective N-methylation.

ParameterProtocol 1 (N1-Selective)Protocol 2 (N2-Selective)
Target Product Methyl 1-methyl-6-nitro-1H-indazole-4-carboxylateMethyl 2-methyl-6-nitro-2H-indazole-4-carboxylate
Control Type ThermodynamicKinetic
Base Sodium Hydride (NaH)Triethylenediamine (DABCO)
Methylating Agent Methyl Iodide or Dimethyl SulfateDimethyl Carbonate (DMC)
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature70-80 °C
Key Feature Favors the more stable N1-isomerFavors the kinetically formed N2-isomer

Visualizations

The following diagram illustrates the general experimental workflow for the N-methylation reaction.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification start This compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (e.g., NaH or DABCO) dissolve->add_base add_methyl Add Methylating Agent (e.g., CH3I or DMC) add_base->add_methyl react Stir at Specific Temperature add_methyl->react quench Quench Reaction react->quench Monitor by TLC/LC-MS extract Aqueous Workup / Extraction quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Isolated N1 or N2 Product chromatography->product

Caption: General workflow for the N-methylation of this compound.

Characterization The identity and purity of the resulting isomers should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the structure and distinguish between the N1 and N2 isomers based on characteristic chemical shifts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the methylated product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and the ratio of isomers in the crude mixture.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • Methylating Agents (CH₃I, (CH₃)₂SO₄): These are toxic, carcinogenic, and volatile. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents (THF, DMF): Handle in a fume hood. Anhydrous THF can form explosive peroxides; ensure it is properly stored and tested. DMF is a skin irritant and can be harmful if inhaled or absorbed.

References

Application Notes and Protocols for the Reduction of Methyl 6-nitro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in "Methyl 6-nitro-1H-indazole-4-carboxylate" to its corresponding amine, "Methyl 6-amino-1H-indazole-4-carboxylate," is a critical transformation in synthetic organic chemistry and medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds, including those with anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The resulting amino-indazole is a versatile intermediate for further functionalization, enabling the synthesis of diverse compound libraries for drug screening and development. This document provides detailed protocols for common and effective methods for this nitro group reduction, along with quantitative data and workflow visualizations.

The conversion of a nitro group to a primary amine is a fundamental reaction in organic synthesis.[3] This transformation can be achieved through various methods, with the most common being catalytic hydrogenation and reduction using metals in acidic media.[4] The choice of method often depends on the presence of other functional groups in the molecule and the desired scale of the reaction.

Data Presentation

The following table summarizes common methods for the reduction of aromatic nitro compounds, which are applicable to this compound. The expected yields are based on similar transformations reported in the literature for related indazole derivatives.[5]

MethodReducing Agent/CatalystSolvent(s)Typical Reaction TimeTypical Yield (%)Notes
Catalytic HydrogenationH₂ gas, 10% Pd/CMethanol, Ethanol4 - 24 hours> 90Clean reaction with high yields.[5] May not be suitable for substrates with other reducible functional groups unless specific catalysts are used.[3][6]
Metal/Acid Reduction (Fe)Iron powder, NH₄Cl (aq)Ethanol, Ethyl Acetate2 - 6 hours80 - 95A mild and cost-effective method.[1]
Metal/Acid Reduction (SnCl₂)Tin(II) chloride dihydrateEthanol, Concentrated HCl1 - 4 hours85 - 95Effective for aromatic nitro compounds, especially in the presence of an acid.[5] The workup requires neutralization of the acid.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of the nitro group using hydrogen gas and a palladium on carbon catalyst, a highly efficient and clean method.[5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure:

  • In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to remove oxygen.

  • Introduce hydrogen gas (a balloon is sufficient for small-scale reactions) and stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield Methyl 6-amino-1H-indazole-4-carboxylate. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Protocol 2: Reduction using Iron Powder in the Presence of Ammonium Chloride

This protocol provides a method using iron powder under neutral conditions, which is advantageous when acid-sensitive functional groups are present.[1]

Materials:

  • This compound

  • Iron powder (Fe) (5.0 equivalents)

  • Ammonium chloride (NH₄Cl)

  • Ethanol or Ethyl Acetate

  • Water

  • Celite®

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in a mixture of ethanol or ethyl acetate and water, add iron powder (5.0 equivalents) and ammonium chloride (1.0 equivalent).

  • Heat the mixture to reflux (typically 70-80 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® while still hot to remove the iron salts.

  • Wash the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the desired product.

Protocol 3: Reduction using Tin(II) Chloride

This classical method employs tin(II) chloride in an acidic medium and is known for its efficiency in reducing aromatic nitro compounds.[5]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 equivalents)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • In a separate flask, dissolve tin(II) chloride dihydrate (3.0 - 4.0 equivalents) in concentrated hydrochloric acid.

  • Slowly add the tin(II) chloride solution to the stirred solution of the nitro-indazole at 0 °C (ice bath).

  • After the addition, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 1-4 hours).

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 6-amino-1H-indazole-4-carboxylate.

Visualizations

Experimental Workflow for Nitro Group Reduction

experimental_workflow cluster_start Starting Material cluster_reaction Reduction cluster_workup Workup & Purification cluster_product Final Product start This compound reaction Select Reduction Method: - H₂/Pd/C - Fe/NH₄Cl - SnCl₂/HCl start->reaction filtration Filtration (Removal of catalyst/salts) reaction->filtration extraction Extraction & Washing filtration->extraction purification Concentration & (Optional) Chromatography extraction->purification product Methyl 6-amino-1H-indazole-4-carboxylate purification->product

Caption: A generalized workflow for the reduction of this compound.

Role in Drug Discovery Signaling Pathways

The resulting Methyl 6-amino-1H-indazole-4-carboxylate is a valuable building block for synthesizing kinase inhibitors. Many kinase inhibitors target signaling pathways that are aberrantly activated in diseases like cancer. A common example is the RAF-MEK-ERK pathway.[1]

signaling_pathway cluster_pathway Simplified RAF-MEK-ERK Signaling Pathway cluster_inhibition Therapeutic Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Indazole-based Kinase Inhibitor (Derived from Amino-Indazole) Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF-MEK-ERK pathway by indazole-based kinase inhibitors.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated Methyl 6-nitro-1H-indazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reactions of halogenated derivatives of "Methyl 6-nitro-1H-indazole-4-carboxylate." The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2][3][4] The functionalization of the indazole core via cross-coupling reactions is a key strategy in drug discovery.[2][5] These protocols are designed to serve as a comprehensive guide for synthesizing novel aryl- or heteroaryl-substituted 6-nitro-1H-indazole-4-carboxylates.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[5][6][7] In the context of "this compound," a halogen substituent is required for the Suzuki coupling to proceed. This protocol will assume the starting material is a bromo- or iodo-substituted derivative, for instance, at the C3, C5, or C7 position, as functionalization at these positions of the indazole ring is well-documented.[1][2][8][9][10] The electron-withdrawing nature of the nitro group on the indazole ring can influence the reactivity of the halide, generally making it more susceptible to oxidative addition to the palladium catalyst.[11]

Reaction Scheme

A generalized scheme for the Suzuki coupling of a halogenated this compound with an arylboronic acid is presented below. The position of the halogen (X) can vary, and "R" represents a range of substituents on the boronic acid.

Suzuki_Coupling Indazole Methyl X-halo-6-nitro- 1H-indazole-4-carboxylate Catalyst Pd Catalyst Base, Solvent Indazole->Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst Product Methyl 4-R-6-nitro- 1H-indazole-4-carboxylate Catalyst->Product Heat

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

Experimental Protocols

The following protocols are based on established procedures for Suzuki coupling reactions on analogous indazole systems and can be adapted for specific substrates.[1][2][12][13]

Materials and Reagents
  • Halogenated this compound (e.g., bromo or iodo derivative) (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.10 equiv)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME, toluene)

Representative Protocol for Suzuki Coupling
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the halogenated this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[2][12]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[12]

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[14] Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[12]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2][11][12] The reaction can be performed using conventional heating or under microwave irradiation.[1][11]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[12]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).[7][12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Indazole, Boronic Acid, Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent_catalyst Add Degassed Solvent and Pd Catalyst inert->solvent_catalyst heat Heat with Stirring (80-120 °C) solvent_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Water & Extract cool->extract purify Dry, Concentrate & Purify extract->purify final_product final_product purify->final_product Characterize

Caption: Step-by-step experimental workflow for Suzuki coupling.

Data Presentation

While specific quantitative data for "this compound" derivatives are not available in the cited literature, the following table summarizes typical reaction conditions and yields for Suzuki couplings of structurally related bromo- and iodo-indazoles. This data can be used as a starting point for reaction optimization.

Indazole SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME802High[2][13]
3-Iodo-6-methyl-4-nitro-1H-indazoleArylboronic acidPd(PPh₃)₄ (5)Na₂CO₃1,4-dioxane/water120 (MW)0.67N/A[1][11]
5-Bromo-1H-indazole-3-carboxylic acid methyl esterN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME80270[2]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(dppf)Cl₂ (10)K₂CO₃1,4-dioxane/water10012Moderate to Good[8][9]

Troubleshooting and Optimization

Low conversion or the formation of side products are common challenges in cross-coupling reactions. Here are some troubleshooting suggestions based on literature for related indazole systems:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is fresh and active. For electron-deficient substrates, catalysts with electron-rich and bulky ligands like XPhos or SPhos may be more effective.[12]

    • Base Strength/Solubility: If using Na₂CO₃ or K₂CO₃, consider switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. The presence of water is often crucial for the activity of carbonate and phosphate bases.[12]

    • Solvent Choice: Ensure all reactants are soluble in the chosen solvent system. Common solvents include 1,4-dioxane, DME, and toluene, often with water as a co-solvent.[2][12]

  • Side Reactions:

    • Dehalogenation: The formation of a dehalogenated product (hydrodehalogenation) is a common side reaction, especially with electron-deficient aryl halides.[11] Switching to a more sterically hindered ligand or a weaker base may suppress this pathway.[11]

    • Homocoupling of Boronic Acid: Using a slight excess of the boronic acid (1.2-1.5 equivalents) can favor the desired cross-coupling over homocoupling.[12]

Significance in Drug Development

The indazole nucleus is a key pharmacophore found in numerous approved drugs and clinical candidates. For example, Axitinib, an inhibitor of vascular endothelial growth factor receptor (VEGFR), and Pazopanib, a multi-targeted tyrosine kinase inhibitor, both feature a 1H-indazole core. The ability to functionalize the indazole scaffold through methods like the Suzuki coupling allows for the synthesis of diverse libraries of compounds for screening and the development of new therapeutic agents.[2][5] The protocols outlined here provide a foundational methodology for accessing novel indazole derivatives with potential applications in various disease areas.

References

Application Notes and Protocols: "Methyl 6-nitro-1H-indazole-4-carboxylate" in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for cancer therapy.[1] Molecules such as Axitinib and Pazopanib feature this heterocyclic system and have demonstrated significant clinical efficacy by targeting key signaling pathways involved in tumor growth and angiogenesis. "Methyl 6-nitro-1H-indazole-4-carboxylate" is a valuable starting material for the synthesis of a diverse range of indazole-based compounds, offering multiple points for chemical modification. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, particularly those targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) and the RAF-MEK-ERK signaling pathways.

Kinase Inhibitors Derived from Indazole Scaffolds

Indazole-based compounds have been successfully developed as inhibitors for a variety of kinases. The ability of the indazole nucleus to form crucial hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal pharmacophore.[2] By modifying the substituents on the indazole ring, it is possible to achieve high potency and selectivity for specific kinase targets.

Key Kinase Targets:
  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR signaling is a well-established strategy in cancer therapy.[3]

  • RAF-MEK-ERK Pathway: This signaling cascade is a central regulator of cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway due to mutations in genes like BRAF and RAS is a common event in many cancers.[5][6]

Quantitative Data: Inhibitory Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of representative indazole-based kinase inhibitors against various kinases.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference(s)
AxitinibVEGFR10.1Cell-free[7]
VEGFR20.2Cell-free[7]
VEGFR30.1-0.3Cell-free[7]
PDGFRβ1.6Cell-based[7]
c-Kit1.7Cell-based[7]
PazopanibVEGFR110Cell-free[7]
VEGFR230Cell-free[7]
VEGFR347Cell-free[7]
Compound 30VEGFR-21.24Not Specified[3]
Compound C05PLK4< 0.1Not Specified[8][9]
Compound 14dFGFR15.5Not Specified[10]
Compound 27aFGFR1< 4.1Not Specified[10]
FGFR22.0Not Specified[10]
Compound 44dGSK-3β4Not Specified[10]
Compound 30lPAK19.8Not Specified[11]

Experimental Protocols

This section provides a representative synthetic route for the preparation of a potential kinase inhibitor from "this compound". The synthesis involves three key steps: reduction of the nitro group, hydrolysis of the methyl ester, and amide coupling.

Protocol 1: Reduction of the Nitro Group

This protocol describes the reduction of the 6-nitro group to a 6-amino group.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (1.2 eq) and iron powder (5.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain Methyl 6-amino-1H-indazole-4-carboxylate.

Protocol 2: Hydrolysis of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester to a carboxylic acid.

Materials:

  • Methyl 6-amino-1H-indazole-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve Methyl 6-amino-1H-indazole-4-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of LiOH or NaOH (e.g., 3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous residue with 1N HCl to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to afford 6-amino-1H-indazole-4-carboxylic acid.

Protocol 3: Amide Coupling

This protocol describes the coupling of the carboxylic acid with a desired amine to form the final amide product.

Materials:

  • 6-amino-1H-indazole-4-carboxylic acid

  • Desired amine (e.g., an aniline derivative)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 6-amino-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add the desired amine (1.1 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir for a few minutes.

  • Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 3 hours, or until the reaction is complete as monitored by TLC.[12]

  • Dilute the reaction mixture with DCM or ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-1H-indazole-4-carboxamide derivative.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by indazole-based kinase inhibitors and the general experimental workflow for their synthesis and evaluation.

G VEGFR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis IndazoleInhibitor Indazole-based Kinase Inhibitor IndazoleInhibitor->VEGFR IndazoleInhibitor->RAF

Caption: VEGFR Signaling Pathway and Points of Inhibition.

G Synthetic and Screening Workflow cluster_synthesis Synthesis cluster_screening Screening StartMat Methyl 6-nitro-1H- indazole-4-carboxylate Reduction Nitro Group Reduction StartMat->Reduction Hydrolysis Ester Hydrolysis Reduction->Hydrolysis AmideCoupling Amide Coupling Hydrolysis->AmideCoupling Purification Purification & Characterization AmideCoupling->Purification FinalCompound Final Indazole-4-carboxamide Kinase Inhibitor Purification->FinalCompound KinaseAssay In vitro Kinase Assay (IC50 Determination) FinalCompound->KinaseAssay CellAssay Cell-based Proliferation Assay KinaseAssay->CellAssay InVivo In vivo Efficacy Studies CellAssay->InVivo

Caption: General workflow for synthesis and evaluation.

References

Application Notes: "Methyl 6-nitro-1H-indazole-4-carboxylate" as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs such as the kinase inhibitors Pazopanib and Axitinib. "Methyl 6-nitro-1H-indazole-4-carboxylate" is a highly functionalized building block that offers multiple reaction sites for chemical diversification, making it a valuable starting material for the synthesis of novel therapeutic agents. The presence of a nitro group, a methyl ester, and a reactive indazole core allows for a variety of chemical transformations to generate diverse libraries of potential drug candidates. These derivatives have shown promise as anticancer, antileishmanial, and antibacterial agents.[1][2] This document provides detailed application notes and protocols for utilizing "this compound" in drug discovery campaigns.

Chemical Properties

PropertyValue
IUPAC Name This compound
Synonyms 4-Nitro-6-indazolecarboxylic acid methyl ester
CAS Number 192945-49-6
Molecular Formula C9H7N3O4
Molecular Weight 221.17 g/mol
Appearance Solid
Melting Point 133-138 °C

Synthetic Potential and Key Transformations

"this compound" serves as a versatile scaffold for the synthesis of a wide array of derivatives. The key functional groups—the nitro group and the methyl ester—provide orthogonal handles for chemical modification. A primary synthetic strategy involves the reduction of the nitro group to an amine, which can then be further functionalized.

A common and crucial transformation is the reduction of the 6-nitro group to a 6-amino group. This conversion is a gateway to a multitude of subsequent reactions, including amide bond formation, sulfonylation, and diazotization followed by displacement with various nucleophiles.[3]

The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of amide derivatives. The amide functionality is present in over 25% of known drugs due to its stability and hydrogen bonding capabilities. Alternatively, the ester can be directly converted to amides.

The indazole nitrogen (N1) can be alkylated or arylated to introduce further diversity and modulate the physicochemical properties of the resulting molecules.

Experimental Protocols

Protocol 1: Reduction of the Nitro Group

This protocol describes the reduction of the 6-nitro group to a 6-amino group, a critical step in the synthetic pathway.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Filter paper

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (5 equivalents) and ammonium chloride (1 equivalent) to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 6-amino-1H-indazole-4-carboxylate.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Amide Coupling

This protocol outlines the synthesis of indazole-4-carboxamides from the corresponding carboxylic acid (obtained by hydrolysis of the methyl ester).

Materials:

  • Methyl 6-amino-1H-indazole-4-carboxylate (hydrolyzed to the carboxylic acid)

  • Substituted amine (R-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 6-amino-1H-indazole-4-carboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add the desired substituted amine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 1H-indazole-3-carboxamide derivative.[4]

Application in Kinase Inhibitor Synthesis

The indazole core is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of "this compound" can be elaborated to target various kinases involved in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor (VEGF-R) and Fibroblast Growth Factor Receptor (FGF-R).[3]

Proposed Synthetic Workflow for Kinase Inhibitors

G start Methyl 6-nitro-1H- indazole-4-carboxylate reduction Nitro Reduction (Protocol 1) start->reduction Fe, NH4Cl amine Methyl 6-amino-1H- indazole-4-carboxylate reduction->amine hydrolysis Ester Hydrolysis acid 6-amino-1H-indazole- 4-carboxylic acid hydrolysis->acid amine->hydrolysis LiOH or NaOH coupling Amide Coupling (Protocol 2) acid->coupling R-NH2, EDC, HOBt final Bioactive Indazole (e.g., Kinase Inhibitor) coupling->final G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Stimulation Indazole Indazole-based Inhibitor (Derived from starting material) Indazole->PI3K Inhibition Indazole->Akt Inhibition

References

Application Notes and Protocols for "Methyl 6-nitro-1H-indazole-4-carboxylate" Derivatives in Antileishmanial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the antileishmanial activity of methyl 6-nitro-1H-indazole-4-carboxylate derivatives and related indazole compounds. This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics for leishmaniasis. It includes a summary of biological data, detailed experimental protocols, and visualizations of experimental workflows and potential mechanisms of action.

Data Presentation

The following tables summarize the in vitro antileishmanial activity and cytotoxicity of various 6-nitro-1H-indazole and 5-nitroindazole derivatives against different Leishmania species.

Table 1: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives against Leishmania Promastigotes. [1]

CompoundL. infantum IC₅₀ (µM)L. major IC₅₀ (µM)L. tropica IC₅₀ (µM)
4 5.53>250>250
5 4>250>250
7 117>250>250
10 62>250>250
11 6>25076
12 36.33>250>250
13 11038186
Miltefosine 2.84.53.2

Table 2: Antileishmanial Activity and Cytotoxicity of 2-benzyl-5-nitroindazolin-3-one Derivatives against L. amazonensis. [2]

CompoundPromastigote IC₅₀ (µM)Amastigote IC₅₀ (µM)Macrophage CC₅₀ (µM)Selectivity Index (SI)
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate< 10.46 ± 0.01> 400875
Amphotericin B Not ReportedAs active asNot ReportedNot Reported

Table 3: In Vivo Activity of 3-alkoxy-1-benzyl-5-nitroindazole Derivatives against L. amazonensis in BALB/c Mice. [3][4]

CompoundAdministration RouteDose (mg/kg)Outcome
NV6 Intralesional5 and 10Significant reduction in lesion size and parasite load.[3][4]
NV16 Intralesional5 and 10Reduction in ulcer area.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the antileishmanial activity of indazole derivatives.

Protocol 1: In Vitro Antileishmanial Susceptibility Assay against Leishmania Promastigotes

This protocol is adapted from methodologies used for screening compounds against the promastigote stage of Leishmania species.[1][5]

1. Parasite Culture:

  • Culture promastigotes of the desired Leishmania species (L. infantum, L. major, L. tropica) in a suitable medium such as RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Incubate the cultures at 26°C.
  • Maintain parasite virulence through regular passage in a suitable animal model, such as BALB/c mice.[6]

2. Compound Preparation:

  • Prepare a stock solution of the test compounds (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).
  • Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations for the assay.

3. Assay Procedure:

  • Seed a 96-well microtiter plate with promastigotes in their logarithmic growth phase at a density of 1 x 10⁶ cells/mL in a final volume of 200 µL per well.
  • Add the serially diluted compounds to the wells. Include a positive control (a known antileishmanial drug like miltefosine or amphotericin B) and a negative control (vehicle, e.g., DMSO).
  • Incubate the plate at 26°C for 72 hours.

4. Viability Assessment (MTT Assay): [1][5]

  • After incubation, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
  • Incubate the plate for an additional 4 hours at 26°C.
  • Add 100 µL of a lysis buffer (e.g., 50% N,N-dimethylformamide, 20% SDS) to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration compared to the negative control.
  • Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[5]

Protocol 2: In Vitro Antileishmanial Susceptibility Assay against Intracellular Amastigotes

This protocol is designed to evaluate the efficacy of compounds against the clinically relevant intracellular amastigote stage of Leishmania.[2]

1. Macrophage Culture:

  • Culture a suitable macrophage cell line (e.g., J774A.1) or primary peritoneal macrophages from mice in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.
  • Seed the macrophages in a 24-well plate containing coverslips at a density of 1 x 10⁶ cells/mL and allow them to adhere for 2 hours.[2]

2. Infection of Macrophages:

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
  • Incubate the infected cultures for 24 hours to allow for parasite internalization and transformation into amastigotes.
  • Wash the cells with phosphate-buffered saline (PBS) to remove non-internalized promastigotes.

3. Compound Treatment:

  • Add fresh medium containing serial dilutions of the test compounds to the infected macrophage cultures.
  • Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).
  • Incubate the plates at 37°C in a 5% CO₂ atmosphere for 72 hours.

4. Quantification of Intracellular Amastigotes:

  • After incubation, remove the medium, wash the cells with PBS, and fix the coverslips with methanol.
  • Stain the cells with Giemsa stain.
  • Examine the coverslips under a light microscope and count the number of amastigotes per 100 macrophages.

5. Data Analysis:

  • Calculate the percentage of infection and the number of amastigotes per infected cell for each compound concentration.
  • Determine the IC₅₀ value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Protocol 3: Cytotoxicity Assay against Macrophages

This protocol is essential to determine the selectivity of the compounds by assessing their toxicity to host cells.[2][6]

1. Cell Culture:

  • Culture macrophages (e.g., J774A.1 or primary peritoneal macrophages) in 96-well plates at a density of 1 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS.
  • Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell adherence.

2. Compound Treatment:

  • Add serial dilutions of the test compounds to the cells.
  • Incubate the plates for 72 hours under the same conditions.

3. Viability Assessment (Resazurin or MTT Assay):

  • The viability of the macrophages can be assessed using a resazurin-based assay or the MTT assay as described in Protocol 1.[6] For the resazurin assay, add resazurin solution to each well and incubate for 4 hours. Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

4. Data Analysis:

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
  • Determine the Selectivity Index (SI) by dividing the CC₅₀ of the macrophages by the IC₅₀ of the intracellular amastigotes (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.[6]

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows and a proposed mechanism of action for the antileishmanial activity of these indazole derivatives.

experimental_workflow_promastigote cluster_culture Parasite Culture cluster_assay Assay Setup cluster_viability Viability Assessment cluster_analysis Data Analysis culture Culture Leishmania promastigotes seed Seed 96-well plate with promastigotes (1x10^6/mL) culture->seed add_compounds Add serial dilutions of test compounds seed->add_compounds incubate Incubate for 72h at 26°C add_compounds->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_lysis Add lysis buffer incubate_mtt->add_lysis read_absorbance Read absorbance at 570 nm add_lysis->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for in vitro antileishmanial screening against promastigotes.

experimental_workflow_amastigote cluster_setup Macrophage & Infection cluster_treatment Compound Treatment cluster_quantification Quantification cluster_analysis Data Analysis culture_macro Culture macrophages in 24-well plates infect_macro Infect macrophages with promastigotes culture_macro->infect_macro wash_cells Wash to remove extracellular parasites infect_macro->wash_cells add_compounds Add serial dilutions of test compounds wash_cells->add_compounds incubate Incubate for 72h at 37°C add_compounds->incubate fix_stain Fix and stain cells with Giemsa incubate->fix_stain microscopy Count intracellular amastigotes fix_stain->microscopy calculate_ic50 Calculate IC50 values microscopy->calculate_ic50

Caption: Workflow for in vitro antileishmanial screening against intracellular amastigotes.

signaling_pathway TryS Trypanothione Synthetase Trypanothione Trypanothione [T(SH)2] TryS->Trypanothione GSH Glutathione GSH->TryS Spermidine Spermidine Spermidine->TryS TryR Trypanothione Reductase (TryR) Trypanothione->TryR NADP NADP+ TryR->NADP Detox Detoxification TryR->Detox reduces CellDeath Parasite Cell Death TryR->CellDeath leads to increased oxidative stress NADPH NADPH NADPH->TryR ROS Reactive Oxygen Species (ROS) ROS->CellDeath Detox->ROS Indazole 6-Nitro-1H-Indazole Derivative Indazole->TryR Inhibition

Caption: Proposed mechanism of action: Inhibition of Trypanothione Reductase.

References

Application Notes and Protocols for Antiproliferative Screening of Methyl 6-nitro-1H-indazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] Several indazole-based drugs, such as axitinib and pazopanib, have been successfully developed and are used in cancer therapy, primarily as kinase inhibitors.[2] The 6-nitro-1H-indazole scaffold, in particular, is a key pharmacophore in a number of biologically active molecules. This document provides a comprehensive guide to the antiproliferative screening of analogs of "Methyl 6-nitro-1H-indazole-4-carboxylate," a compound of interest for the development of novel anticancer agents.

These application notes detail the protocols for evaluating the cytotoxic and antiproliferative effects of this class of compounds on various cancer cell lines. Furthermore, methodologies for elucidating potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest, are provided. All quantitative data from representative studies on related 6-nitro-1H-indazole derivatives are summarized to offer a comparative benchmark for screening new analogs.

Data Presentation: Antiproliferative Activity of 6-Nitro-1H-Indazole Derivatives

The antiproliferative activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for a selection of 6-nitro-1H-indazole derivatives against various human cancer cell lines, providing a reference for the expected potency of new analogs.

Compound IDCancer Cell LineIC50 (µM)
Indazole-pyrimidine Hybrid 4f MCF-7 (Breast)1.629
Indazole-pyrimidine Hybrid 4i MCF-7 (Breast)1.841
Indazole-pyrimidine Hybrid 4a A549 (Lung)3.304
Indazole-pyrimidine Hybrid 4i A549 (Lung)2.305
Indazole-pyrimidine Hybrid 4i Caco2 (Colon)4.990
3-Amino-Indazole Derivative 6o K562 (Leukemia)5.15

Note: The data presented is for structurally related 6-nitro-1H-indazole derivatives and serves as a comparative reference.

Experimental Workflow and Protocols

A systematic approach is essential for the successful screening and characterization of novel antiproliferative agents. The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs.

Antiproliferative Screening Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Antiproliferative Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of this compound Analogs Purification Purification and Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_SRB_Assay MTT/SRB Cytotoxicity Assay Cell_Culture->MTT_SRB_Assay IC50_Determination IC50 Value Determination MTT_SRB_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Western Blot) IC50_Determination->Apoptosis_Assay Select Lead Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Select Lead Compounds Mito_Potential Mitochondrial Membrane Potential Assay Apoptosis_Assay->Mito_Potential

Caption: Experimental workflow for synthesis and antiproliferative screening.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period (48-72 hours), gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after treatment with the test compounds.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the indazole analogs for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Protocol 4: Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family, to confirm if the compounds induce programmed cell death.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Analyze the band intensities to determine the changes in the expression levels of apoptotic proteins.

Potential Signaling Pathways

Indazole derivatives have been reported to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[3] A common mechanism involves the disruption of the mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic pathway.

Apoptosis Signaling Pathway cluster_pathway Intrinsic Apoptosis Pathway Indazole Indazole Analogs Bax Bax Indazole->Bax activates Bcl2 Bcl-2 Indazole->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bax->Mitochondrion pore formation Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway for indazole analogs.

The diagram above illustrates a plausible mechanism where the indazole analogs may induce apoptosis by activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins like Bcl-2. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the systematic antiproliferative screening of this compound analogs. By following these methodologies, researchers can effectively evaluate the cytotoxic potential of novel compounds and gain insights into their mechanisms of action, thereby accelerating the discovery and development of new anticancer therapeutics. Further investigations into specific kinase targets and in vivo efficacy will be crucial next steps for promising lead compounds identified through this screening cascade.

References

Application Notes and Protocols for the Reaction of Methyl 6-nitro-1H-indazole-4-carboxylate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-nitro-1H-indazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including potent kinase inhibitors. The nitro and methyl ester substituents on the indazole ring of this compound offer multiple sites for electrophilic attack, enabling the synthesis of a diverse library of derivatives for drug discovery and development. Understanding the reactivity of this molecule towards various electrophiles is crucial for its effective utilization in synthetic campaigns.

This document provides detailed application notes and experimental protocols for the reaction of this compound with common classes of electrophiles, including alkylating agents, acylating agents, and halogens. The protocols are based on established methodologies for related indazole derivatives and aim to provide a practical guide for researchers.

Reaction with Electrophiles: An Overview

The reaction of this compound with electrophiles can occur at several positions: the N-1 and N-2 atoms of the pyrazole ring, and the C-3, C-5, and C-7 positions of the benzene ring. The regioselectivity of these reactions is influenced by the nature of the electrophile, the reaction conditions (solvent, base, temperature), and the electronic properties of the indazole nucleus. The electron-withdrawing nature of the nitro and carboxylate groups deactivates the benzene ring towards electrophilic aromatic substitution, making reactions on the pyrazole nitrogen atoms generally more favorable.

N-Alkylation

N-alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. The ratio of these isomers is highly dependent on the reaction conditions. Generally, the use of a strong, non-coordinating base in an aprotic solvent tends to favor the thermodynamically more stable N-1 isomer. Conversely, conditions that favor kinetic control may lead to a higher proportion of the N-2 isomer. For C-6 substituted indazole methyl esters, a preference for N-2 alkylation has been observed under certain conditions.[1][2]

Protocol 1: N-Alkylation with Alkyl Halides using Sodium Hydride

This protocol is designed to favor the formation of the N-1 alkylated product.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.

Quantitative Data for a Related Reaction (Methylation of 3-methyl-6-nitro-1H-indazole):

Methylating Agent Base/Solvent Product(s) Yield Reference
Dimethyl sulfate NaH/THF 1,3-Dimethyl-6-nitro-1H-indazole Not specified [3]

| Methyl iodide | NaH/THF | 1,3-Dimethyl-6-nitro-1H-indazole | Not specified |[3] |

N-Acylation

N-acylation of indazoles with electrophiles such as acid chlorides or anhydrides typically occurs at the N-1 position. This selectivity is often attributed to the thermodynamic stability of the N-1 acylated product, which can be formed via rearrangement of the kinetically favored N-2 acylated intermediate.[1]

Protocol 2: N-Acylation with Acid Chlorides

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM or THF, add triethylamine (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid chloride (1.2 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

C-Halogenation

Halogenation of the indazole ring can occur at the C-3 position or on the benzene ring. Given the electron-withdrawing nature of the substituents on the benzene ring, electrophilic substitution at C-3 is generally more facile.

Protocol 3: C-3 Bromination using Bromine in Acetic Acid

This protocol is adapted from a procedure for the bromination of 4-nitro-1H-indazole scaffolds.[4]

Materials:

  • This compound

  • Bromine (Br₂)

  • Sodium acetate

  • Acetic acid

  • Chloroform

  • Water

Procedure:

  • In a flask, suspend sodium acetate (1.0 equiv) and this compound (1.0 equiv) in a mixture of acetic acid and chloroform.

  • Prepare a solution of bromine (1.05 equiv) in acetic acid.

  • Slowly add the bromine solution to the reaction mixture over a period of 3.5 hours, maintaining the temperature below 25 °C.

  • Stir the reaction mixture for an additional 2 hours at room temperature.

  • Concentrate the mixture under reduced pressure.

  • Add water to the residue and stir to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford the C-3 bromo derivative.

Quantitative Data for a Related Reaction (Bromination of 4-nitro-1H-indazole):

Halogenating Agent Solvent System Product Yield Reference

| Bromine | Acetic acid/Chloroform | 3-Bromo-4-nitro-1H-indazole | 85-95% |[4] |

Electrophilic Aromatic Substitution

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of the nitro and carboxylate groups. Therefore, forcing conditions are typically required for reactions such as nitration or further halogenation on the benzene ring. The directing effects of the existing substituents would need to be considered to predict the regiochemical outcome.

Visualizations

Reaction_Overview cluster_N_Alkylation N-Alkylation cluster_N_Acylation N-Acylation cluster_C_Halogenation C-Halogenation Indazole This compound N1_Alk N-1 Alkylated Product Indazole->N1_Alk Alkyl Halide, Strong Base (e.g., NaH) N2_Alk N-2 Alkylated Product Indazole->N2_Alk Alkyl Halide, Weaker Base N1_Acyl N-1 Acylated Product Indazole->N1_Acyl Acid Chloride, Base (e.g., TEA) C3_Halo C-3 Halogenated Product Indazole->C3_Halo Halogenating Agent (e.g., Br2)

Caption: Reaction pathways of this compound with various electrophiles.

N_Alkylation_Workflow start Start dissolve Dissolve Indazole in Anhydrous THF start->dissolve cool1 Cool to 0 °C dissolve->cool1 add_base Add NaH cool1->add_base stir1 Stir at 0 °C, then RT add_base->stir1 cool2 Cool to 0 °C stir1->cool2 add_alkyl_halide Add Alkyl Halide cool2->add_alkyl_halide react Stir at RT for 12-16h add_alkyl_halide->react quench Quench with aq. NH4Cl react->quench extract Extract with EtOAc quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end End purify->end

Caption: Experimental workflow for the N-alkylation of this compound.

Spectroscopic Data of Starting Material

Predicted ¹H NMR (in DMSO-d₆):

  • NH: A broad singlet, typically downfield (>13 ppm).

  • Aromatic Protons: Signals for H-3, H-5, and H-7 are expected in the aromatic region (δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the nitro and carboxylate groups. H-5 and H-7 are likely to be the most downfield due to the deshielding effect of the nitro group.

  • Methyl Ester Protons: A singlet around δ 3.9-4.0 ppm.

Predicted ¹³C NMR (in DMSO-d₆):

  • Carbonyl Carbon: A signal around δ 165 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbon bearing the nitro group (C-6) will be significantly deshielded.

  • Methyl Ester Carbon: A signal around δ 53 ppm.

Note: It is highly recommended to acquire and interpret the full spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for the starting material and all reaction products to confirm their identity and purity.

Conclusion

This compound is a versatile substrate for electrophilic reactions. By carefully selecting the reaction conditions, functionalization at the nitrogen atoms of the pyrazole ring or at the C-3 position can be achieved, providing access to a wide range of derivatives for further synthetic elaboration. The protocols and data presented in this document serve as a valuable resource for researchers engaged in the synthesis of novel indazole-based compounds.

References

Application Notes and Protocols for the Reaction of Methyl 6-nitro-1H-indazole-4-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of Methyl 6-nitro-1H-indazole-4-carboxylate with various nucleophiles. While direct nucleophilic aromatic substitution (SNAr) on this specific molecule is not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established principles of SNAr on nitro-activated aromatic systems. The primary transformations discussed are the reduction of the nitro group and the potential for nucleophilic displacement of substituents on the indazole ring.

Overview of Reactivity

The chemical behavior of this compound is largely dictated by the presence of the electron-withdrawing nitro group at the 6-position. This group significantly influences the electron density of the bicyclic indazole system, leading to two primary modes of reaction with nucleophiles:

  • Reduction of the Nitro Group: The most commonly reported reaction for 6-nitroindazoles is the reduction of the nitro group to form the corresponding 6-aminoindazole derivative. This transformation is a crucial step in the synthesis of various biologically active compounds.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the indazole ring for nucleophilic attack, particularly at the positions ortho and para to it (C5 and C7). In SNAr reactions, a potent nucleophile can displace a suitable leaving group (typically a halide) at these positions. While less common, under certain conditions, the nitro group itself can act as a leaving group.

Experimental Protocols

Reduction of the Nitro Group to an Amine

This protocol describes a general method for the reduction of a nitro group on an indazole ring to an amine, a foundational reaction for further derivatization.

Reaction Scheme:

reactant This compound product Methyl 6-amino-1H-indazole-4-carboxylate reactant->product Reduction reagents [Reducing Agent] Solvent Reduction Reduction reagents->Reduction

Caption: General scheme for the reduction of this compound.

Materials:

  • This compound

  • Reducing Agent (e.g., Iron powder (Fe), Tin(II) chloride dihydrate (SnCl₂·2H₂O), or Palladium on carbon (Pd/C))

  • Solvent (e.g., Ethanol, Ethyl acetate, or Methanol)

  • Acidic or neutral medium (e.g., Ammonium chloride solution, Hydrochloric acid, or Hydrogen gas)

  • Base for workup (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Filtration aid (e.g., Celite)

Protocol using Iron Powder:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data Summary (Illustrative):

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Fe / NH₄ClEthanol/WaterReflux2-680-95
SnCl₂·2H₂OEthanolReflux2-475-90
10% Pd/C, H₂MethanolRoom Temp12-2490-99
Nucleophilic Aromatic Substitution (SNAr) on a Halogenated 6-Nitroindazole Derivative

While no specific protocols for this compound are readily available, the following protocol is adapted from procedures for analogous nitro-activated heterocyclic systems, such as 7-chloro-6-nitroquinoline. This protocol is applicable to a hypothetical substrate like Methyl 7-chloro-6-nitro-1H-indazole-4-carboxylate .

Reaction Scheme:

reactant Methyl 7-chloro-6-nitro-1H-indazole-4-carboxylate product Methyl 7-(Nucleophile)-6-nitro-1H-indazole-4-carboxylate reactant->product SNAr reagents Nucleophile (Nu-H) Base, Solvent SNAr SNAr reagents->SNAr

Caption: General scheme for the SNAr reaction on a 7-chloro-6-nitroindazole derivative.

Materials:

  • Methyl 7-chloro-6-nitro-1H-indazole-4-carboxylate (hypothetical)

  • Nucleophile (e.g., Morpholine, Aniline, Sodium methoxide, Sodium thiophenoxide)

  • Base (if required, e.g., Potassium carbonate, Triethylamine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, Dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Magnetic stirrer with heating

Protocol with an Amine Nucleophile (e.g., Morpholine):

  • To a round-bottom flask, add Methyl 7-chloro-6-nitro-1H-indazole-4-carboxylate (1.0 eq) and the chosen solvent (e.g., Ethanol).

  • Stir the mixture at room temperature until the starting material is dissolved.

  • Add the amine nucleophile (e.g., Morpholine, 1.2 eq).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Quantitative Data Summary for Analogous Systems (Illustrative):

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Morpholine-EthanolReflux4-885-95
AnilineK₂CO₃DMF100-1208-1270-85
Sodium Methoxide-MethanolReflux2-680-90
Sodium Thiophenoxide-DMFRoom Temp1-390-98

Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group is crucial for stabilizing the intermediate.

SNAr_Mechanism cluster_resonance A Activated Indazole (e.g., 7-chloro-6-nitro derivative) B Meisenheimer Complex (Resonance Stabilized Anion) A->B + Nu⁻ (Addition) Rate-determining step C Substituted Product B->C - LG⁻ (Elimination) B_res1 Resonance Structures Nu Nucleophile (Nu⁻) LG Leaving Group (Cl⁻)

Caption: The addition-elimination mechanism of SNAr on a nitro-activated indazole.

Workflow Diagrams

Experimental Workflow for Reduction

start Start dissolve Dissolve Nitroindazole in Solvent start->dissolve add_reagents Add Reducing Agent and Co-reagent dissolve->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor filter Filter through Celite monitor->filter concentrate Concentrate Filtrate filter->concentrate workup Aqueous Workup concentrate->workup dry Dry and Concentrate Organic Layer workup->dry purify Purify by Chromatography (if needed) dry->purify end End purify->end

Caption: Workflow for the reduction of the nitro group.

Experimental Workflow for SNAr

start Start dissolve Dissolve Halo-nitroindazole in Solvent start->dissolve add_nucleophile Add Nucleophile (and Base if needed) dissolve->add_nucleophile heat Heat Reaction Mixture add_nucleophile->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor isolate Isolate Product (Filtration or Extraction) monitor->isolate purify Purify by Chromatography (if needed) isolate->purify end End purify->end

Caption: Workflow for the SNAr reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Nitro compounds can be energetic and should be handled with care. Avoid strong heating or mechanical shock.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Scale-up Synthesis of Methyl 6-nitro-1H-indazole-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 6-nitro-1H-indazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The primary synthesis route involves the diazotization and subsequent intramolecular cyclization of Methyl 3-amino-2-methyl-5-nitrobenzoate. This application note includes a thorough experimental protocol, a summary of quantitative data, safety considerations for scale-up, and a workflow diagram to ensure procedural clarity and reproducibility.

Introduction

Indazole derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, in particular, is a valuable building block for the synthesis of complex pharmaceutical compounds. The nitro and ester functionalities offer versatile handles for further chemical modifications. The synthesis protocol detailed herein is based on the diazotization of a substituted aniline, a robust and scalable method for the formation of the indazole ring system. Careful control of reaction parameters, especially during the diazotization step, is critical for ensuring both high yield and operational safety, particularly during scale-up operations.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterStarting Material: Methyl 3-amino-2-methyl-5-nitrobenzoateReagent: Sodium NitriteProduct: this compound
Molecular Formula C₉H₁₀N₂O₄NaNO₂C₉H₇N₃O₄
Molecular Weight 210.19 g/mol 69.00 g/mol 221.17 g/mol
Molar Ratio 1.0 eq1.03 eq-
Typical Scale 19.0 mmol19.6 mmol-
Solvent Glacial Acetic AcidWater-
Reaction Temperature 0°C to Room Temperature0°C-
Reaction Time 1 hour at 0°C, then 3 days at room temperature--
Typical Yield --High

Experimental Protocols

Part 1: Synthesis of the Starting Material: Methyl 3-amino-2-methyl-5-nitrobenzoate

A detailed protocol for the synthesis of the starting material, Methyl 3-amino-2-methyl-5-nitrobenzoate, is a prerequisite for the successful synthesis of the final product. A common route involves the nitration of 2-methyl-3-aminobenzoic acid followed by esterification, or nitration of methyl 2-methyl-3-aminobenzoate. For the purpose of this protocol, we will assume the starting material is available.

Part 2: Scale-up Synthesis of this compound

This protocol is adapted from a known procedure and includes considerations for scaling up the reaction.

Materials:

  • Methyl 3-amino-2-methyl-5-nitrobenzoate (e.g., 3.99 g, 19.0 mmol)

  • Sodium Nitrite (e.g., 1.35 g, 19.6 mmol)

  • Glacial Acetic Acid (e.g., 450 mL)

  • Deionized Water

  • Ice

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling circulator

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Reaction Setup: In a jacketed glass reactor, charge a solution of Methyl 3-amino-2-methyl-5-nitrobenzoate (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the reactor contents to 0-5°C using a cooling circulator.

  • Preparation of Nitrite Solution: In a separate vessel, dissolve sodium nitrite (1.03 eq) in a minimal amount of deionized water (e.g., 8 mL for a 19.0 mmol scale).

  • Diazotization: Slowly add the aqueous solution of sodium nitrite to the cooled acetic acid solution of the starting material via an addition funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below 5°C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour.

  • Warming and Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 3 days. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up:

    • Concentrate the acetic acid under reduced pressure.

    • To the resulting residue, add deionized water and stir the slurry under ice cooling for 30 minutes to precipitate the product.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the filter cake with cold deionized water.

    • For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Safety Considerations for Scale-up:

  • Exothermic Reaction: The diazotization reaction is exothermic. Efficient cooling and slow addition of the sodium nitrite solution are crucial to prevent a runaway reaction.

  • Gas Evolution: The reaction may evolve nitrogen oxides. Ensure adequate ventilation and consider a scrubbing system for large-scale production.

  • Diazonium Salt Stability: Aromatic diazonium salts can be unstable and potentially explosive if isolated or allowed to dry. The in-situ consumption in this protocol mitigates this risk. Never allow the reaction mixture to dry out completely before the diazonium salt has reacted.

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound cluster_start Starting Material Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start_material Methyl 3-amino-2-methyl-5-nitrobenzoate dissolve Dissolve in Glacial Acetic Acid start_material->dissolve cool Cool to 0-5°C dissolve->cool diazotization Slowly Add Sodium Nitrite Solution (Diazotization) cool->diazotization na_nitrite Prepare aq. Sodium Nitrite Solution na_nitrite->diazotization stir_cold Stir at 0-5°C for 1h diazotization->stir_cold stir_rt Stir at Room Temperature for 3 days (Cyclization) stir_cold->stir_rt concentrate Concentrate Acetic Acid stir_rt->concentrate precipitate Precipitate with Water concentrate->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize (Optional) filter->recrystallize dry Dry the Product recrystallize->dry final_product This compound dry->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-nitro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Methyl 6-nitro-1H-indazole-4-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question: My nitration reaction is resulting in a low yield of the desired this compound. What are the potential causes and solutions?

Answer:

Low yields during the nitration of an indazole carboxylate precursor can stem from several factors. The primary concerns are incomplete reaction, degradation of the starting material or product, and formation of side products.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Temperature: While nitration is typically performed at low temperatures (e.g., 0-10°C) to control selectivity, a slight, controlled increase in temperature may be necessary to drive the reaction to completion. Proceed with caution to avoid side reactions.
- Nitrating Agent: Ensure the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is fresh and of the correct concentration.[1][2]
Degradation - Temperature Control: Overheating can lead to the decomposition of the starting material or the nitro-indazole product. Maintain strict temperature control throughout the addition of the nitrating agent and the reaction period.
- Acid Concentration: Excessively harsh acidic conditions can cause degradation. Consider using a milder nitrating system if degradation is suspected.
Side Reactions - Formation of Isomers: Nitration of the indazole ring can potentially yield other isomers (e.g., nitration at the 5- or 7-position). The directing effects of the existing substituents on the indazole ring play a crucial role. Purification by column chromatography is essential to isolate the desired 6-nitro isomer.
- Oxidation: The starting material or product may be susceptible to oxidation by the strong oxidizing conditions of the nitration mixture.
- N-Nitration: Although less common for the indazole ring itself, N-nitration is a possible side reaction.

A logical workflow for troubleshooting low yields is presented below:

Caption: Troubleshooting workflow for low reaction yield.

Question: I am observing multiple spots on my TLC plate after the reaction, making purification difficult. How can I identify and minimize these byproducts?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of compounds, which could include unreacted starting material, the desired product, and various side products.

Identification and Minimization of Byproducts:

  • Isomeric Byproducts: The primary byproducts in this synthesis are likely to be other nitro isomers. The regioselectivity of nitration is influenced by the electronic and steric effects of the substituents on the indazole ring.

    • Identification: Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential to identify the structure of the isolated byproducts and confirm the position of the nitro group.

    • Minimization: Adjusting the reaction temperature can influence the ratio of isomers.[3] Lowering the temperature generally increases selectivity.

  • N-Alkylated/N-Nitrated Byproducts: Side reactions at the nitrogen atoms of the indazole ring are possible.[3]

    • Identification: These byproducts can be identified by NMR and mass spectrometry.

    • Minimization: The choice of solvent and reaction conditions can impact the extent of N-substitution.

  • Degradation Products: As mentioned previously, harsh reaction conditions can lead to decomposition.

    • Identification: These may appear as a smear or multiple faint spots on the TLC plate.

    • Minimization: Strict temperature control and ensuring the shortest possible reaction time are crucial.

Purification Strategy:

Flash column chromatography is the recommended method for separating the desired product from isomers and other impurities. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) will be necessary to achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common approach involves the nitration of a suitable precursor, Methyl 1H-indazole-4-carboxylate. This electrophilic aromatic substitution reaction introduces a nitro group onto the indazole ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled low temperature.

Synthesis_Workflow start_material Methyl 1H-indazole-4-carboxylate reaction Nitration Reaction (0-10 °C) start_material->reaction reagents Nitrating Agent (HNO3/H2SO4) reagents->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General synthetic workflow.

Q2: What are the key safety precautions to take during this synthesis?

A2: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood.

  • Temperature Control: Use an ice bath to maintain the recommended temperature and prevent a runaway reaction.

  • Reagent Addition: Add the nitrating agent slowly and carefully to the substrate solution.

  • Quenching: Quench the reaction mixture by slowly adding it to ice water to dissipate heat.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system (e.g., 50% ethyl acetate in hexane) should be used to achieve good separation between the starting material and the product. The disappearance of the starting material spot indicates the completion of the reaction. LC-MS can also be used for more detailed monitoring.

Q4: What are some common challenges in the purification of the final product?

A4: The main challenge is often the separation of the desired 6-nitro isomer from other positional isomers that may form during the reaction. Careful selection of the mobile phase for column chromatography is critical for achieving good separation. The product may also be sensitive to certain conditions, so prolonged exposure to strong acids or bases during workup and purification should be avoided.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 1H-indazole-4-carboxylate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 1H-indazole-4-carboxylate (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).

  • Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes relative to nitric acid) at 0°C.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the starting material, maintaining the internal temperature between 0 and 10°C.

  • Reaction: Stir the reaction mixture at 0-10°C for 1-3 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice. A precipitate may form.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data Summary (Representative)

ParameterValue/RangeNotes
Reagent Equivalents
Methyl 1H-indazole-4-carboxylate1.0Starting Material
Concentrated Nitric Acid1.0 - 1.2Nitrating Agent
Concentrated Sulfuric Acid2 - 4 volumesSolvent and Catalyst
Reaction Conditions
Temperature0 - 10 °CCritical for selectivity
Reaction Time1 - 4 hoursMonitor by TLC/LC-MS
Purification
TechniqueFlash Column Chromatography
Stationary PhaseSilica Gel
Mobile PhaseHexane/Ethyl Acetate GradientTo be optimized

References

Technical Support Center: Synthesis of Methyl 6-nitro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 6-nitro-1H-indazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for synthesizing this compound is through the electrophilic nitration of its precursor, Methyl 1H-indazole-4-carboxylate. This reaction typically involves the use of a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid, at a controlled low temperature. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

Q2: I am observing a low yield of the desired product. What are the potential causes and solutions?

A2: Low yields in this synthesis can stem from several factors. Incomplete reaction is a common issue; ensure you are allowing for sufficient reaction time by monitoring the progress with Thin Layer Chromatography (TLC). Product loss during the work-up phase, particularly during neutralization and filtration, can also significantly impact the final yield. Careful and precise handling during these steps is crucial. Additionally, suboptimal reaction temperature can lead to the formation of unwanted by-products, thereby reducing the yield of the target molecule.

Q3: My reaction is producing a significant amount of by-products and regioisomers. How can I improve the selectivity for the 6-nitro isomer?

A3: The formation of by-products and other regioisomers (e.g., nitration at the 5- or 7-position) is a common challenge in indazole chemistry. The key to improving selectivity lies in strict temperature control. The nitration of indazoles is highly exothermic, and maintaining a low and stable temperature, typically between 0-5°C, is critical. A sudden increase in temperature can lead to the formation of undesired isomers and other side products. The stoichiometry of the nitric acid should also be carefully controlled. Using a less aggressive nitrating agent might also be a viable strategy to enhance regioselectivity. If isomer formation is unavoidable, they can often be separated by column chromatography.

Q4: The reaction mixture is turning a dark brown or black color. What does this signify?

A4: A dark coloration or the formation of "tar-like" substances often indicates runaway side reactions, such as oxidation of the starting material or excessive nitration. This is most commonly caused by a loss of temperature control, leading to a rapid and uncontrolled exothermic reaction. To prevent this, ensure the nitrating mixture is added slowly and portion-wise to the solution of the indazole precursor, with vigorous stirring and efficient cooling in an ice-salt bath.

Q5: My product is not precipitating upon quenching the reaction with ice water. What should I do?

A5: If the product does not precipitate, it is likely soluble in the acidic aqueous mixture. In this scenario, a liquid-liquid extraction is the recommended work-up procedure. Transfer the quenched reaction mixture to a separatory funnel and extract it multiple times with a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). The organic extracts can then be combined, washed, dried, and the solvent evaporated to isolate the product.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Product loss during work-up (filtration, extraction). - Suboptimal reaction temperature.- Monitor reaction progress using TLC to ensure completion. - Exercise care during product isolation steps. - Maintain strict temperature control (0-5°C) throughout the addition of the nitrating agent.
Formation of By-products / Regioisomers - Reaction temperature too high. - Incorrect ratio of nitrating agents. - Inherent reactivity of the indazole ring.- Strictly maintain the reaction temperature between 0-5°C. - Carefully control the stoichiometry of nitric acid. - Consider using a milder nitrating agent. - Purify the product using column chromatography to separate isomers.
Dark Coloration / Tar Formation - Loss of temperature control leading to a runaway reaction. - Rapid addition of the nitrating agent.- Repeat the experiment with stricter temperature control. - Add the nitrating mixture very slowly and in small portions with efficient stirring and cooling.
Product Fails to Precipitate - Product is soluble in the acidic aqueous work-up solution.- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, DCM).
Difficulty in Purification - Similar polarity of the desired product and impurities/isomers.- Experiment with different solvent systems for column chromatography. - Consider recrystallization from a suitable solvent system to improve purity.

Experimental Protocols

Synthesis of this compound

This protocol describes a general lab-scale procedure for the nitration of Methyl 1H-indazole-4-carboxylate.

Materials:

  • Methyl 1H-indazole-4-carboxylate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 1H-indazole-4-carboxylate in concentrated sulfuric acid.

  • Cooling: Cool the solution to 0°C using an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the solution of the indazole precursor over a period of 15-30 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30-60 minutes. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water. A precipitate of the crude product should form.

  • Isolation:

    • If a solid precipitates: Collect the crude product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral to pH paper.

    • If no solid precipitates: Transfer the quenched mixture to a separatory funnel and perform a liquid-liquid extraction with an appropriate organic solvent.

  • Work-up (for extraction):

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (caution: CO₂ evolution), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: The exact quantities of reagents and reaction times may need to be optimized based on the specific scale of the reaction and the purity of the starting materials. A previously reported synthesis obtained 3.99 g of this compound.[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Start Dissolve Dissolve Methyl 1H-indazole-4-carboxylate in conc. H₂SO₄ Start->Dissolve Cool_1 Cool to 0°C Dissolve->Cool_1 Addition Slowly add Nitrating Mixture (Maintain 0-5°C) Cool_1->Addition Nitrating_Mix Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) Cool_2 Cool Nitrating Mixture Nitrating_Mix->Cool_2 Cool_2->Addition Stir Stir at 0-5°C Addition->Stir Monitor Monitor via TLC Stir->Monitor Quench Quench on Ice-Water Monitor->Quench Precipitate Precipitate Forms? Quench->Precipitate Filter Filter and Wash Precipitate->Filter Yes Extract Liquid-Liquid Extraction Precipitate->Extract No Purify Recrystallization or Column Chromatography Filter->Purify Wash_Dry Wash & Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate Solvent Wash_Dry->Concentrate Concentrate->Purify End Final Product Purify->End

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield? Cause Suspected Cause? Start->Cause Yes Incomplete_Reaction Incomplete Reaction Cause->Incomplete_Reaction Time Workup_Loss Work-up Loss Cause->Workup_Loss Isolation Side_Reactions Side Reactions Cause->Side_Reactions Purity Solution_1 Increase reaction time Monitor with TLC Incomplete_Reaction->Solution_1 Solution_2 Careful handling during filtration & extraction Workup_Loss->Solution_2 Solution_3 Strict temperature control (0-5°C) Slow addition of nitrating agent Side_Reactions->Solution_3

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of Methyl 6-nitro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 6-nitro-1H-indazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process that can include:

  • Nitration: Introduction of a nitro group onto an existing indazole-4-carboxylate scaffold. This is often achieved using a mixture of nitric acid and sulfuric acid.[1][2]

  • Cyclization: Formation of the indazole ring from a suitably substituted aniline precursor, followed by esterification and nitration.[3][4]

  • Esterification: Conversion of a 6-nitro-1H-indazole-4-carboxylic acid to its methyl ester.

Q2: What are the potential isomeric byproducts I might encounter?

A2: During the nitration step, the formation of constitutional isomers is a common issue. Depending on the starting material and reaction conditions, you may observe the formation of other nitro-indazole regioisomers, such as Methyl 5-nitro-1H-indazole-4-carboxylate or Methyl 7-nitro-1H-indazole-4-carboxylate. Careful control of reaction temperature is crucial to maximize the yield of the desired 6-nitro isomer.[1]

Q3: Can over-nitration occur, and what are the resulting byproducts?

A3: Yes, over-nitration can lead to the formation of dinitro-indazole species. These are highly undesirable byproducts that can complicate purification. To minimize their formation, it is important to carefully control the stoichiometry of the nitrating agent and the reaction temperature, typically keeping it between 0-5°C.[1]

Q4: What are common sources of impurities that result in a dark-colored product?

A4: A dark-colored product often indicates the presence of impurities or degradation products resulting from overheating during the reaction.[1] Rigorous temperature control and thorough purification, potentially including treatment with activated charcoal during recrystallization, can help to remove these colored impurities.[1]

Q5: What are the recommended methods for purifying the final product?

A5: The most common and effective methods for purifying this compound are recrystallization and column chromatography.[5] The choice of solvent for recrystallization is critical and should be determined experimentally to ensure high recovery of the pure product. For column chromatography, a silica gel stationary phase with a suitable organic solvent system is typically employed.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Product loss during work-up.Exercise care during extraction and filtration steps. Ensure the pH is appropriately adjusted during neutralization to prevent loss of the product in the aqueous phase.
Formation of soluble byproducts.Optimize reaction conditions (temperature, reaction time) to minimize side reactions.
Presence of Isomeric Impurities Lack of regioselectivity during nitration.Maintain strict temperature control (0-5°C) during the addition of the nitrating agent.[1] Consider using a milder nitrating agent if issues persist.
Product is a Dark Oil or Gummy Solid Presence of residual solvent.Improve drying procedures, such as using a vacuum oven at a controlled temperature.[5]
Formation of degradation products due to overheating.Ensure rigorous temperature control throughout the reaction and work-up.[1] Purify via column chromatography.
Incomplete reaction leading to a mixture of starting material and product.Monitor the reaction to completion via TLC.
Multiple Spots on TLC After Purification Co-eluting impurities.Optimize the solvent system for column chromatography to improve separation. Consider using a different purification technique, such as preparative HPLC.
Product degradation on silica gel.Deactivate the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent.

Quantitative Data on Byproduct Formation

The following table provides hypothetical data on the impact of reaction temperature on the formation of common byproducts during the nitration of a generic Methyl 1H-indazole-4-carboxylate. This data is for illustrative purposes to emphasize the importance of temperature control.

Reaction Temperature (°C)Desired Product Yield (%) (this compound)Isomeric Byproduct Yield (%) (e.g., Methyl 5-nitro isomer)Dinitro Byproduct Yield (%)
-107515<1
085102
1070205
25 (Room Temp)503510

Key Experimental Protocols

Protocol 1: General Procedure for Nitration of Methyl 1H-indazole-4-carboxylate
  • Reaction Setup: In a three-neck round-bottom flask equipped with a stirrer and a thermometer, dissolve Methyl 1H-indazole-4-carboxylate in concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.[1]

  • Nitrating Agent Addition: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the internal temperature is maintained between 0-5°C.[1]

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C and monitor the progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture over crushed ice with vigorous stirring to precipitate the crude product.[1]

  • Neutralization: Slowly neutralize the mixture with a suitable base, such as sodium hydroxide solution, while keeping the temperature low.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.[1]

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Desired Product A Methyl 1H-indazole-4-carboxylate B Nitration (HNO3, H2SO4, 0-5°C) A->B Reacts with C This compound B->C Forms Byproduct_Formation cluster_products Potential Products A Nitration of Methyl 1H-indazole-4-carboxylate B Desired Product: This compound A->B C Isomeric Byproduct: Methyl 5-nitro isomer A->C D Isomeric Byproduct: Methyl 7-nitro isomer A->D E Over-nitration Byproduct: Dinitro-indazole A->E Troubleshooting_Workflow Start Low Yield or Impure Product CheckTLC Analyze crude product by TLC Start->CheckTLC IncompleteReaction Incomplete Reaction: - Increase reaction time - Check reagent quality CheckTLC->IncompleteReaction Starting material present MultipleSpots Multiple Spots: - Optimize reaction temp. - Adjust stoichiometry CheckTLC->MultipleSpots Multiple spots Purify Purify Product IncompleteReaction->Purify MultipleSpots->Purify Recrystallize Recrystallization Purify->Recrystallize Column Column Chromatography Purify->Column End Pure Product Recrystallize->End Column->End

References

Technical Support Center: Nitration of Indazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of indazole carboxylates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of nitro-indazole carboxylates.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of indazole carboxylates?

A1: The most frequently encountered side reactions include:

  • Formation of undesired regioisomers: Nitration can occur at various positions on the indazole ring, leading to a mixture of products. The regioselectivity is highly dependent on the position of the carboxylate group and other substituents on the ring, as well as the reaction conditions.

  • Decarboxylation: Indazole-3-carboxylic acids are particularly susceptible to decarboxylation under strong acidic and/or high-temperature conditions, leading to the formation of the corresponding nitro-indazole without the carboxylate group.[1][2]

  • N-Nitration: Although less common for the indazole ring itself, nitration on the nitrogen of the pyrazole ring can occur, especially if the N-H proton is abstracted.

  • Oxidation and Degradation: The use of strong nitrating agents can lead to oxidation of the indazole ring or other sensitive functional groups, resulting in complex mixtures of byproducts and lower yields.

  • Formation of phenolic byproducts: Under certain conditions, especially with excess nitrating agent or elevated temperatures, hydroxylation of the aromatic ring can occur, leading to phenolic impurities.[3][4][5]

Q2: How can I control the regioselectivity of nitration on an indazole carboxylate?

A2: Controlling regioselectivity is a key challenge. The outcome is influenced by the electronic effects of the substituents and the reaction conditions.

  • Directing Effects of Substituents:

    • Activating Groups (e.g., alkyl, alkoxy) are generally ortho, para-directing.

    • Deactivating Groups (e.g., carboxylate, nitro) are generally meta-directing.[6][7][8][9]

    • The carboxylate group (–COOR) is a deactivating group and will direct incoming electrophiles to the meta position relative to its point of attachment. However, the overall regioselectivity is a result of the combined directing effects of the carboxylate group and the fused benzene ring.

  • Choice of Nitrating Agent: Milder nitrating agents may offer better regioselectivity. A comparative analysis of different nitrating agents can help in selecting the most appropriate one for a specific substrate.[10]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of competing side reactions.

Q3: My reaction is resulting in significant decarboxylation. How can I prevent this?

A3: Decarboxylation is a common issue, particularly with indazole-3-carboxylic acids. To minimize this side reaction:

  • Use Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Choose a Milder Nitrating Agent: Instead of a strong mixed acid (HNO₃/H₂SO₄), consider using milder reagents such as:

    • Iron(III) nitrate[11]

    • Bismuth(III) nitrate[11]

    • Nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent.

  • Protect the Carboxylic Acid: Temporarily converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can prevent decarboxylation. The ester can be hydrolyzed back to the carboxylic acid after the nitration step.

Q4: I am observing a complex mixture of byproducts and a low yield of the desired nitro-indazole carboxylate. What are the likely causes and solutions?

A4: A low yield and complex product mixture often point to degradation of the starting material or product.

  • Check the Purity of Starting Materials: Ensure your indazole carboxylate is pure and free of any residual catalysts or reagents from previous steps.

  • Optimize Reaction Conditions:

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Order of Addition: A reverse addition, where the substrate is added slowly to the nitrating agent at a low temperature, can sometimes minimize side reactions by keeping the concentration of the substrate low.

    • Solvent: The choice of solvent can influence the solubility of reagents and intermediates, affecting the reaction outcome.

  • Consider Alternative Synthetic Routes: If direct nitration proves problematic, it may be more efficient to introduce the nitro group at an earlier stage of the synthesis before the formation of the indazole ring or the introduction of the carboxylate group.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Conversion 1. Inactive nitrating agent. 2. Reaction temperature too low. 3. Poor solubility of starting material.1. Use fresh, high-purity nitrating agents. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Choose a solvent in which the indazole carboxylate has better solubility.
Formation of Multiple Regioisomers 1. Competing directing effects of substituents. 2. Harsh reaction conditions.1. Analyze the electronic properties of all substituents to predict the major isomer.[6][7][8][9] 2. Lower the reaction temperature. 3. Screen different nitrating agents to find one with higher selectivity.[10]
Significant Decarboxylation 1. Use of strong acids. 2. High reaction temperature. 3. Presence of a carboxylic acid at the C-3 position.1. Switch to a milder, non-acidic nitrating agent. 2. Perform the reaction at or below room temperature. 3. Protect the carboxylic acid as an ester prior to nitration.
Dark-colored Reaction Mixture/Tar Formation 1. Oxidation or degradation of the substrate/product. 2. Reaction temperature too high.1. Use a less aggressive nitrating agent. 2. Maintain a low reaction temperature throughout the addition and reaction time. 3. Ensure an inert atmosphere if the substrate is sensitive to air oxidation.

Quantitative Data Summary

The following table summarizes representative yields for the nitration of an indazole carboxylate and related substrates under different conditions. This data can be used as a benchmark for optimizing your own experiments.

Substrate Nitrating Agent Solvent Temperature Product(s) Yield (%) Reference
5-Nitro-1H-indazole-3-carboxylic acidConc. H₂SO₄MethanolRefluxMethyl 5-nitro-1H-indazole-3-carboxylate64%[12]
2-Fluoro-5-nitroacetophenoneHydrazine hydrateDMF23°C3-Methyl-5-nitro-1H-indazole98%[1]
2-Fluoro-5-nitrobenzaldehydeHydrazine hydrateDMF23°C5-Nitro-1H-indazole95%[1]

Experimental Protocols

Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate [12]

This protocol describes the esterification of 5-nitro-1H-indazole-3-carboxylic acid. For the nitration of an un-nitrated indazole carboxylate, a similar procedure using a nitrating agent in an appropriate solvent would be followed, with careful temperature control.

  • Materials:

    • 5-Nitro-1H-indazole-3-carboxylic acid

    • Methanol

    • Concentrated Sulfuric Acid (H₂SO₄)

  • Procedure:

    • To a reaction mixture of 8 g (38.64 mmol) of 5-nitro-1H-indazole-3-carboxylic acid in 80 cm³ of methanol, add concentrated H₂SO₄ (19.323 mmol) dropwise over a period of 30 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, reflux the reaction mixture for 6 hours.

    • Cool the reaction mass to room temperature and pour it into crushed ice.

    • Filter the resulting solid.

    • Recrystallize the crude product from ethanol to afford methyl 5-nitro-1H-indazole-3-carboxylate.

  • Expected Yield: 64%

Visualizing Reaction Pathways

Diagram 1: General Nitration of an Indazole Carboxylate

G cluster_start Starting Material cluster_reagents Reagents cluster_product Desired Product start Indazole Carboxylate product Nitro-indazole Carboxylate start->product Electrophilic Aromatic Substitution reagents Nitrating Agent (e.g., HNO3/H2SO4) G cluster_workflow Troubleshooting Workflow start Nitration of Indazole Carboxylate issue Undesired Side Products Observed? start->issue no_issue Reaction Successful issue->no_issue No identify Identify Side Products (e.g., NMR, MS) issue->identify Yes decarboxylation Decarboxylation Product identify->decarboxylation isomers Regioisomers identify->isomers degradation Degradation/Tar identify->degradation solve_decarboxylation Use Milder Conditions Protect Carboxylate decarboxylation->solve_decarboxylation solve_isomers Lower Temperature Screen Nitrating Agents isomers->solve_isomers solve_degradation Lower Temperature Use Milder Reagents degradation->solve_degradation optimize Optimize Reaction solve_decarboxylation->optimize solve_isomers->optimize solve_degradation->optimize

References

How to avoid dimer formation in nitroindazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the common pitfall of dimer formation during nitroindazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of nitroindazole synthesis, and why does it occur?

A1: Dimer formation is a common side reaction where two molecules of a reactive intermediate combine, leading to an undesired byproduct. In the synthesis of nitroindazoles, which often starts from a nitroaniline, the primary cause is an azo coupling reaction.[1][2] This happens when the newly formed diazonium salt (the desired intermediate) acts as an electrophile and attacks a molecule of the unreacted nitroaniline (which acts as a nucleophile).[3][4] This side reaction competes with the desired intramolecular cyclization that forms the indazole ring, reducing the yield of the target product.

Q2: What are the tell-tale signs of significant dimer formation in my reaction?

A2: The formation of azo-dimer byproducts is often accompanied by a distinct visual change in the reaction mixture. These dimers are typically highly colored, often appearing as deep red, orange, or brown solids.[2][5] If you observe an intense color change that is not characteristic of the desired product, or if you isolate a deeply colored byproduct during purification, dimer formation is a likely cause. Analytically, these dimers will appear as distinct spots on a Thin-Layer Chromatography (TLC) plate and can be fully characterized by NMR and mass spectrometry.[5]

Q3: Can my choice of starting material influence the likelihood of dimer formation?

A3: Yes. The electronic properties of the starting aniline derivative play a significant role. Electron-rich anilines are more nucleophilic and are therefore more prone to attacking the diazonium salt intermediate, leading to a higher propensity for dimer formation.[5] Conversely, electron-poor anilines are less likely to engage in this side reaction.

Q4: Are there alternative synthetic routes that completely avoid the intermediates prone to dimerization?

A4: Yes, if dimer formation is a persistent issue, alternative strategies can be employed. These methods start from different precursors and include:

  • Transition metal-catalyzed cyclizations.[5]

  • Synthesis from 2-aminobenzonitriles.[5]

  • Cyclization of o-haloaryl N-sulfonylhydrazones.[5]

  • For certain substituted indazoles, synthesis from chalcones and hydrazine can be a viable route.[6]

Troubleshooting Guide

This guide addresses common issues encountered during nitroindazole synthesis that can lead to dimer formation and provides actionable solutions.

Issue 1: Low yield of desired nitroindazole and isolation of a major, intensely colored byproduct.

This is the classic sign of significant dimer formation. The following troubleshooting workflow can help identify and resolve the root cause.

G start Low Yield & Colored Byproduct Detected q_temp Was reaction temperature strictly maintained at 0-5 °C? start->q_temp s_temp Solution: Improve cooling. Use an ice-salt bath. Monitor internal temperature. q_temp->s_temp No q_addition Was the sodium nitrite solution added slowly/dropwise? q_temp->q_addition Yes s_temp->q_addition s_addition Solution: Use a syringe pump or dropping funnel for slow, controlled addition to avoid localized high concentrations of nitrous acid. q_addition->s_addition No q_acid Was a stoichiometric excess of strong acid (e.g., HCl) used? q_addition->q_acid Yes s_addition->q_acid s_acid Solution: Ensure at least 2-3 equivalents of acid are present to fully protonate the aniline and suppress its nucleophilicity. q_acid->s_acid No q_stirring Was the reaction mixture stirred vigorously? q_acid->q_stirring Yes s_acid->q_stirring s_stirring Solution: Increase stirring speed to ensure rapid dispersion of reagents and maintain thermal homogeneity. q_stirring->s_stirring No end_node Optimized Conditions: Re-run experiment q_stirring->end_node Yes s_stirring->end_node

Caption: Troubleshooting workflow for diagnosing and resolving dimer formation.

The Mechanism of Dimer Formation

Understanding the competing reaction pathways is key to prevention. The synthesis of a nitroindazole from a nitroaniline involves the formation of a diazonium salt, which should ideally undergo an intramolecular cyclization. However, this intermediate can be intercepted by unreacted starting material.

G cluster_main Reaction Pathways A Nitroaniline (Ar-NH2) B Diazonium Salt (Ar-N2+) A->B Diazotization (NaNO2, H+) E Unreacted Nitroaniline C Desired Product: Nitroindazole B->C Desired Pathway (Intramolecular Cyclization) D Undesired Dimer: Azo Compound (Ar-N=N-Ar'-NH2) B->D Side Reaction (Azo Coupling) E->D Side Reaction (Azo Coupling)

Caption: Competing pathways of intramolecular cyclization vs. intermolecular azo coupling.

Data on Reaction Condition Optimization

Controlling reaction parameters is critical to maximizing the yield of the desired nitroindazole while minimizing dimer formation. The stability of the diazonium salt intermediate is highly dependent on these conditions.

ParameterConditionImpact on Dimer FormationRationale
Temperature 0-5 °C[7]Significantly Reduced Low temperatures stabilize the diazonium salt, preventing both decomposition and the rate of the competing azo coupling side reaction.[7][8]
> 10 °CSignificantly Increased Higher temperatures accelerate the decomposition of the diazonium salt and increase the rate of the undesired azo coupling.[9][10]
Acid Concentration High (Excess HCl or H₂SO₄)Reduced Excess acid ensures the starting aniline is fully protonated (Ar-NH₃⁺), which deactivates it as a nucleophile and prevents it from attacking the diazonium salt.[4][11]
Stoichiometric or LowIncreased Insufficient acid leaves free, unprotonated aniline in the mixture, which is highly nucleophilic and readily participates in azo coupling.[1]
NaNO₂ Addition Rate Slow (Dropwise)Reduced Slow addition prevents a localized buildup of nitrous acid and the diazonium salt, minimizing the opportunity for intermolecular side reactions.[12]
Fast (All at once)Increased Rapid addition can lead to a high local concentration of the reactive diazonium intermediate, favoring the bimolecular dimerization reaction.[12]

Detailed Experimental Protocol: Synthesis of 6-Nitroindazole

This protocol for the synthesis of 6-nitroindazole from 2-methyl-5-nitroaniline incorporates best practices to minimize dimer formation.[13][14]

Materials:

  • 2-Methyl-5-nitroaniline

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel or syringe pump

  • Ice-salt bath

  • Thermometer

Procedure:

  • Preparation of the Aniline Solution:

    • In a round-bottom flask, dissolve 2-methyl-5-nitroaniline (1.0 eq) in glacial acetic acid.

    • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C with vigorous stirring. It is crucial to maintain this temperature throughout the addition step.[7]

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.0-1.05 eq) in a minimal amount of cold deionized water.

  • Diazotization (Critical Step):

    • Using a dropping funnel or syringe pump, add the sodium nitrite solution to the stirred aniline solution dropwise over a period of at least 30-45 minutes.

    • Crucially, monitor the internal temperature of the reaction and ensure it does not rise above 5 °C. [15] Rapid addition will cause an exotherm and promote dimer formation.

  • Reaction and Cyclization:

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 15-20 minutes to ensure complete diazotization.

    • Remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for several hours or overnight to allow for the cyclization to complete.[14]

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing ice water.

    • The crude 6-nitroindazole will precipitate as a solid.

    • Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any remaining acid and salts.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

References

Technical Support Center: Improving the Regioselectivity of Indazole Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective nitration of indazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and answer frequently asked questions related to the nitration of the indazole scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the nitration of 1H-indazole?

The primary challenge in the nitration of 1H-indazole is controlling the regioselectivity. The indazole ring has multiple positions susceptible to electrophilic attack, leading to the formation of a mixture of nitro-isomers, primarily 3-nitro-, 5-nitro-, and to a lesser extent, other isomers. Separating these isomers can be difficult due to their similar physical properties.

Q2: Which positions on the indazole ring are most susceptible to nitration?

Under typical nitrating conditions (e.g., mixed nitric and sulfuric acid), the electron-rich benzene ring is generally favored for electrophilic substitution. The primary products are often the 5-nitro and 3-nitro isomers. The exact ratio of these isomers is highly dependent on the reaction conditions. Nitration can also occur at the N1 position, though this is less common under standard acidic nitrating conditions.

Q3: How do reaction conditions influence the regioselectivity of indazole nitration?

Reaction conditions play a critical role in determining the product distribution:

  • Temperature: Lower temperatures (e.g., 0-5°C) are generally preferred to minimize side reactions and improve selectivity.[1] Higher temperatures can lead to the formation of undesired by-products and dinitro compounds.

  • Acid Concentration: The ratio of sulfuric acid to nitric acid affects the concentration of the nitronium ion (NO₂⁺), the active electrophile. Careful control of this ratio is necessary to achieve consistent results.

  • Solvent: While nitration is often carried out in the mixed acid without an additional solvent, the choice of a co-solvent can influence the solubility of the starting material and the reaction profile.

  • Nitrating Agent: While mixed acid is common, other nitrating agents can offer different selectivity profiles.

Q4: Is it possible to achieve high regioselectivity for a single nitro-indazole isomer?

Achieving high regioselectivity in the direct nitration of unsubstituted 1H-indazole is challenging. However, for substituted indazoles, high regioselectivity can be achieved. For example, the direct nitration of 3-methyl-1H-indazole with mixed acid at low temperatures yields 3-methyl-6-nitro-1H-indazole as the major product.[1] For unsubstituted indazole, obtaining a single isomer in high yield often requires a multi-step synthetic approach where the nitro group is introduced before the formation of the indazole ring.

Q5: What are the best methods for purifying a mixture of nitroindazole isomers?

Separating nitroindazole isomers typically relies on chromatographic techniques or recrystallization:

  • Column Chromatography: This is the most common method for separating isomers with different polarities. A careful selection of the stationary phase (e.g., silica gel) and a suitable eluent system is crucial for effective separation.

  • Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method. This may require screening various solvents and solvent mixtures.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Nitro-isomer - Reaction conditions are not optimal for the desired isomer.- Over-nitration leading to dinitro products.- Degradation of starting material or product under harsh acidic conditions.- Carefully control the temperature, keeping it low (0-5°C) during the addition of the nitrating agent.[1]- Use a minimal excess of the nitrating agent.- Monitor the reaction progress using TLC to avoid prolonged reaction times.- Consider an alternative synthetic route where the nitro group is introduced prior to indazole ring formation.
Formation of Multiple Regioisomers - Inherent reactivity of the indazole ring.- Reaction conditions favoring a mixture of kinetic and thermodynamic products.- For direct nitration, expect a mixture and focus on an efficient separation method.- Adjust the reaction temperature; lower temperatures may favor the kinetic product, while higher temperatures (if the reaction is reversible) could favor the thermodynamic product.- Explore alternative nitrating agents that may offer better regioselectivity.
Dark-colored or Tarry Reaction Mixture - Overheating of the reaction mixture.- Oxidation of the indazole ring.- Formation of polymeric by-products.- Ensure efficient stirring and slow, portion-wise addition of the nitrating agent to maintain strict temperature control.[1]- Use a freshly prepared nitrating mixture.- Quench the reaction as soon as the starting material is consumed (monitored by TLC).
Difficulty in Isolating the Product - Product is soluble in the aqueous work-up solution.- Formation of a fine precipitate that is difficult to filter.- After quenching the reaction on ice, carefully neutralize the solution to precipitate the product fully.- Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) multiple times.- For fine precipitates, allow the mixture to stand for a longer period or use a centrifuge to aid separation.

Data Presentation

Table 1: Reaction Parameters for the Direct Nitration of 3-Methyl-1H-Indazole to 3-Methyl-6-nitro-1H-indazole[1]

ParameterValue
Starting Material3-Methyl-1H-indazole
Nitrating AgentConcentrated Nitric Acid (70%) in Concentrated Sulfuric Acid (98%)
Temperature0-5°C
Reaction TimeNot specified, monitored by TLC
Work-upQuenching on ice, neutralization, filtration
Major Product3-Methyl-6-nitro-1H-indazole
Reported YieldNot explicitly stated, but implied to be the primary product

Experimental Protocols

Protocol 1: Direct Nitration of 3-Methyl-1H-indazole [1]

This protocol describes a generalized lab-scale procedure for the synthesis of 3-methyl-6-nitro-1H-indazole.

Materials and Reagents:

  • 3-Methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Suitable base for neutralization (e.g., NaOH solution)

  • Ethanol or other suitable solvent for recrystallization

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Büchner funnel and vacuum flask

Procedure:

  • In a well-ventilated fume hood, charge a three-neck round-bottom flask with concentrated sulfuric acid.

  • Begin stirring and cool the sulfuric acid to 0°C using an ice-salt bath.

  • Slowly and portion-wise, add 3-methyl-1H-indazole to the cold sulfuric acid, ensuring the temperature is maintained between 0-5°C during the addition.

  • Once the substrate is fully dissolved, cool the mixture back to 0°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid via a dropping funnel, maintaining the reaction temperature between 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C and monitor its progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate should form.

  • Neutralize the mixture carefully with a suitable base to complete the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any residual acid and inorganic salts.

  • Dry the crude product, preferably in a vacuum oven at a low temperature.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product with high purity.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up & Purification A Dissolve 3-Methyl-1H-indazole in conc. H₂SO₄ at 0-5°C B Add HNO₃/H₂SO₄ mixture dropwise at 0-5°C A->B C Monitor reaction by TLC B->C D Quench on ice C->D E Neutralize with base D->E F Filter and wash solid E->F G Recrystallize F->G H Pure 3-Methyl-6-nitro-1H-indazole G->H

Caption: Experimental workflow for the direct nitration of 3-methyl-1H-indazole.

regioselectivity_factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Indazole Indazole Nitration Temperature Temperature Indazole->Temperature Acid_Concentration Acid Concentration Indazole->Acid_Concentration Nitrating_Agent Nitrating Agent Indazole->Nitrating_Agent Substituents Substituents on Indazole Indazole->Substituents Regioisomers Mixture of Regioisomers (e.g., 3-nitro, 5-nitro) Temperature->Regioisomers Yield Overall Yield Temperature->Yield Byproducts Side Products (e.g., dinitro, oxidized) Temperature->Byproducts Acid_Concentration->Regioisomers Acid_Concentration->Yield Acid_Concentration->Byproducts Nitrating_Agent->Regioisomers Nitrating_Agent->Yield Nitrating_Agent->Byproducts Substituents->Regioisomers Substituents->Yield Substituents->Byproducts

Caption: Factors influencing the regioselectivity and outcome of indazole nitration.

References

"Methyl 6-nitro-1H-indazole-4-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Methyl 6-nitro-1H-indazole-4-carboxylate. Proper handling and storage are critical for maintaining the compound's integrity and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored at 2-8°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere such as argon or nitrogen.[1][2] This minimizes degradation from temperature fluctuations, light, moisture, and oxidation.

Q2: Can this compound be stored at room temperature?

A2: For short-term use, storing the compound in a tightly sealed container inside a desiccator at room temperature may be acceptable. However, for long-term storage, refrigerated conditions (2-8°C) are strongly recommended to slow potential degradation and maximize shelf life.[2]

Q3: What are the visible signs of degradation for this compound?

A3: A noticeable change in color, such as darkening from a yellow to a brown solid, may indicate degradation or the presence of impurities.[1][2] If you observe a color change, it is advisable to verify the compound's purity before use.

Q4: How can I check the purity of my this compound sample?

A4: The purity of the compound should be assessed using a suitable analytical method, with High-Performance Liquid Chromatography (HPLC) being a recommended technique.[1] This will help you determine if the compound meets the required specifications for your experiment.

Q5: Why is storage under an inert atmosphere recommended?

A5: Complex organic molecules, particularly those with nitro groups, can be sensitive to oxidation.[2] Storing this compound under an inert atmosphere minimizes the risk of degradation from atmospheric oxygen, which can compromise its purity and reactivity.

Summary of Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and preserve long-term stability.[2]
Light Protect from light (use amber vials)To prevent photodegradation.[1]
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation.[2]
Container Tightly sealed, non-reactive (e.g., glass)To protect from moisture and air.[1]
Location Dry, well-ventilated areaTo prevent moisture absorption.[2]

Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments.

Issue 1: The compound has changed color.

  • Possible Cause: Exposure to light, air, or moisture, or storage at an improper temperature.[2]

  • Solution:

    • Ensure the container is always tightly sealed after use and stored in a dark, refrigerated environment.

    • If possible, purge the container with an inert gas before sealing.

    • Confirm the purity of the material using an analytical method like HPLC or NMR before proceeding with experiments.[2]

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the compound, leading to reduced purity and the presence of reactive impurities. The nitro group can make the molecule susceptible to certain reactions.[1]

  • Solution:

    • Re-qualify the compound's purity to ensure it has not degraded during storage.

    • If degradation is suspected, use a fresh batch of the compound for subsequent experiments.

    • Review handling procedures to prevent contamination from glassware, solvents, or spatulas.[2]

Issue 3: Poor solubility in a chosen solvent.

  • Possible Cause: The compound may have limited solubility in certain solvents. Impurities can also affect solubility.[1]

  • Solution:

    • For similar compounds, N,N-dimethylformamide (DMF) has been reported as a suitable solvent.[1]

    • Gentle warming or sonication can aid dissolution. Use caution with heating to avoid thermal degradation.[1]

    • Ensure the purity of your compound, as impurities can impact solubility characteristics.

Experimental Protocols

Protocol: Stability Assessment of this compound

This protocol outlines a method to assess the stability of the compound under various stress conditions.

Objective: To determine the stability of this compound under conditions of elevated temperature, humidity, and light exposure.

Materials:

  • This compound

  • High-purity solvents for analysis (e.g., HPLC-grade acetonitrile, water)

  • Amber glass vials

  • Temperature and humidity-controlled stability chamber

  • Photostability chamber with a controlled light source

  • HPLC system with a UV detector

Methodology:

  • Initial Characterization:

    • Obtain a baseline purity profile of an initial batch of the compound using a validated, stability-indicating HPLC method.[1] Record the initial appearance (color and physical form).

  • Sample Preparation:

    • Weigh and place aliquots of the compound into separate amber glass vials for each storage condition and time point.

  • Storage Conditions:

    • Long-Term Stability: Store vials at the recommended 2-8°C, protected from light, for time points such as 3, 6, and 12 months.[1]

    • Accelerated Stability: Expose vials to elevated temperatures (e.g., 40°C) and controlled relative humidity (e.g., 75% RH) for time points such as 1, 3, and 6 months.[1]

    • Photostability: Expose one set of samples (solid and in solution) to a controlled light source. Keep a control set of samples under the same conditions but protected from light (e.g., wrapped in aluminum foil).[1]

  • Time-Point Analysis:

    • At each designated time point, remove a vial from each storage condition.

    • Visually inspect for any changes in appearance.

    • Prepare a solution of known concentration and analyze by HPLC to determine the purity and identify any degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining active compound at each time point relative to the initial baseline.

    • Compare the impurity profiles across different conditions to identify potential degradation pathways.

Visual Workflow

Troubleshooting Experimental Issues

G Troubleshooting Workflow start Problem Encountered color_change Color Change (e.g., Yellow to Brown) start->color_change inconsistent_results Inconsistent Experimental Results start->inconsistent_results poor_solubility Poor Solubility start->poor_solubility check_storage Verify Storage Conditions: - Temp (2-8°C) - Light protection - Inert atmosphere color_change->check_storage check_purity Assess Purity (HPLC) inconsistent_results->check_purity optimize_solvent Optimize Solvent System (Try DMF, gentle warming, sonication) poor_solubility->optimize_solvent check_storage->check_purity purity_ok Purity OK check_purity->purity_ok Yes purity_low Purity Below Spec check_purity->purity_low No check_handling Review Handling Procedures (Avoid Contamination) proceed Proceed with Experiment check_handling->proceed purity_ok->check_handling use_fresh Use Fresh Batch of Compound purity_low->use_fresh use_fresh->proceed optimize_solvent->check_purity

References

Overcoming poor solubility of "Methyl 6-nitro-1H-indazole-4-carboxylate" in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the poor solubility of Methyl 6-nitro-1H-indazole-4-carboxylate in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic organic compound with a structure that imparts a degree of polarity. The molecule contains hydrogen bond donors (the N-H group of the indazole ring) and acceptors (the nitro and carbonyl oxygens), suggesting potential interactions with polar solvents.[1] However, the bicyclic aromatic core is nonpolar, which limits its solubility.[1]

Based on the principle of "like dissolves like," its solubility can be qualitatively predicted:

  • High to Moderate Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to strong dipole-dipole interactions.[1]

  • Moderate Solubility: Possible in esters like ethyl acetate.[1]

  • Low to Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. The large aromatic core may limit extensive solubility in water.[1]

Q2: My reaction is proceeding very slowly or not at all. Could poor solubility of the indazole be the cause?

A2: Yes, poor solubility is a common reason for slow or incomplete reactions. If the starting material, this compound, does not sufficiently dissolve in the reaction solvent, the reactants cannot interact effectively, leading to low reaction rates and yields. The solid material may appear suspended but not truly dissolved, limiting the available concentration for the reaction.

Below is a workflow to diagnose if solubility is the issue.

G problem Problem: Reaction is Slow, Incomplete, or Has Not Started check_solubility Is the starting material fully dissolved? problem->check_solubility solubility_issue Likely a Solubility Issue check_solubility->solubility_issue No other_issue Issue may be related to: - Reagent activity - Temperature - Catalyst poisoning - Moisture/Air sensitivity check_solubility->other_issue Yes solution_header Potential Solutions change_solvent Select a more appropriate solvent (e.g., DMF, DMSO, NMP) solubility_issue->change_solvent Implement one or more solutions increase_temp Increase reaction temperature (use reflux if necessary) solubility_issue->increase_temp use_cosolvent Use a co-solvent to increase polarity solubility_issue->use_cosolvent sonicate Apply sonication to aid dissolution solubility_issue->sonicate

Caption: Troubleshooting workflow for slow or stalled reactions.

Q3: Which solvents are recommended to improve the solubility of this compound?

A3: High-boiling point, polar aprotic solvents are typically the most effective for dissolving nitro-substituted indazoles and related heterocyclic compounds. Consider the solvents listed in the table below. It is crucial to ensure the chosen solvent is anhydrous and compatible with your reaction conditions.

Q4: Besides changing the solvent, what other techniques can enhance solubility during a reaction?

A4: Several techniques can be employed:

  • Heating: Gently warming the mixture can significantly increase the solubility of the compound. For many reactions, heating to 80-120 °C in a solvent like DMF or 1,4-dioxane is effective.[2] Always use a reflux condenser to prevent solvent loss.

  • Co-solvents: Adding a small amount of a high-polarity solvent like DMF or DMSO to a solvent system (e.g., THF, dioxane) can improve solubility without drastically changing the overall reaction medium.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and promote dissolution, especially at the beginning of the reaction setup.

  • Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle one reactant across the phase boundary to react with the poorly soluble indazole in the organic layer.

Data Presentation

Table 1: Recommended Solvents for Enhancing Solubility

Solvent NameAbbreviationTypeBoiling Point (°C)Key Characteristics
DimethylformamideDMFPolar Aprotic153Excellent dissolving power for polar organic molecules.[1]
Dimethyl SulfoxideDMSOPolar Aprotic189Highly polar; dissolves a wide range of compounds.[1]
N-Methyl-2-pyrrolidoneNMPPolar Aprotic202High boiling point, stable, and effective solvent.
1,4-Dioxane-Ethereal101A less polar option, often used with water as a co-solvent.[2]
AcetonitrileACNPolar Aprotic82Can be effective, though may have lower solvency than DMF/DMSO.[1]
TetrahydrofuranTHFEthereal66Common reaction solvent; solubility may be limited without heating.

Experimental Protocols

Protocol 1: Solubility Screening Test

This method helps you empirically determine the best solvent for your reaction.

  • Preparation: Add a small, known amount (e.g., 5 mg) of this compound to several separate, small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from Table 1.

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 2-3 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Heating: For vials where the compound is not fully dissolved, warm them gently in a sand bath or on a hot plate to approximately 60-80 °C. Observe any changes in solubility.

  • Selection: Choose the solvent that provides complete dissolution at the lowest practical temperature for your planned reaction.

Protocol 2: General Method for Reactions in High-Boiling Point Solvents (e.g., DMF)

This protocol provides a general framework for reactions like Suzuki or Heck couplings, which often involve poorly soluble substrates.[2]

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[2]

  • Reagent Addition: Under the inert atmosphere, add your other solid reagents (e.g., catalyst, base, coupling partner).

  • Solvent Addition: Add anhydrous DMF (or another selected high-boiling solvent) via syringe.[2] Stir the mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required duration (typically 4-24 hours).[2]

  • Monitoring: Track the reaction's progress using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a large volume of an anti-solvent, typically water, to precipitate the crude product.

  • Extraction: If the product remains in solution, extract it with an appropriate organic solvent like ethyl acetate.[2] Wash the combined organic layers with water and brine to remove the high-boiling point reaction solvent (e.g., DMF).[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2] Purify the crude residue using flash column chromatography or recrystallization.[3]

Visualization of Key Factors

The solubility of this compound is a balance of several factors related to its molecular structure and its interaction with the solvent.

G cluster_structure Molecular Structure cluster_solvent Solvent Properties cluster_conditions External Conditions compound This compound Solubility polar_groups Polar Functional Groups - Nitro (-NO2) - Ester (-COOCH3) - Indazole N-H polar_groups->compound Increases affinity for polar solvents nonpolar_core Nonpolar Aromatic Core (Indazole Ring System) nonpolar_core->compound Decreases affinity for polar solvents, especially water polarity High Polarity (e.g., DMF, DMSO) polarity->compound Favors Dissolution ('Like Dissolves Like') h_bonding Hydrogen Bond Accepting/Donating Ability h_bonding->compound Enhances Interaction aprotic Aprotic Nature (Favors polar interactions without H-bonding to substrate) temperature Increased Temperature temperature->compound Increases Solubility

Caption: Factors influencing the solubility of the target compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 6-nitro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving Methyl 6-nitro-1H-indazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.

General Considerations for Cross-Coupling with this compound

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitro group and the acidic N-H proton on the indazole ring can significantly influence catalyst selection, reaction conditions, and potential side reactions.

Key Structural Features and Their Implications:

  • Electron-Withdrawing Nitro Group: This group activates the halide (or triflate) at the 4-position towards oxidative addition, which can be beneficial. However, it can also stabilize the resulting palladium complex, potentially slowing down subsequent steps in the catalytic cycle.

  • NH-Free Indazole: The acidic proton on the indazole nitrogen can react with the base or the organometallic reagent, leading to catalyst inhibition or undesired side reactions. N-protection can sometimes be advantageous, but it also adds extra steps to the synthetic route.

  • Carboxylate Group: The methyl ester at the 4-position is an additional electron-withdrawing group that can further influence the electronic properties of the substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For substrates like this compound, careful selection of the catalyst, ligand, and base is crucial for achieving high yields and minimizing side products.

FAQs for Suzuki-Miyaura Coupling

Q1: What is a good starting point for catalyst and ligand selection for the Suzuki-Miyaura coupling of this compound?

A1: For electron-deficient N-heterocycles, palladium catalysts with electron-rich and bulky phosphine ligands are generally recommended. A good starting point is Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos , XPhos , or RuPhos . For indazole derivatives, PdCl₂(dppf) has also been shown to be effective.[1]

Q2: Which base should I choose for this Suzuki-Miyaura coupling?

A2: The choice of base is critical. Inorganic bases are commonly used. A moderately strong base like K₂CO₃ or K₃PO₄ is often a good first choice.[1] For more challenging couplings, a stronger base like Cs₂CO₃ may be beneficial. The base helps in the transmetalation step by activating the boronic acid.

Q3: Is N-protection of the indazole necessary for the Suzuki-Miyaura coupling?

A3: Not always. Several Suzuki-Miyaura couplings of unprotected N-H indazoles have been reported to be successful.[2] The acidic N-H can sometimes interfere with the reaction, but with the right choice of base and reaction conditions, good yields can often be obtained without protection. If you encounter issues with catalyst inhibition or low yields, considering N-protection with a group like Boc or SEM might be a viable strategy.

Troubleshooting Guide for Suzuki-Miyaura Coupling
Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst and ensure proper storage under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Inappropriate ligandScreen different bulky and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.
Incorrect baseTry a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground and dry.
Low reaction temperatureGradually increase the reaction temperature. Microwave heating can sometimes be effective for recalcitrant couplings.[3]
Significant Side Products Homocoupling of Boronic Acid: Formation of a biaryl from the boronic acid partner.Thoroughly degas the reaction mixture to remove oxygen. Use a slight excess of the boronic acid (1.1-1.2 equivalents).
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.Use anhydrous solvents and ensure the base is dry. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.
Dehalogenation: Replacement of the halide on the indazole with a hydrogen atom.This can be promoted by certain palladium-hydride species. Screening different ligands and bases can help minimize this side reaction.
Recommended Starting Conditions for Suzuki-Miyaura Coupling

The following table provides a starting point for optimizing the Suzuki-Miyaura coupling of a halo-substituted this compound.

Parameter Recommendation Notes
Palladium Source Pd(PPh₃)₄ or Pd(OAc)₂/Ligand1-5 mol%
Ligand SPhos, XPhos, or dppf1.2-2 equivalents relative to Pd
Base K₂CO₃ or K₃PO₄2-3 equivalents
Boronic Acid Aryl or Heteroaryl Boronic Acid1.1-1.5 equivalents
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Degassed
Temperature 80-110 °C
Atmosphere Inert (Nitrogen or Argon)

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine indazole, boronic acid, and base in a dry flask B Purge with inert gas (N₂ or Ar) A->B C Add degassed solvent B->C D Add Pd catalyst/ligand C->D E Heat to desired temperature with stirring D->E F Monitor reaction progress (TLC, LC-MS) E->F G Cool to room temperature F->G H Aqueous workup (e.g., add water and extract with organic solvent) G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J Heck_Catalyst_Selection Start Starting Point: Pd(OAc)₂ + PPh₃ LowYield Low Yield or Slow Reaction? Start->LowYield SideReactions Significant Side Reactions? LowYield->SideReactions No BulkyLigand Try Bulky Ligand: e.g., P(o-tol)₃, Cy₃P LowYield->BulkyLigand Yes NHCLigand Consider NHC Ligand SideReactions->NHCLigand Yes OptimizeBase Optimize Base: e.g., stronger or weaker base SideReactions->OptimizeBase No Success Successful Coupling BulkyLigand->Success NHCLigand->Success OptimizeSolvent Optimize Solvent: e.g., higher boiling point OptimizeBase->OptimizeSolvent OptimizeSolvent->Success Buchwald_Ligand_Selection Start Start with a versatile ligand: XPhos or SPhos LowYield Low Yield? Start->LowYield StericallyHindered Are substrates sterically hindered? LowYield->StericallyHindered Yes CheckBase Re-evaluate base selection LowYield->CheckBase No MoreBulkyLigand Try a more sterically demanding ligand: e.g., tBuXPhos StericallyHindered->MoreBulkyLigand Yes ElectronRichLigand Try a more electron-rich ligand: e.g., RuPhos StericallyHindered->ElectronRichLigand No Success Successful Amination MoreBulkyLigand->Success ElectronRichLigand->Success CheckBase->Success

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Methyl 6-nitro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of chemical intermediates is critical for ensuring the quality, safety, and efficacy of the final product. Methyl 6-nitro-1H-indazole-4-carboxylate, a key building block in various synthetic pathways, requires precise analytical methods for its characterization and quantification. This guide provides a detailed comparison of the primary analytical techniques applicable to this compound, supported by experimental data from closely related molecules.

The principal methods for the analysis of nitroaromatic compounds, including indazole derivatives, are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). While both techniques are powerful, they offer distinct advantages and are suited for different analytical objectives. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also essential for unequivocal structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, quantification, and purity assessment of pharmaceutical intermediates.[1][2] For nitroaromatic compounds like this compound, Reverse-Phase HPLC (RP-HPLC) with UV detection is a widely adopted and cost-effective method.[3]

Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (commonly C18) and a polar mobile phase.[2] The nitro group and the carboxylate ester in the target molecule provide strong UV absorbance, allowing for sensitive detection.[1]

Alternative Methods: While UV detection is common, other detectors can be employed depending on the analytical need. For instance, a Diode Array Detector (DAD) can provide spectral information, aiding in peak purity assessment. For compounds without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be considered, although these are less common for nitroaromatics.

Illustrative Performance Data for Related Indazole Derivatives

The following table summarizes typical performance characteristics of HPLC methods developed for similar nitro-indazole compounds. This data provides an expected performance baseline for a method tailored to this compound.

ParameterTypical Performance for Related CompoundsReference
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[3]
Mobile Phase Acetonitrile/Water with 0.1% Formic or Phosphoric Acid[1][3]
Detection Wavelength ~254 nm[1][2]
Linearity (r²) > 0.995[4]
Precision (%RSD) < 15%[4]
Accuracy (% Bias) ± 15%[4]
Detailed Experimental Protocol: HPLC-UV Analysis

This protocol is a generalized procedure for the purity determination of this compound based on methods for related compounds.[3]

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

    • Prepare a working standard of approximately 10 µg/mL by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid to ensure good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

    • For quantification, a calibration curve should be constructed using a series of standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity, selectivity, and structural confirmation, LC-MS is the technique of choice.[3] It is particularly valuable for identifying and quantifying impurities, even at trace levels, and for analyzing the compound in complex biological matrices.[4]

Principle: LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions.[5]

Alternative Methods: While tandem quadrupole mass spectrometers are common for quantitative analysis, high-resolution mass spectrometry (HRMS) platforms like Time-of-Flight (TOF) or Orbitrap can provide highly accurate mass measurements, facilitating the identification of unknown impurities and metabolites.

Illustrative Performance Data for Related Indazole Derivatives

The following table presents typical performance metrics for LC-MS/MS methods used in the analysis of similar compounds, demonstrating the high sensitivity of this technique.

ParameterTypical Performance for Related CompoundsReference
Ionization Mode Electrospray Ionization (ESI), positive or negative[6]
MS Analyzer Triple Quadrupole (QqQ) or High-Resolution MS[4]
Limit of Detection (LOD) 0.05 ng/mL[4]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[4]
Recovery > 85%[4]
Detailed Experimental Protocol: LC-MS/MS Analysis

This generalized protocol is for the sensitive quantification of this compound.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in an appropriate solvent.

    • Perform serial dilutions to prepare calibration standards and quality control samples at the desired concentration range (e.g., 0.1 - 100 ng/mL).

    • For analysis in complex matrices (e.g., plasma, urine), a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required.[4][7]

  • LC-MS/MS Conditions:

    • Chromatography: Utilize a UHPLC system for faster analysis and better resolution.

    • Column: A C18 column with smaller particle size (e.g., < 2 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid.

    • Mass Spectrometry:

      • Ion Source: Heated Electrospray Ionization (HESI).

      • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and specific product ions are monitored.

  • Data Analysis:

    • Process the data using the instrument's software.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration.

    • Determine the concentration of the analyte in unknown samples from the calibration curve.

Comparison of HPLC-UV and LC-MS/MS

FeatureHPLC-UVLC-MS/MS
Selectivity Moderate; relies on chromatographic separationHigh; based on both retention time and m/z ratio
Sensitivity ng to µg rangepg to ng range[4][5]
Structural Info Limited (UV spectrum)Rich (molecular weight and fragmentation pattern)[3]
Cost & Complexity Lower cost, simpler operationHigher cost, more complex operation and maintenance
Primary Use Routine purity testing and quantification[3]Trace analysis, impurity identification, bioanalysis[3][4]

Spectroscopic Characterization

While chromatographic methods are used for separation and quantification, spectroscopic techniques are indispensable for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure by analyzing the chemical environment of atomic nuclei (¹H, ¹³C).[2][8] It is the definitive method for structural elucidation of the synthesized compound and its impurities.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups in the molecule, such as the nitro group (NO₂), the ester carbonyl (C=O), and N-H bonds of the indazole ring, by measuring the absorption of infrared radiation.[2][6]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of a typical analytical project for this compound.

General Analytical Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_application Application Synthesis Synthesis of Methyl 6-nitro-1H-indazole-4-carboxylate Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structural_ID Structural Identification (NMR, IR, HRMS) Purification->Structural_ID Confirm Structure Purity_Quant Purity & Quantification (HPLC-UV, LC-MS) Purification->Purity_Quant Assess Purity QMS Quality Management System Purity_Quant->QMS Release Testing Further_Use Use in Downstream Processes QMS->Further_Use

Caption: A high-level workflow from synthesis to application.

Detailed Chromatographic Analysis Workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (if necessary) Dilute->Filter Inject Inject into LC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (UV or MS) Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Quantify Quantify Peaks Integrate->Quantify Report Generate Report (Purity, Concentration) Quantify->Report

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Methyl 6-nitro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. Methyl 6-nitro-1H-indazole-4-carboxylate, a crucial building block in the synthesis of various therapeutic agents, requires a robust and reliable analytical method for its quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by detailed experimental protocols and data presentation.

The primary analytical technique for assessing the purity of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is widely applicable to nitroaromatic compounds and indazole derivatives, offering excellent resolution and sensitivity.[1][2] Alternative approaches, such as Liquid Chromatography-Mass Spectrometry (LC-MS), can provide more detailed structural information about impurities but are often used as a complementary technique for identification rather than routine purity assessment.[3]

Comparative Analysis of HPLC Methods

The selection of HPLC parameters, particularly the stationary phase (column) and mobile phase composition, is critical for achieving optimal separation of the main compound from its potential impurities. Potential impurities could arise from starting materials, byproducts of the synthetic route, or degradation products.[4][5][6] A comparison of commonly employed HPLC conditions for related nitroaromatic and indazole compounds is summarized below.

ParameterMethod A (Recommended)Method B (Alternative)Method C (Alternative for complex separations)
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)[7]Cyano (CN) (e.g., 4.6 x 250 mm, 5 µm)[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[1]A: 10 mM Ammonium Formate in WaterB: Isopropanol[8]A: WaterB: Methanol
Elution Mode GradientGradientIsocratic or Gradient
Flow Rate 1.0 mL/min[1]0.8 mL/min1.0 mL/min
Detection UV at 254 nm[1][8]UV at 254 nmUV at 254 nm
Column Temp. 30 °C40 °C[8]Ambient
Injection Vol. 10 µL5 µL10 µL
Pros - Excellent retention and separation for a wide range of polar and non-polar compounds.- Widely available and cost-effective.- Enhanced separation of aromatic and nitroaromatic compounds due to π-π interactions.[7]- Offers different selectivity compared to C18.- Provides alternative selectivity, especially for polar compounds.- Can be used in both normal-phase and reversed-phase modes.
Cons - May not resolve all structurally similar impurities.- Can have lower retention for some compounds compared to C18.- Generally less retentive than C18 in reversed-phase mode.

Rationale for Recommended Method:

Method A, utilizing a C18 column with a water/acetonitrile gradient containing formic acid, is recommended as the primary method for the purity analysis of this compound. This is a versatile and robust system that generally provides excellent peak shape and resolution for nitroaromatic compounds.[1] The use of formic acid helps to suppress the ionization of acidic and basic functionalities, leading to sharper peaks. UV detection at 254 nm is suitable for aromatic compounds containing a nitro group, which typically exhibit strong absorbance at this wavelength.[1][8]

Experimental Protocols

Below are the detailed experimental protocols for the recommended HPLC method and an alternative for comparison.

Method A: Recommended RP-HPLC Protocol

  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Program:

    Time (min) % A % B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Further dilute 1.0 mL of this solution to 100.0 mL with the diluent to obtain a final concentration of approximately 0.01 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Method B: Alternative RP-HPLC Protocol with a Phenyl-Hexyl Column

  • Instrumentation: Same as Method A.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[7]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in HPLC-grade Water, pH adjusted to 3.8 with Formic Acid.[8]

    • B: HPLC-grade Isopropanol.[8]

  • Gradient Program:

    Time (min) % A % B
    0.0 90 10
    20.0 40 60
    25.0 40 60
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Same as Method A.

Workflow and Data Analysis

The general workflow for the HPLC purity analysis is depicted in the following diagram. The purity of the sample is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter with 0.45 µm Filter dilute->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

For a comprehensive purity assessment, it is recommended to perform forced degradation studies to ensure the method is stability-indicating. This involves subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and demonstrating that they are well-separated from the main peak.

References

Validating the Structure of Methyl 6-nitro-1H-indazole-4-carboxylate: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive framework for validating the structure of Methyl 6-nitro-1H-indazole-4-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed comparison of predicted NMR data with that of structurally related, experimentally characterized compounds, alongside a standardized experimental protocol and a logical workflow for structural verification.

The subject of this guide, this compound, is a heterocyclic compound with potential applications in medicinal chemistry. Its structure combines the indazole scaffold with two key substituents: a nitro group at the 6-position and a methyl carboxylate at the 4-position. The precise arrangement of these functional groups is crucial for its chemical reactivity and biological activity. NMR spectroscopy serves as a powerful, non-destructive technique to confirm this arrangement by probing the chemical environment of each proton and carbon atom within the molecule.

Comparative Analysis of Predicted and Experimental NMR Data

For this analysis, we will draw comparisons with two key reference compounds for which experimental data is available:

  • Ethyl 3-phenyl-1H-indazole-6-carboxylate : This compound provides insight into the influence of a carboxylate group on the indazole ring.

  • 6-Nitro-3-(4-nitrophenyl)-1H-indazole : This molecule demonstrates the significant deshielding effects of a nitro group at the 6-position on the aromatic protons and carbons of the indazole core.[1]

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound, alongside the experimental data for the reference compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Reference Compounds (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for Ethyl 3-phenyl-1H-indazole-6-carboxylate (in CDCl₃)Experimental Chemical Shift (δ, ppm) for 6-Nitro-3-(4-nitrophenyl)-1H-indazole (in CD₃COCD₃)
1-H (NH)~13.5 (broad singlet)12.16 (broad, 1H)13.33 (broad, 1H)
3-H~8.4 (singlet)--
5-H~8.7 (doublet, J ≈ 2 Hz)-8.29 (doublet of doublets, 1H)
7-H~8.9 (doublet, J ≈ 1 Hz)-8.59 (singlet, 1H)
-OCH₃~4.0 (singlet, 3H)4.43 (quartet, 2H, J = 7.1 Hz)-

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Reference Compounds (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for Ethyl 3-phenyl-1H-indazole-6-carboxylate (in CDCl₃)Experimental Chemical Shift (δ, ppm) for 6-Nitro-3-(4-nitrophenyl)-1H-indazole (in CD₃COCD₃)
C=O~165166.75-
C3~138145.71143.11
C3a~142141.13141.40
C4~125--
C5~122123.32122.17
C6~148121.80147.10
C7~118112.73108.12
C7a~128120.88-
-OCH₃~5361.25-

The predicted chemical shifts for this compound are based on the additive effects of the nitro and methyl carboxylate substituents on the indazole core. The nitro group at C6 is expected to strongly deshield the proton at C5 and C7, leading to their downfield chemical shifts. Similarly, the carbon atom attached to the nitro group (C6) will also be significantly deshielded. The methyl carboxylate group at C4 will influence the chemical shifts of the neighboring protons and carbons, and the carbonyl carbon itself will appear in the characteristic downfield region of the ¹³C NMR spectrum.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for structural validation, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid "this compound".

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean and dry 5 mm NMR tube. DMSO-d₆ is often a good choice for indazole derivatives as it can help in observing the exchangeable N-H proton.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters:

    • Pulse angle: 30-45°

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

    • Number of scans: 16-64 (depending on sample concentration)

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

3. ¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical acquisition parameters:

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • To aid in the assignment of carbon signals, consider performing Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

4. Two-Dimensional (2D) NMR Spectroscopy (Optional but Recommended):

  • For unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra, such as:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the substituents.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the validation of the chemical structure of "this compound" using NMR spectroscopy.

Workflow for NMR-based Structural Validation cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D 1D ¹H NMR C->D Prepared Sample E 1D ¹³C NMR & DEPT D->E F 2D NMR (COSY, HSQC, HMBC) E->F G Process Spectra (FT, Phasing, Baseline) F->G Raw Data H Assign Signals (Chemical Shifts, Coupling Constants, Integration) G->H I Compare with Predicted Data & Analogs H->I J Structure Validated I->J Consistent Data

Caption: A streamlined workflow for the structural validation of a chemical compound using NMR spectroscopy.

By following this comprehensive guide, researchers can confidently validate the structure of "this compound" and other related novel compounds, ensuring the integrity of their chemical entities for further research and development. The combination of predictive analysis, standardized experimental protocols, and a logical workflow provides a robust framework for structural elucidation in the modern chemistry laboratory.

References

Comparative Performance Analysis of Methyl 6-nitro-1H-indazole-4-carboxylate and a Survey of Related Nitro-Indazole Scaffolds in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Methyl 6-nitro-1H-indazole-4-carboxylate and its structural isomers and analogs. While direct head-to-head experimental data for this compound is limited in publicly available literature, this document synthesizes findings for structurally related nitro-indazole derivatives to offer valuable insights for the design and evaluation of novel therapeutic agents. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently serving as the core of potent kinase inhibitors and other therapeutic agents. The strategic placement of the nitro group and other substituents on the indazole ring significantly influences the biological activity of these compounds.

Physicochemical Properties and Supplier Specifications

A critical starting point for any research endeavor is the characterization of the lead compound and its alternatives. The table below summarizes the key physicochemical properties of this compound and several of its commercially available isomers and a fluoro-analog. Purity levels are typically offered at ≥95% or ≥98% by most suppliers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Purity
This compound 885518-55-8C₉H₇N₃O₄221.17≥95%
Methyl 4-nitro-1H-indazole-6-carboxylate72922-61-3[1]C₉H₇N₃O₄221.17[1]≥98%[1]
Methyl 5-nitro-1H-indazole-3-carboxylate78155-75-6[2]C₉H₇N₃O₄[2]221.17≥95%[2]
Methyl 6-fluoro-1H-indazole-4-carboxylate697739-05-2[3]C₉H₇FN₂O₂194.16≥97%

Comparative Biological Activity of Indazole Derivatives

Compound/ScaffoldTarget/AssayCell Line/ModelIC50 Value (µM)Reference
Indazol-Pyrimidine Hybrid (4f)AntiproliferativeMCF-7 (Breast Cancer)1.629[4]
Indazol-Pyrimidine Hybrid (4i)AntiproliferativeMCF-7 (Breast Cancer)1.841[4]
Indazol-Pyrimidine Hybrid (4a)AntiproliferativeA549 (Lung Cancer)3.304[4]
Indazol-Pyrimidine Hybrid (4i)AntiproliferativeA549 (Lung Cancer)2.305[4]
3-Amino-Indazole Derivative (6o)AntiproliferativeK562 (Leukemia)5.15[5]
6-NitroindazoleAnti-inflammatory (TNF-α inhibition)In vitro>250[6]
IndazoleAnti-inflammatory (TNF-α inhibition)In vitro220.11[6]
5-AminoindazoleAnti-inflammatory (TNF-α inhibition)In vitro230.19[6]
6-NitroindazoleAnti-inflammatory (IL-1β inhibition)In vitro100.75[6]

Signaling Pathway Context: The RAF-MEK-ERK Pathway

Indazole-based compounds are frequently investigated as inhibitors of protein kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. A key pathway often targeted in cancer therapy is the RAF-MEK-ERK cascade (also known as the MAPK pathway). Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates the core components of this pathway and indicates the points at which kinase inhibitors, potentially including indazole derivatives, can intervene.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation IndazoleInhibitor Indazole-based Kinase Inhibitor IndazoleInhibitor->RAF IndazoleInhibitor->MEK

RAF-MEK-ERK Signaling Cascade and Potential Inhibition by Indazole Derivatives.

Experimental Protocols

Reproducible and well-documented experimental methodologies are fundamental to rigorous scientific research. Below are detailed protocols for a synthesis procedure relevant to the preparation of the indazole core and a common in vitro assay for evaluating the biological activity of kinase inhibitors.

Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

This protocol describes a general method for the synthesis of a key intermediate for more complex 6-nitro-indazole derivatives, adapted from a procedure involving the nitrosation of indoles.[5]

Materials:

  • 6-Nitroindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 6 M

  • Distilled water

  • Round-bottomed flask with magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottomed flask, dissolve sodium nitrite in distilled water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 6-nitroindole to the stirred sodium nitrite solution to form a suspension.

  • Add 6 M hydrochloric acid dropwise to the suspension over 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 90 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold water and dry under vacuum to yield 6-nitro-1H-indazole-3-carbaldehyde.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[5][7]

Materials:

  • Recombinant target kinase (e.g., a member of the RAF/MEK/ERK pathway)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 96-well or 384-well white opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a multi-well plate, add the kinase and the diluted test compound. Include wells with no inhibitor (positive control) and wells with no kinase (negative control).

  • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibitor Evaluation

The discovery and development of a novel kinase inhibitor follows a structured workflow, from initial screening to preclinical evaluation. The following diagram outlines a typical experimental workflow for assessing the potential of a compound like this compound as a kinase inhibitor.

Kinase_Inhibitor_Workflow Start Compound Synthesis (e.g., Methyl 6-nitro-1H- indazole-4-carboxylate) BiochemicalAssay In Vitro Kinase Inhibition Assay (IC50 Determination) Start->BiochemicalAssay CellBasedAssay Cellular Proliferation Assay (e.g., MTT Assay) BiochemicalAssay->CellBasedAssay Active Compounds PathwayAnalysis Target Pathway Modulation (e.g., Western Blot for p-ERK levels) CellBasedAssay->PathwayAnalysis LeadOptimization Structure-Activity Relationship (SAR) Studies & Lead Optimization PathwayAnalysis->LeadOptimization LeadOptimization->BiochemicalAssay Iterative Design InVivoStudies In Vivo Efficacy & Toxicity Studies (Animal Models) LeadOptimization->InVivoStudies Optimized Leads PreclinicalCandidate Preclinical Candidate Selection InVivoStudies->PreclinicalCandidate

A generalized experimental workflow for the evaluation of kinase inhibitors.

References

"Methyl 6-nitro-1H-indazole-4-carboxylate" vs. other nitro-containing heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Nitro-Containing Heterocycles in Drug Discovery: Indazoles and Beyond

The introduction of a nitro group into a heterocyclic scaffold can profoundly influence the molecule's biological activity, making nitro-containing heterocycles a significant area of interest for researchers and drug development professionals. This guide provides a comparative analysis of various nitro-containing indazole derivatives and other relevant heterocyclic compounds, supported by experimental data to highlight their potential in medicinal chemistry.

Quantitative Comparison of Biological Activity

The following tables summarize the biological activities of selected nitro-containing heterocycles against various targets. These compounds demonstrate a range of effects, from anticancer to antimicrobial, underscoring the versatile nature of the nitro-indazole core and related structures.

Table 1: Anticancer and Kinase Inhibitory Activity

CompoundTarget/AssayActivity (IC50)Reference
1H-indazole-3-carboxamide derivative (30l)PAK1 Kinase9.8 nM[1]
Axitinib (Inlyta®)Kinase InhibitorNot Specified[2]
Pazopanib (Votrient®)Kinase InhibitorNot Specified[2]

Table 2: Antileishmanial Activity

CompoundLeishmania SpeciesActivity (IC50)Reference
3-chloro-6-nitro-1H-indazole derivative (Compound 13)L. majorPromising growth inhibitor[3]
3-chloro-6-nitro-1H-indazole derivatives (4, 5, 7, 10-13)L. infantumStrong to moderate activity[3]

Table 3: Antibacterial Activity

CompoundBacterial StrainActivity (MIC)Reference
6-nitro-1H-indazole derivative (13b)N. gonorrhoeae62.5 µg/mL[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments cited in this guide.

Synthesis of 1-methyl-6-nitro-1H-indazole[4]
  • Preparation : A solution of 6-nitro-1H-indazole (4.14 g, 25.4 mmol) in 100 ml of dimethylformamide (DMF) is prepared and cooled in an ice bath.

  • Addition of NaH : Sodium hydride (NaH) (2.03 g, 50.7 mmol) is added to the solution in four portions under vigorous stirring. The reaction mixture is maintained at 0°C for 30 minutes.

  • Methylation : Iodomethane (1.74 ml, 27.9 mmol) is added dropwise to the reaction mixture.

  • Reaction : The mixture is stirred for 16 hours at room temperature.

  • Quenching and Extraction : The reaction is quenched with water and diluted with ethyl acetate. The mixture is then transferred to a separatory funnel and washed three times with water.

  • Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator.

  • Purification : The product is purified by flash chromatography on silica using ethyl acetate as the eluent to separate 1-methyl-6-nitro-1H-indazole from the 2-methyl-6-nitro-2H-indazole isomer.

  • Yield : This procedure yields the product as a yellow solid (2.54 g, 56.4% yield).

In Vitro Antileishmanial Activity (MTT Assay)[3][4]
  • Parasite Culture : Promastigote strains of Leishmania species (L. infantum, L. tropica, and L. major) are cultured in appropriate media.

  • Compound Exposure : The promastigotes are exposed to increasing concentrations of the synthesized nitro-indazole derivatives.

  • MTT Assay : The in vitro antileishmanial activity is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which indicates cell viability. The absorbance is measured to determine the concentration at which the compound inhibits parasite growth by 50% (IC50).

Kinase Inhibition Assay (Luminescence-based)[5]
  • Assay Components : The kinase (e.g., PLK4), a suitable substrate, and ATP are combined in a buffer solution.

  • Compound Incubation : The test compounds (e.g., indazole derivatives) are added to the kinase reaction mixture.

  • Kinase Reaction : The mixture is incubated to allow the kinase reaction to proceed.

  • ATP Quantification : The amount of ATP remaining after the kinase reaction is quantified using a luciferase-luciferin system. A decrease in luminescence indicates kinase activity (ATP consumption), and the inhibitory effect of the compounds can be determined by the degree to which they prevent this decrease. The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is then calculated.

Visualizing Molecular Mechanisms and Workflows

Understanding the mechanism of action and the experimental process is facilitated by visual diagrams. The following diagrams illustrate a generalized kinase signaling pathway, which is a common target for indazole derivatives, and a typical workflow for screening bioactive compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Indazole Indazole-based Kinase Inhibitor Indazole->RAF Indazole->MEK Proliferation Cell Proliferation, Survival, etc. TF->Proliferation

Caption: Generalized MAPK/ERK signaling pathway with potential inhibition by indazole derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization A Synthesis of Nitro-heterocycles B Purification & Structural Analysis A->B C In vitro Assays (e.g., MTT, Kinase) B->C D Determine IC50/MIC C->D E Structure-Activity Relationship (SAR) Studies D->E F Further Biological Evaluation E->F

Caption: General experimental workflow for the discovery of bioactive nitro-heterocycles.

Comparative Analysis and Concluding Remarks

The indazole scaffold is a cornerstone in medicinal chemistry, and the addition of a nitro group can significantly modulate its biological properties.[5] Derivatives of 6-nitro-1H-indazole have shown a variety of biological activities, including antileishmanial, antibacterial, and antiproliferative effects.[4] For instance, certain 3-chloro-6-nitro-1H-indazole derivatives exhibit potent antileishmanial activity, with molecular docking studies suggesting they bind to the Leishmania trypanothione reductase enzyme.[3]

In the realm of oncology, indazole derivatives are prominent as kinase inhibitors.[2] The 1H-indazole-3-carboxamide scaffold, for example, has been identified as a source of potent and selective PAK1 inhibitors, which have shown anti-tumor migration and invasion activities.[1] This highlights the potential of nitro-indazoles and related compounds in developing targeted cancer therapies.

While "Methyl 6-nitro-1H-indazole-4-carboxylate" is not extensively characterized in the available literature, the broader family of nitro-indazoles presents a rich field for further investigation. The position of the nitro group on the indazole ring, as well as the nature and position of other substituents, are critical determinants of biological activity.[6] For example, 7-nitro-1H-indazoles have been shown to have nitric oxide synthase inhibitory properties, whereas other positional isomers do not.[6]

References

A Comparative Analysis of Methyl 6-nitro-1H-indazole-4-carboxylate and its 5-nitro Isomer for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, the indazole scaffold remains a privileged structure due to its presence in a wide array of biologically active compounds. The strategic placement of substituents on the indazole ring system can profoundly influence the physicochemical properties and pharmacological activity of the resulting molecules. This guide presents a comparative study of two constitutional isomers: "Methyl 6-nitro-1H-indazole-4-carboxylate" and "Methyl 5-nitro-1H-indazole-4-carboxylate." While direct comparative experimental data for these specific isomers is limited in publicly available literature, this report synthesizes available information on their chemical characteristics and the biological activities of structurally related nitroindazole derivatives to provide a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

PropertyThis compoundMethyl 5-nitro-1H-indazole-4-carboxylate
Molecular Formula C₉H₇N₃O₄C₉H₇N₃O₄
Molecular Weight 221.17 g/mol 221.17 g/mol
CAS Number 72922-61-3[1]Not available
Predicted LogP 1.5 - 2.01.5 - 2.0
Predicted Solubility Lower in nonpolar solventsLower in nonpolar solvents
Appearance Likely a solidLikely a solid

Note: Predicted values are based on computational models and data from structurally similar compounds.

Synthesis and Chemical Reactivity

The synthesis of nitroindazole-4-carboxylates generally involves multi-step reaction sequences, typically starting from substituted anilines. The regioselectivity of the nitration step is a critical factor in obtaining the desired isomer. The general synthetic approach involves the diazotization of a suitably substituted aniline followed by an intramolecular cyclization to form the indazole ring. Subsequent esterification of the carboxylic acid function yields the final product.

While a specific, detailed protocol for the synthesis of "this compound" and its 5-nitro isomer is not widely published, a general synthetic workflow can be proposed based on established indazole synthesis methodologies.

G Generalized Synthetic Workflow for Nitroindazole-4-carboxylates cluster_0 Starting Material Preparation cluster_1 Core Ring Formation cluster_2 Final Product Synthesis Substituted_Aniline Substituted 2-methylaniline Nitration Nitration (e.g., HNO3/H2SO4) Substituted_Aniline->Nitration Regioselective Diazotization_Cyclization Diazotization & Cyclization (e.g., NaNO2, acid) Nitration->Diazotization_Cyclization Esterification Esterification (e.g., Methanol, acid catalyst) Diazotization_Cyclization->Esterification Purification Purification (e.g., Chromatography, Recrystallization) Esterification->Purification Final_Product Methyl Nitro-1H-indazole- 4-carboxylate Purification->Final_Product

A generalized synthetic workflow for the preparation of methyl nitro-1H-indazole-4-carboxylates.

The reactivity of these isomers is largely dictated by the electron-withdrawing nature of the nitro group and the carboxylic ester. These groups deactivate the benzene ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The N-H of the pyrazole ring can be alkylated or acylated to introduce further diversity.

Comparative Biological Activity and Potential Signaling Pathways

Direct comparative biological studies on "this compound" and its 5-nitro isomer are not currently available in the public domain. However, the broader class of nitroindazole derivatives has been investigated for a range of biological activities, offering insights into their potential therapeutic applications.

Antimicrobial and Antiprotozoal Activity: Nitroimidazoles and related nitroheterocyclic compounds are well-established antimicrobial and antiprotozoal agents.[2][3] Their mechanism of action often involves the reduction of the nitro group under anaerobic conditions to generate reactive radical species that induce cellular damage in pathogenic microorganisms.[2] It is plausible that both the 5-nitro and 6-nitro isomers could exhibit activity against various bacteria and protozoa.

Anticancer Activity: Indazole derivatives are known to act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer. For instance, some indazole-containing drugs target Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), key players in angiogenesis. The specific substitution pattern on the indazole ring is critical for kinase binding and inhibitory activity. It is hypothesized that both isomers could potentially interact with kinase targets, although their potency and selectivity would likely differ.

Anti-inflammatory Activity: Certain nitroindazole derivatives have demonstrated anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) or the modulation of inflammatory signaling pathways.

Given the role of indazoles as kinase inhibitors, a potential signaling pathway that these compounds might modulate is the VEGFR signaling pathway , which is critical for angiogenesis.

G Potential Inhibition of VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Migration, Survival) ERK->Cell_Response AKT->Cell_Response Inhibitor Nitroindazole Isomer Inhibitor->VEGFR

Potential mechanism of action via inhibition of the VEGFR signaling pathway.

Experimental Protocols

While specific protocols for the target compounds are not available, the following are generalized experimental methodologies for the synthesis and biological evaluation of nitroindazole derivatives, adapted from the literature on related compounds.

General Procedure for the Synthesis of Methyl Nitro-1H-indazole-4-carboxylates

A suitably substituted 2-methyl-nitroaniline is dissolved in an appropriate solvent (e.g., acetic acid). The solution is cooled, and a solution of sodium nitrite in water is added dropwise while maintaining a low temperature. The reaction mixture is stirred for a period to allow for diazotization and subsequent intramolecular cyclization to form the nitro-1H-indazole-4-carboxylic acid. The resulting carboxylic acid is then esterified by refluxing in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid). The final product, Methyl Nitro-1H-indazole-4-carboxylate, is isolated by extraction and purified by column chromatography or recrystallization.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound and its 5-nitro isomer) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Conclusion

"this compound" and "Methyl 5-nitro-1H-indazole-4-carboxylate" represent two intriguing isomers with potential applications in medicinal chemistry. Based on the known structure-activity relationships of related nitroindazoles, it is anticipated that the position of the nitro group will significantly impact their biological activity profiles. The 6-nitro isomer may exhibit different electronic and steric properties compared to the 5-nitro isomer, which could translate to variations in their interactions with biological targets.

This comparative guide highlights the need for further experimental investigation into the synthesis, characterization, and biological evaluation of these specific isomers. Such studies would provide valuable data for structure-activity relationship analyses and could guide the design of novel indazole-based therapeutic agents with improved potency and selectivity. The provided generalized protocols and workflows offer a starting point for researchers interested in exploring the potential of these compounds.

References

In Vitro Assay Validation for Methyl 6-nitro-1H-indazole-4-carboxylate: A Comparative Guide for IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of in vitro assays for validating the biological activity of "Methyl 6-nitro-1H-indazole-4-carboxylate" as a putative inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The performance of this compound is benchmarked against established IDO1 inhibitors, offering researchers, scientists, and drug development professionals a framework for evaluation.

Introduction to IDO1 and its Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1] In the context of oncology, IDO1 is a key immune checkpoint regulator.[2][3] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[1][2][3] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells, allowing cancer cells to evade immune surveillance.[4][5] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.[6][7]

The indazole scaffold, present in "this compound," is a known feature in several small molecule inhibitors targeting various enzymes. This guide will, therefore, focus on validating its potential as an IDO1 inhibitor by comparing it with well-characterized inhibitors such as Epacadostat, Navoximod, and Linrodostat (BMS-986205).

Comparative Performance of IDO1 Inhibitors

The inhibitory potency of "this compound" and its alternatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through various in vitro assays.

CompoundAssay TypeCell Line (if applicable)IC50 (nM)
This compound Cell-BasedHeLa85
Epacadostat (INCB024360)Enzyme-BasedRecombinant Human IDO171.8[4]
Cell-BasedHeLa~10[7]
Cell-BasedSKOV-317.63[2][3]
Navoximod (GDC-0919)Enzyme-BasedRecombinant Human IDO128[8]
Cell-Based-70[9]
Linrodostat (BMS-986205)Enzyme-Based-1.7[6]
Cell-BasedIDO1-HEK2931.1[10]

Note: The IC50 value for "this compound" is a hypothetical value for illustrative purposes, as specific experimental data is not publicly available.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in vitro findings. Below are protocols for two common assays used to determine IDO1 inhibition.

Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)

This assay measures the production of kynurenine by IDO1-expressing cells in the presence of an inhibitor.

Materials:

  • HeLa or SKOV-3 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Recombinant Human Interferon-gamma (IFN-γ)

  • L-Tryptophan

  • Test compounds (this compound and comparators)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA) solution

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.[11]

  • IDO1 Induction: The following day, induce IDO1 expression by adding IFN-γ to the cell culture medium at a final concentration of 100 ng/mL.[11]

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect 140 µL of the cell culture supernatant from each well.[1]

  • Kynurenine Detection:

    • Add 10 µL of 6.1 N TCA to the collected supernatant to precipitate proteins.[1]

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[1]

    • Centrifuge the plate to pellet the precipitate.

    • Transfer the clear supernatant to a new 96-well plate.

    • Add an equal volume of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.[11]

  • Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.[11]

  • Data Analysis: Construct a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in the test samples and determine the IC50 values for each compound.

Recombinant Enzyme-Based IDO1 Inhibition Assay

This assay directly measures the enzymatic activity of purified recombinant IDO1.

Materials:

  • Recombinant Human IDO1 enzyme

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)[1]

  • L-Tryptophan (substrate)

  • Ascorbate and Methylene Blue (cofactors)[1]

  • Catalase[1]

  • Test compounds

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, L-tryptophan, ascorbate, methylene blue, and catalase.

  • Compound Addition: Add the test compounds at various concentrations. Include a vehicle control.

  • Enzyme Addition: Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 15-60 minutes).

  • Data Acquisition: Measure the absorbance of the reaction product (kynurenine) at 321 nm at regular intervals.[12]

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percentage of inhibition and calculate the IC50 value.

Visualizations

Diagrams illustrating the IDO1 signaling pathway and a typical experimental workflow can aid in understanding the mechanism of action and the assay principles.

IDO1_Pathway IDO1 Signaling Pathway and Inhibition cluster_cell Tumor Cell / Antigen Presenting Cell cluster_tcell T-Cell Microenvironment IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan L-Tryptophan Tryptophan->IDO1 Substrate TCell_Activation T-Cell Activation & Proliferation Tryptophan->TCell_Activation Required for Immune_Suppression Immune Suppression (T-Cell Anergy/Apoptosis) Kynurenine->Immune_Suppression Induces Inhibitor This compound (IDO1 Inhibitor) Inhibitor->IDO1

Caption: IDO1 pathway and the inhibitory action of test compounds.

Assay_Workflow Cell-Based IDO1 Assay Workflow start Start seed_cells Seed HeLa/SKOV-3 cells in 96-well plate start->seed_cells induce_ido1 Induce IDO1 expression with IFN-γ seed_cells->induce_ido1 add_compounds Add serial dilutions of 'this compound' and control inhibitors induce_ido1->add_compounds incubate Incubate for 24-48 hours add_compounds->incubate collect_supernatant Collect cell supernatant incubate->collect_supernatant detect_kynurenine Add TCA and Ehrlich's reagent to detect kynurenine collect_supernatant->detect_kynurenine measure_absorbance Measure absorbance at 480 nm detect_kynurenine->measure_absorbance analyze_data Calculate IC50 values measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the cell-based IDO1 inhibition assay.

References

Benchmarking "Methyl 6-nitro-1H-indazole-4-carboxylate" Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of "Methyl 6-nitro-1H-indazole-4-carboxylate" against established kinase inhibitors. To illustrate the benchmarking process, we will focus on the highly relevant and frequently dysregulated RAS/RAF/MEK/ERK signaling pathway, a critical cascade in oncology drug discovery.[1] For the purpose of this guide, "this compound" will be referred to as the investigational compound, Compound X . Its performance will be hypothetically compared against the well-characterized and clinically relevant MEK1/2 inhibitors, Trametinib and Cobimetinib.

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently forming the core of various kinase inhibitors.[2][3] While direct biological activity data for Compound X is not extensively available in public literature, its structural motifs suggest potential for kinase inhibition, making this benchmarking guide a valuable tool for its systematic evaluation.

Quantitative Performance Comparison

A primary metric for evaluating a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of the target kinase's activity. Lower IC50 values indicate higher potency.[1] The following table summarizes the reported in vitro IC50 values for the benchmark inhibitors against their primary targets, MEK1 and MEK2, alongside a placeholder for the experimental data that would be generated for Compound X.

Table 1: In Vitro Inhibitory Activity (IC50) Against MEK1 and MEK2 Kinases

CompoundTarget KinaseIC50 (nM)
Compound X MEK1Data to be determined
MEK2Data to be determined
Trametinib MEK10.7
MEK21.6
Cobimetinib MEK14.2
MEK26.8

Note: IC50 values for Trametinib and Cobimetinib are sourced from publicly available data and may vary depending on assay conditions.

Signaling Pathway Context

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver in many human cancers. Compound X, as a potential MEK inhibitor, would theoretically block the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling.

RAF_MEK_ERK_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation CompoundX Compound X CompoundX->MEK Trametinib Trametinib Trametinib->MEK Cobimetinib Cobimetinib Cobimetinib->MEK

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of MEK inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are the methodologies for key experiments to benchmark Compound X.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.[4]

Materials:

  • Recombinant human MEK1 kinase

  • Inactive ERK1 as the substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Compound X, Trametinib, and Cobimetinib (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Workflow Diagram:

Kinase_Assay_Workflow Start Start PrepInhibitor Prepare serial dilutions of inhibitors (Compound X, etc.) Start->PrepInhibitor AddKinase Add MEK1 kinase and inactive ERK1 substrate to wells PrepInhibitor->AddKinase PreIncubate Add inhibitors to wells and pre-incubate AddKinase->PreIncubate InitiateRxn Initiate reaction by adding ATP PreIncubate->InitiateRxn Incubate Incubate at 30°C InitiateRxn->Incubate StopRxn Stop reaction and deplete ATP (add ADP-Glo™ Reagent) Incubate->StopRxn DetectADP Convert ADP to ATP and detect light (add Kinase Detection Reagent) StopRxn->DetectADP ReadLuminescence Read luminescence on a plate reader DetectADP->ReadLuminescence Analyze Analyze data and calculate IC50 values ReadLuminescence->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Procedure:

  • Inhibitor Preparation: Prepare a 10-point serial dilution of Compound X, Trametinib, and Cobimetinib in DMSO. The concentration range should bracket the expected IC50 value.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, MEK1 enzyme, and the ERK1 substrate.

  • Inhibitor Addition: Add the diluted inhibitors to the respective wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a non-linear regression curve fit.

Cellular Assay: Western Blot for Phospho-ERK Inhibition

This assay determines the inhibitor's ability to engage its target within a cellular context by measuring the phosphorylation status of a downstream substrate, ERK.

Materials:

  • Cancer cell line with a constitutively active RAS/RAF/MEK/ERK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).

  • Cell culture medium and supplements.

  • Compound X, Trametinib, and Cobimetinib.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of Compound X, Trametinib, or Cobimetinib for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal to determine the relative inhibition of ERK phosphorylation at different inhibitor concentrations.

Logical Diagram for Dose-Response Analysis:

Dose_Response_Logic Input Input Data Inhibitor Concentrations (Log Scale) Measured Response (% Inhibition) Model Analysis Model Non-linear Regression (sigmoidal, 4PL) Input->Model Parameters Estimated Parameters Top Plateau Bottom Plateau Hill Slope IC50 Model->Parameters Output Output IC50 Value (Potency) Goodness of Fit (R-squared) Parameters->Output

Caption: Logical workflow for determining IC50 from dose-response data.

Conclusion

This guide outlines a systematic approach to benchmarking "this compound" (Compound X) against established kinase inhibitors like Trametinib and Cobimetinib. By employing standardized in vitro and cellular assays, researchers can generate robust, comparative data on the potency and cellular efficacy of this novel compound. The provided protocols and data presentation formats are intended to facilitate a clear and objective evaluation, which is essential for making informed decisions regarding the therapeutic potential of new chemical entities in drug discovery.

References

Spectroscopic Scrutiny: A Comparative Guide to Methyl 6-nitro-1H-indazole-4-carboxylate and its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery and development, the precise structural elucidation of regioisomers is a critical step. The position of functional groups on a heterocyclic scaffold can dramatically influence a molecule's physicochemical properties and biological activity. This guide offers a detailed spectroscopic comparison of "Methyl 6-nitro-1H-indazole-4-carboxylate" and its significant regioisomer, "Methyl 4-nitro-1H-indazole-6-carboxylate."

Comparative Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the two primary regioisomers. These predictions are based on established spectroscopic trends for substituted indazoles.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton AssignmentThis compound (Predicted)Methyl 4-nitro-1H-indazole-6-carboxylate (Predicted)Key Differentiating Features
NH ~13.5 - 14.5 (br s)~13.5 - 14.5 (br s)The chemical shift of the N-H proton is highly dependent on solvent and concentration.
H-3 ~8.4 (s)~8.6 (s)H-3 in the 4-nitro isomer is expected to be further downfield due to the anisotropic effect of the peri-nitro group.
H-5 ~8.7 (d)~8.8 (d)The chemical shifts of the aromatic protons are influenced by the position of the electron-withdrawing nitro group.
H-7 ~8.2 (d)~8.1 (d)
-OCH₃ ~3.9 (s)~4.0 (s)The methyl ester protons will appear as a singlet.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon AssignmentThis compound (Predicted)Methyl 4-nitro-1H-indazole-6-carboxylate (Predicted)Key Differentiating Features
C=O ~164~165The carbonyl carbon chemical shifts are expected to be similar.
C-3 ~135~138The chemical shifts of the indazole ring carbons are sensitive to the substituent positions.
C-3a ~141~142
C-4 ~125~148 (C-NO₂)The carbon bearing the nitro group will be significantly deshielded.
C-5 ~120~115
C-6 ~147 (C-NO₂)~122
C-7 ~118~112
C-7a ~124~126
-OCH₃ ~53~54The methyl ester carbon will have a characteristic chemical shift.

Table 3: Predicted FT-IR and Mass Spectrometry Data

Spectroscopic TechniqueThis compound (Predicted)Methyl 4-nitro-1H-indazole-6-carboxylate (Predicted)Key Differentiating Features
FT-IR (cm⁻¹) ~3400-3300 (N-H str), ~1720 (C=O str), ~1530 & ~1350 (NO₂ asym & sym str)~3400-3300 (N-H str), ~1725 (C=O str), ~1535 & ~1345 (NO₂ asym & sym str)The IR spectra are expected to be very similar, showing characteristic peaks for the N-H, carbonyl, and nitro groups.
Mass Spectrometry (EI) m/z 221 [M]⁺, fragmentation pattern showing loss of -OCH₃ and -NO₂m/z 221 [M]⁺, fragmentation pattern showing loss of -OCH₃ and -NO₂The regioisomers will have the same molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of methyl nitro-1H-indazole-carboxylate regioisomers.

General Synthesis of Methyl Nitro-1H-indazole-carboxylates

A plausible synthetic route involves the nitration of a corresponding methyl 1H-indazole-carboxylate precursor. The regioselectivity of the nitration is directed by the existing ester group and the reaction conditions.

  • Esterification: The starting indazole carboxylic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for several hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield the methyl ester.

  • Nitration: The methyl indazole-carboxylate is dissolved in concentrated sulfuric acid at 0°C. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining the temperature at 0°C. The reaction mixture is stirred for a specified time and then poured onto crushed ice. The precipitated product is filtered, washed with cold water, and dried.

  • Purification: The crude product, which may be a mixture of regioisomers, is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer. Samples are prepared by dissolving 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FT-IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a solid using a KBr pellet or an ATR accessory. The spectral data is reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectra are obtained on a mass spectrometer using electrospray ionization (ESI) or electron ionization (EI). This analysis confirms the molecular weight and elemental composition of the synthesized compounds.

Visualization of the Differentiation Workflow

The following diagram illustrates a logical workflow for the synthesis, separation, and spectroscopic differentiation of the "this compound" regioisomers.

G Workflow for Spectroscopic Differentiation of Regioisomers cluster_synthesis Synthesis and Separation cluster_differentiation Regioisomer Differentiation synthesis Nitration of Methyl 1H-indazole-4-carboxylate mixture Mixture of Regioisomers (e.g., 6-nitro and 4-nitro) synthesis->mixture separation Chromatographic Separation (e.g., Column Chromatography, HPLC) mixture->separation hrms HRMS Analysis (Confirm Molecular Formula) separation->hrms nmr NMR Spectroscopy (¹H and ¹³C) separation->nmr ir FT-IR Spectroscopy (Functional Group ID) separation->ir h_nmr_diff ¹H NMR: - Chemical shift of H-3 and H-5 - Coupling patterns nmr->h_nmr_diff c_nmr_diff ¹³C NMR: - Chemical shift of C-NO₂ - Overall spectral pattern nmr->c_nmr_diff noesy 2D NMR (NOESY) (Optional, for unambiguous assignment) h_nmr_diff->noesy

Caption: A generalized workflow for the synthesis, separation, and spectroscopic differentiation of methyl nitro-1H-indazole-carboxylate regioisomers.

Purity assessment of "Methyl 6-nitro-1H-indazole-4-carboxylate" by quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purity Assessment of Methyl 6-nitro-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates is a critical aspect of drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration—for the purity assessment of this compound, a key building block in various synthetic pathways.

Executive Summary

Quantitative NMR (qNMR) emerges as a powerful, primary analytical method for the purity determination of this compound. Its key advantages lie in its ability to provide a direct, accurate, and precise measurement without the need for a chemically identical reference standard. While chromatographic methods like HPLC and GC offer excellent sensitivity for impurity profiling, they are relative techniques that rely on reference standards for quantification. Titrimetric methods, though cost-effective, may lack the specificity and precision of modern instrumental techniques for this particular analyte.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity assessment depends on various factors, including the desired accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the performance of qNMR, HPLC, GC, and titration for the analysis of this compound.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Titration (Acid-Base Back-Titration)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning between a mobile and stationary phase.Partitioning between a carrier gas and a stationary phase.Neutralization reaction with a known excess of titrant.
Quantification Absolute (primary method) using a certified internal standard.Relative, requires a specific reference standard of the analyte.Relative, requires a specific reference standard of the analyte.Absolute, based on stoichiometry.
Accuracy High (typically 98.5-101.5%).[1][2]High, but dependent on the purity of the reference standard.[1]High, but dependent on the purity of the reference standard.Moderate, can be affected by interfering acidic/basic impurities.
Precision (RSD) Excellent (<1%).[1]Excellent (<2%).Excellent (<2%).Good (1-2%).
Linearity (R²) Excellent (>0.999).Excellent (>0.999).Excellent (>0.999).Not applicable.
Limit of Quantitation ~0.1%ppm levelppm level~0.5%
Sample Throughput Moderate.[1]High.[1]High.Low to moderate.
Specificity High, structural information aids in impurity identification.High, with appropriate column and detector.High, with appropriate column and detector.Low, titrates all acidic/basic components.
Sample Consumption Low (milligrams).[1]Very low (micrograms).Very low (micrograms).Moderate (milligrams).
Destructive No, sample can be recovered.[1]Yes.[1]Yes.Yes.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to be robust and reproducible for the purity assessment of this compound.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR provides a direct measurement of the analyte's purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight.[3]

Experimental Workflow Diagram:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum (Long Relaxation Delay) dissolve->nmr_acq phase_baseline Phase and Baseline Correction nmr_acq->phase_baseline integrate Integrate Analyte and Internal Standard Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_proc Data Processing weigh_sample Weigh Sample dissolve Dissolve in Diluent weigh_sample->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate Method_Comparison cluster_primary Primary Method cluster_relative Relative Methods cluster_classical Classical Method qNMR qNMR HPLC HPLC qNMR->HPLC Provides orthogonal data and can certify reference standards Titration Titration qNMR->Titration Higher precision and specificity GC GC HPLC->GC Similar principle (chromatography), complementary for different volatilities HPLC->Titration Higher sensitivity and specificity

References

Safety Operating Guide

Proper Disposal of Methyl 6-nitro-1H-indazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical compounds such as Methyl 6-nitro-1H-indazole-4-carboxylate are critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this nitro-containing indazole derivative.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound may not be readily available. Therefore, the following procedures are based on best practices for handling nitro compounds and structurally related indazole derivatives.[1] It is imperative to treat this compound as a hazardous substance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, strict adherence to safety protocols is mandatory. The structural features of this compound—a nitro compound and an indazole derivative—suggest that it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[2][3][4][5][6][7]

Personal Protective Equipment (PPE): A comprehensive PPE regimen is the first line of defense against accidental exposure.

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[1][8]
Body Protection A flame-resistant lab coat.[9]To protect against contamination of personal clothing.
Respiratory Protection A respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors.[2]

Engineering Controls: All handling and disposal preparations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][8][9] For reactions with a higher risk of explosion, a blast shield should be used in addition to the fume hood sash.[9] Ensure that eyewash stations and safety showers are readily accessible.[8]

II. Waste Segregation and Collection

Proper segregation is a critical step to prevent dangerous chemical reactions and to ensure compliant disposal.[2] this compound should be classified as a non-halogenated organic solid waste.

Key Principles of Waste Segregation:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Non-Halogenated Organic Solids." The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[2]

  • Do Not Mix: Never combine this waste with other waste streams, especially:

    • Halogenated organic waste.[2][8]

    • Acids or bases.[2]

    • Oxidizing agents.[2]

    • Aqueous waste.[2]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.[2][10]

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][11] On-site treatment or drain disposal is not a suitable option.[2]

Experimental Protocol for Waste Collection and Disposal:

  • Pure or Unused Compound: Carefully transfer the solid chemical into the designated "Non-Halogenated Organic Solids" waste container. Avoid generating dust during the transfer.[2]

  • Contaminated Labware and Materials:

    • Solids: Items such as gloves, weighing paper, and absorbent pads that are contaminated with the compound should be placed in a sealed bag and then deposited into the solid waste container.[8]

    • Glassware: Decontaminate glassware before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in a designated "Non-Halogenated Organic Liquid Waste" container. After this initial rinse, the glassware can be washed according to standard laboratory procedures.[8]

  • Labeling and Storage: Ensure the hazardous waste container is accurately labeled with its contents. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[11] Final disposal will likely involve controlled incineration in a specialized chemical waste facility.[8]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.[2][9]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.[2]

  • Control and Clean-up (for minor spills):

    • Wear appropriate PPE, including respiratory protection if necessary.[9]

    • If the substance is flammable, eliminate all ignition sources.[9]

    • Contain the spill using a non-combustible absorbent material like sand or vermiculite.[9]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[11]

    • Decontaminate the spill area thoroughly.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteGen Identify Waste: - Pure Compound - Contaminated Solids - Contaminated Liquids FumeHood->WasteGen Segregation Segregate Waste Streams WasteGen->Segregation SolidWaste Collect in 'Non-Halogenated Organic Solids' Container Segregation->SolidWaste Pure Compound & Contaminated Solids LiquidWaste Collect Rinsate in 'Non-Halogenated Organic Liquids' Container Segregation->LiquidWaste Glassware Rinsate Labeling Label Waste Container Accurately SolidWaste->Labeling LiquidWaste->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage EHS Contact EHS for Pickup Storage->EHS FinalDisposal Licensed Hazardous Waste Facility (Incineration) EHS->FinalDisposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 6-nitro-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Methyl 6-nitro-1H-indazole-4-carboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and minimize environmental impact. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar nitroaromatic compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a nitroaromatic compound and should be handled with care. Compounds in this class are often classified as hazardous substances that can be irritating to the skin, eyes, and respiratory system.[1][2] A comprehensive approach to safety, integrating engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory.

The selection of PPE is critical to safeguard against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Standards
Eye Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1][3]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and replace them immediately upon contamination.[1][4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1] For extensive handling, consider chemical-resistant coveralls.[5]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a fume hood.[1][3]

Operational Plan for Safe Handling

A systematic approach is essential when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1][3]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood or a ventilated balance enclosure to contain any dust.

  • Use appropriate tools (e.g., spatulas) to handle the solid, avoiding actions that could generate dust.[1]

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.[6]

  • Avoid contact with skin and eyes.[3][7]

  • Do not eat, drink, or smoke in the laboratory.[1][8]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][4][8]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.[1]

  • Don PPE: Put on the appropriate personal protective equipment, including respiratory protection.[1]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid creating dust.[1]

Disposal Plan

Waste containing this compound must be treated as hazardous waste.[7][9]

1. Waste Segregation and Collection:

  • Collect waste in a dedicated, clearly labeled, and sealed container. The container should be made of a compatible material like high-density polyethylene (HDPE).[2]

  • Do not mix this waste with other waste streams, especially non-halogenated organic waste, acids, bases, or oxidizing agents.[2]

2. Disposal Procedure:

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]

  • On-site treatment, such as neutralization or drain disposal, is not appropriate for this type of chemical.[2]

  • Decontaminate empty containers before disposal. Observe all label safeguards until containers are cleaned or destroyed.[10]

Below is a workflow diagram illustrating the key decision points for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Use cluster_handling Handling & Disposal start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment sds_review Review SDS of Similar Compounds risk_assessment->sds_review engineering_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) sds_review->engineering_controls select_ppe Select Appropriate PPE engineering_controls->select_ppe ppe_table Refer to PPE Table: - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) select_ppe->ppe_table don_ppe Don PPE Correctly ppe_table->don_ppe handling_procedure Follow Safe Handling Procedures don_ppe->handling_procedure spill_check Spill Occurred? handling_procedure->spill_check spill_protocol Execute Spill Management Protocol spill_check->spill_protocol Yes waste_disposal Segregate and Dispose of Hazardous Waste spill_check->waste_disposal No spill_protocol->waste_disposal end End of Procedure waste_disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.